Taspoglutide
Description
structure in first source
Properties
CAS No. |
275371-94-3 |
|---|---|
Molecular Formula |
C152H232N40O45 |
Molecular Weight |
3339.7 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-2-methylpropanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]propanoyl]amino]hexanoyl]amino]-5-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C152H232N40O45/c1-20-78(10)119(145(233)168-81(13)125(213)174-105(63-87-66-162-92-39-28-27-38-90(87)92)134(222)176-101(59-75(4)5)135(223)187-117(76(6)7)143(231)173-95(41-30-32-56-154)142(230)192-152(18,19)148(236)184-93(122(157)210)42-33-57-161-150(158)159)189-136(224)103(60-84-34-23-21-24-35-84)177-131(219)99(50-54-115(206)207)172-130(218)94(40-29-31-55-153)170-124(212)80(12)166-123(211)79(11)167-129(217)98(47-51-110(156)199)169-111(200)68-163-127(215)96(48-52-113(202)203)171-132(220)100(58-74(2)3)175-133(221)102(62-86-43-45-89(198)46-44-86)178-139(227)107(70-193)181-141(229)109(72-195)182-144(232)118(77(8)9)188-138(226)106(65-116(208)209)179-140(228)108(71-194)183-147(235)121(83(15)197)190-137(225)104(61-85-36-25-22-26-37-85)180-146(234)120(82(14)196)186-112(201)69-164-128(216)97(49-53-114(204)205)185-149(237)151(16,17)191-126(214)91(155)64-88-67-160-73-165-88/h21-28,34-39,43-46,66-67,73-83,91,93-109,117-121,162,193-198H,20,29-33,40-42,47-65,68-72,153-155H2,1-19H3,(H2,156,199)(H2,157,210)(H,160,165)(H,163,215)(H,164,216)(H,166,211)(H,167,217)(H,168,233)(H,169,200)(H,170,212)(H,171,220)(H,172,218)(H,173,231)(H,174,213)(H,175,221)(H,176,222)(H,177,219)(H,178,227)(H,179,228)(H,180,234)(H,181,229)(H,182,232)(H,183,235)(H,184,236)(H,185,237)(H,186,201)(H,187,223)(H,188,226)(H,189,224)(H,190,225)(H,191,214)(H,192,230)(H,202,203)(H,204,205)(H,206,207)(H,208,209)(H4,158,159,161)/t78-,79-,80-,81-,82+,83+,91-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,117-,118-,119-,120-,121-/m0/s1 |
InChI Key |
WRGVLTAWMNZWGT-VQSPYGJZSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)NC(C)(C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)C(C)(C)NC(=O)[C@H](CC6=CN=CN6)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C)(C)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(C)(C)NC(=O)C(CC6=CN=CN6)N |
Key on ui application |
Taspoglutide is developed for treatment of type 2 diabetes |
boiling_point |
N/A |
melting_point |
N/A |
sequence |
H-His-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys-Glu-Phe-Ile-Ala-Trp-Leu-Val-Lys-Aib-Arg-NH2 |
source |
Synthetic |
storage |
-20°C |
Synonyms |
UNII-2PHK27IP3B |
Origin of Product |
United States |
Foundational & Exploratory
Taspoglutide: An In-depth Technical Guide on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Taspoglutide is a long-acting human glucagon-like peptide-1 (GLP-1) receptor agonist that was developed for the treatment of type 2 diabetes. Its molecular design, featuring key amino acid substitutions, confers enhanced stability and prolonged in vivo activity compared to native GLP-1. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its interaction with the GLP-1 receptor and the subsequent intracellular signaling cascades. Quantitative data from key studies are summarized, and detailed experimental protocols are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear and concise representation of the molecular and cellular processes involved.
Introduction
Glucagon-like peptide-1 (GLP-1) is an incretin hormone that plays a crucial role in glucose homeostasis. Its therapeutic potential is limited by its short half-life due to rapid degradation by the enzyme dipeptidyl peptidase-4 (DPP-4). This compound is a GLP-1 analogue engineered for enhanced stability and sustained action. It is a human GLP-1(7-36)NH2 analogue with two key substitutions: alanine at position 8 is replaced by α-aminoisobutyric acid (Aib), and glycine at position 35 is also replaced by Aib[1][2]. These modifications render this compound resistant to DPP-4 cleavage and other proteases, significantly extending its plasma half-life[1]. This guide delves into the molecular intricacies of how this compound exerts its therapeutic effects.
Core Mechanism of Action: GLP-1 Receptor Activation and Gs-Protein Coupled Signaling
The primary mechanism of action of this compound involves its binding to and activation of the GLP-1 receptor (GLP-1R), a member of the class B G-protein coupled receptor (GPCR) family[3]. This interaction initiates a cascade of intracellular signaling events, predominantly through the Gαs protein subunit.
Upon binding of this compound to the GLP-1R, a conformational change in the receptor leads to the activation of adenylyl cyclase (AC). This enzyme then catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), a key second messenger[4][5]. The elevated intracellular cAMP levels, in turn, activate two main downstream effector pathways: Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC)[3][5][6].
The activation of PKA and EPAC in pancreatic β-cells leads to a series of events that culminate in glucose-dependent insulin secretion. These include the closure of ATP-sensitive potassium (KATP) channels, membrane depolarization, and subsequent influx of calcium (Ca2+) through voltage-gated calcium channels[4][5]. The rise in intracellular Ca2+ is a primary trigger for the exocytosis of insulin-containing granules.
Beyond its effects on insulin secretion, the activation of the GLP-1R by this compound also promotes β-cell proliferation and survival, and inhibits apoptosis[7].
Quantitative Data
The following tables summarize key quantitative data from in vitro and in vivo studies of this compound.
| Parameter | This compound | Native GLP-1 | Reference |
| GLP-1R Binding Affinity (IC50) | ~1.1 nM | ~1.5 nM | [1] |
| cAMP Production (EC50) | ~0.06 nM | ~0.08 nM | [1] |
| In Vitro Plasma Half-life | ~9.8 hours | ~50 minutes | [1] |
Table 1: In Vitro Pharmacological Profile of this compound
| Cell Line | Experimental Condition | This compound Effect | Reference |
| INS-1E cells | Cytokine-induced apoptosis | Almost complete prevention | [7] |
| INS-1E cells | Palmitate-induced lipotoxicity | Almost complete prevention | [7] |
| MIN6B1 cells | Proliferation | Concentration-dependent increase (up to four-fold) | [7] |
Table 2: In Vitro Effects of this compound on Pancreatic β-Cells
Downstream Signaling Pathways
PKA and EPAC Signaling
The increase in intracellular cAMP upon this compound binding to the GLP-1R leads to the activation of both PKA and EPAC.
-
PKA Pathway: Activated PKA phosphorylates various downstream targets, contributing to the closure of KATP channels, enhanced insulin gene expression, and potentiation of insulin exocytosis[3][6].
-
EPAC Pathway: EPAC proteins act as guanine nucleotide exchange factors for the small G-protein Rap1. The cAMP-activated EPAC pathway also contributes to the mobilization of intracellular calcium and enhances insulin granule exocytosis[5].
ERK Signaling
Activation of the GLP-1R can also lead to the phosphorylation and activation of the Extracellular signal-Regulated Kinase (ERK) pathway[4][5]. This can occur through both PKA-dependent and β-arrestin-mediated pathways[5]. ERK activation is implicated in the pro-survival and anti-apoptotic effects of GLP-1R agonists[4].
β-Arrestin Recruitment and Biased Agonism
Upon agonist binding, GPCRs are phosphorylated by G-protein coupled receptor kinases (GRKs), which promotes the binding of β-arrestins. β-arrestin recruitment can lead to receptor desensitization and internalization, as well as initiating G-protein-independent signaling pathways[8][9]. The concept of "biased agonism" describes ligands that preferentially activate one signaling pathway (e.g., G-protein signaling) over another (e.g., β-arrestin recruitment)[8][9][10]. While specific data on this compound's β-arrestin recruitment profile is limited, it is a critical area of research for understanding the full spectrum of its cellular effects and potential for side effects[11].
Experimental Protocols
Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound to the GLP-1 receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human GLP-1 receptor (e.g., HEK293 or CHO cells). Cells are homogenized in a lysis buffer and centrifuged to pellet the membranes, which are then resuspended in a binding buffer[12].
-
Competition Binding: A constant concentration of a radiolabeled GLP-1R ligand (e.g., [125I]GLP-1) is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled this compound[12][13][14][15].
-
Incubation: The reaction is incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Detection: The radioactivity retained on the filter is quantified using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated and used to determine the binding affinity (Ki).
cAMP Accumulation Assay
This functional assay measures the ability of this compound to stimulate the production of intracellular cAMP.
Methodology:
-
Cell Culture: Cells expressing the GLP-1R (e.g., CHO or HEK293 cells) are cultured in appropriate media.
-
Stimulation: Cells are incubated with varying concentrations of this compound in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Lysis: After incubation, the cells are lysed to release the intracellular cAMP.
-
Detection: The concentration of cAMP in the cell lysate is quantified using a competitive immunoassay, such as an ELISA or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay[16].
-
Data Analysis: A dose-response curve is generated, and the EC50 value (the concentration of this compound that produces 50% of the maximal response) is calculated.
In Vitro Insulin Secretion Assay
This assay assesses the ability of this compound to stimulate insulin secretion from pancreatic β-cells in a glucose-dependent manner.
Methodology:
-
Cell Culture: A pancreatic β-cell line, such as INS-1E or MIN6 cells, is cultured under standard conditions[17][18][19][20].
-
Pre-incubation: Cells are pre-incubated in a low-glucose buffer to establish a basal level of insulin secretion.
-
Stimulation: The cells are then incubated with low or high concentrations of glucose in the presence or absence of varying concentrations of this compound.
-
Supernatant Collection: The cell supernatant is collected after the stimulation period.
-
Insulin Quantification: The concentration of insulin in the supernatant is measured using an ELISA or radioimmunoassay (RIA).
-
Data Analysis: The amount of insulin secreted under each condition is compared to determine the glucose-dependent insulinotropic effect of this compound.
Conclusion
This compound's mechanism of action is centered on its potent and sustained activation of the GLP-1 receptor. Its engineered stability against enzymatic degradation allows for prolonged signaling through the canonical Gs/cAMP pathway, leading to enhanced glucose-dependent insulin secretion and beneficial effects on β-cell health. Further investigation into its interaction with the β-arrestin pathway will provide a more complete understanding of its signaling profile and could inform the development of future GLP-1 receptor agonists with optimized therapeutic properties. The experimental protocols and data presented in this guide offer a foundational resource for researchers in the field of diabetes and metabolic diseases.
References
- 1. Discovery and characterization of this compound, a novel analogue of human glucagon-like peptide-1, engineered for sustained therapeutic activity in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Activation of the GLP-1 Receptor Signalling Pathway: A Relevant Strategy to Repair a Deficient Beta-Cell Mass - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GLP-1: Molecular mechanisms and outcomes of a complex signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epac: A New cAMP-Binding Protein in Support of Glucagon-Like Peptide-1 Receptor–Mediated Signal Transduction in the Pancreatic β-Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuronal and intracellular signaling pathways mediating GLP-1 energy balance and glycemic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a novel human once-weekly GLP-1 analogue, protects pancreatic β-cells in vitro and preserves islet structure and function in the Zucker diabetic fatty rat in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The GLP-1R as a model for understanding and exploiting biased agonism in next-generation medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Abolishing β-arrestin recruitment is necessary for the full metabolic benefits of G protein-biased glucagon-like peptide-1 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ecosystem.drgpcr.com [ecosystem.drgpcr.com]
- 11. researchgate.net [researchgate.net]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scite.ai [scite.ai]
- 15. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. montanamolecular.com [montanamolecular.com]
- 17. Insulin Secretagogue Assay - Human Cell Design [humancelldesign.com]
- 18. Protocol for in vivo and ex vivo assessments of glucose-stimulated insulin secretion in mouse islet β cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. protocols.io [protocols.io]
- 20. A protocol for studying glucose homeostasis and islet function in mice - PMC [pmc.ncbi.nlm.nih.gov]
Taspoglutide chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taspoglutide is a synthetic analogue of the human glucagon-like peptide-1 (GLP-1), a critical incretin hormone involved in glucose homeostasis. Developed as a potential therapeutic agent for type 2 diabetes, this compound exhibits enhanced stability and a prolonged duration of action compared to the native GLP-1. This document provides a detailed technical overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental data related to this compound.
Chemical Structure and Properties
This compound is a 30-amino acid peptide with specific modifications to enhance its resistance to enzymatic degradation, primarily by dipeptidyl peptidase-4 (DPP-4). These modifications involve the substitution of alanine at position 8 and glycine at position 35 with 2-aminoisobutyric acid (Aib), a non-proteinogenic amino acid.[1] This strategic substitution sterically hinders DPP-4 cleavage, significantly extending the peptide's plasma half-life.[2]
The primary amino acid sequence of this compound is: His-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys-Glu-Phe-Ile-Ala-Trp-Leu-Val-Lys-Aib-Arg-NH₂.[3]
| Property | Value | Reference |
| Chemical Formula | C₁₅₂H₂₃₂N₄₀O₄₅ | [3][4][5] |
| Molar Mass | 3339.763 g/mol | [3][4][5] |
| CAS Number | 275371-94-3 | [3][4][5] |
| Synonyms | BIM-51077, R1583, RO5073031 | [5] |
Physicochemical and Pharmacokinetic Properties
The structural modifications in this compound not only enhance its stability but also influence its pharmacokinetic profile, allowing for once-weekly administration.
| Parameter | Value | Reference |
| In Vitro Plasma Half-Life | 9.8 hours (compared to 50 minutes for hGLP-1(7-36)NH₂) | [2] |
| Receptor Binding Affinity (Kᵢ) | 1.1 ± 0.2 nM (for human GLP-1 receptor) | [2] |
| cAMP Production Potency (EC₅₀) | 0.06 nM | [2] |
| Peak Plasma Concentration (Tₘₐₓ) | Within 24 hours post-injection | [1][3] |
| Sustained Plasma Concentration | > 14 days | [1][3] |
Mechanism of Action: GLP-1 Receptor Signaling
This compound exerts its therapeutic effects by acting as a potent agonist at the GLP-1 receptor (GLP-1R), a member of the G protein-coupled receptor (GPCR) family.[6] The binding of this compound to the GLP-1R, primarily expressed on pancreatic β-cells, initiates a cascade of intracellular signaling events.
Upon agonist binding, the GLP-1R undergoes a conformational change, leading to the activation of the associated heterotrimeric G protein, Gαs. This activation stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac). These downstream effectors mediate the glucose-dependent stimulation of insulin synthesis and secretion, suppression of glucagon release, and other beneficial metabolic effects.
Caption: GLP-1 Receptor Signaling Pathway.
Experimental Protocols
Radioligand Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of this compound for the GLP-1 receptor.
Materials:
-
Membranes from cells expressing the human GLP-1 receptor.
-
Radiolabeled GLP-1 analogue (e.g., ¹²⁵I-GLP-1).
-
Unlabeled this compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
96-well filter plates (e.g., GF/C).
-
Scintillation fluid.
-
Microplate scintillation counter.
Procedure:
-
Prepare serial dilutions of unlabeled this compound in binding buffer.
-
In a 96-well plate, add binding buffer, a fixed concentration of radiolabeled GLP-1, and the serially diluted this compound.
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) with gentle agitation to reach equilibrium.
-
Terminate the binding by rapid filtration through the filter plate using a vacuum manifold.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the bound radioactivity using a microplate scintillation counter.
-
Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) and calculate the inhibitory constant (Kᵢ).
References
- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 2. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay [moleculardevices.com]
- 4. innoprot.com [innoprot.com]
- 5. jme.bioscientifica.com [jme.bioscientifica.com]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Discovery and Development of Taspoglutide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Taspoglutide, a once-weekly glucagon-like peptide-1 (GLP-1) receptor agonist, was a promising therapeutic candidate for type 2 diabetes. This technical guide provides a comprehensive overview of its discovery, preclinical development, and extensive clinical trial program. This compound is a human GLP-1 analog engineered for enhanced stability through amino acid substitutions at positions 8 and 35.[1][2] This guide details the methodologies employed in its synthesis, in vitro and in vivo characterization, and the design and outcomes of the pivotal T-emerge clinical trial program. Despite demonstrating significant efficacy in glycemic control and weight reduction, the development of this compound was ultimately discontinued due to an unfavorable safety profile, primarily characterized by gastrointestinal intolerance and hypersensitivity reactions. This document serves as a detailed resource for researchers and professionals in the field of peptide-based therapeutics and diabetes drug development.
Introduction: The Rationale for a Long-Acting GLP-1 Analog
Glucagon-like peptide-1 (GLP-1) is an incretin hormone with multiple glucoregulatory effects, including glucose-dependent insulin secretion, suppression of glucagon release, and delayed gastric emptying.[3] However, the therapeutic potential of native GLP-1 is limited by its short plasma half-life due to rapid degradation by dipeptidyl peptidase-4 (DPP-4) and other proteases. This necessitated the development of GLP-1 receptor agonists with extended duration of action to improve patient convenience and compliance. This compound was designed to address this need as a once-weekly subcutaneous injection.[1][2]
Discovery and Molecular Design
This compound is a 30-amino acid peptide analog of human GLP-1 (hGLP-1(7-36)NH₂).[1][2] Its enhanced stability was achieved through the substitution of two amino acids:
-
Alanine at position 8 was replaced with α-aminoisobutyric acid (Aib). This modification confers resistance to DPP-4-mediated cleavage at the N-terminus.[1]
-
Glycine at position 35 was replaced with α-aminoisobutyric acid (Aib). This C-terminal substitution provides protection against degradation by other plasma proteases like plasmin and kallikrein.[1]
These modifications resulted in a molecule with 93% homology to native GLP-1, retaining high affinity and potency for the GLP-1 receptor while exhibiting significantly increased plasma stability.[2]
Preclinical Development and Characterization
Synthesis and Formulation
Experimental Protocol: Solid-Phase Peptide Synthesis (Boc Chemistry)
This compound and its analogs were synthesized using Boc-chemistry solid-phase peptide synthesis (SPPS). The general steps are outlined below:
-
Resin Selection: A Merrifield or PAM resin is typically used for Boc-based SPPS.
-
First Amino Acid Attachment: The C-terminal amino acid (in this case, an Aib derivative) is attached to the resin.
-
Deprotection: The Boc protecting group on the α-amino group is removed using a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM), typically 50% TFA.
-
Neutralization: The protonated amino group is neutralized with a base, such as diisopropylethylamine (DIEA).
-
Coupling: The next Boc-protected amino acid is activated (e.g., with HBTU/HOBt) and coupled to the free amino group on the growing peptide chain.
-
Repeat: Steps 3-5 are repeated for each subsequent amino acid in the sequence.
-
Cleavage: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid, such as anhydrous hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The final product is characterized by mass spectrometry (MS) and analytical HPLC to confirm its identity and purity.
Experimental Protocol: Sustained-Release Formulation
This compound was developed as a sustained-release formulation for once-weekly administration. This was achieved by creating a zinc-containing suspension.
-
Component Preparation: Prepare separate aqueous solutions of the purified this compound peptide, a water-soluble zinc salt (e.g., zinc acetate or zinc chloride), and a water-soluble carbonate or phosphate salt.
-
Precipitation: Mix the three solutions under controlled pH and temperature conditions to form a precipitate of a zinc-taspoglutide complex.
-
Particle Formation: The resulting precipitate forms microparticles, which can be further processed.
-
Lyophilization (Optional): The suspension can be frozen and lyophilized to produce a stable powder for later reconstitution.
-
Final Formulation: The zinc-taspoglutide suspension is formulated with pharmaceutically acceptable excipients for subcutaneous injection.
In Vitro Characterization
3.2.1. Receptor Binding Affinity
Experimental Protocol: Radioligand Binding Assay
-
Membrane Preparation: Prepare cell membrane homogenates from a cell line overexpressing the human GLP-1 receptor (e.g., CHO cells).
-
Radioligand: Use a radiolabeled GLP-1 analog, such as [¹²⁵I]hGLP-1(7-36)NH₂, as the tracer.
-
Competition Assay: Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound or a reference compound.
-
Incubation: Allow the binding to reach equilibrium (e.g., 60-100 minutes at room temperature).
-
Separation: Separate the membrane-bound radioligand from the free radioligand by rapid vacuum filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
3.2.2. Functional Potency
Experimental Protocol: cAMP Accumulation Assay
-
Cell Culture: Plate Chinese Hamster Ovary (CHO) cells stably expressing the human GLP-1 receptor in a multi-well plate.
-
Stimulation: Incubate the cells with various concentrations of this compound or a reference agonist for a defined period (e.g., 30 minutes) at 37°C in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell Lysis: Lyse the cells to release the intracellular cAMP.
-
cAMP Measurement: Quantify the amount of cAMP produced using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: Plot the cAMP concentration against the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value (the concentration of agonist that produces 50% of the maximal response).
3.2.3. Enzymatic Stability
Experimental Protocol: In Vitro Plasma Stability Assay
-
Incubation: Incubate this compound at a known concentration in human or animal plasma at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take aliquots of the plasma mixture.
-
Protein Precipitation: Stop the enzymatic reaction and precipitate the plasma proteins by adding an organic solvent (e.g., acetonitrile or methanol).
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Analyze the supernatant for the concentration of intact this compound using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Data Analysis: Plot the percentage of remaining intact this compound against time to determine the in vitro half-life of the peptide in plasma.
In Vivo Pharmacology
Experimental Protocol: Glucose-Stimulated Insulin Secretion (GSIS) Assay in INS-1E Cells
-
Cell Seeding: Seed INS-1E rat insulinoma cells in a multi-well plate and culture until they reach a suitable confluency.
-
Pre-incubation (Starvation): Wash the cells and pre-incubate them in a Krebs-Ringer Bicarbonate Buffer (KRBH) containing a low glucose concentration (e.g., 2.8 mM) for 1-2 hours to establish a basal state.
-
Stimulation: Replace the pre-incubation buffer with KRBH containing either a low (e.g., 2.8 mM) or high (e.g., 16.7 mM) glucose concentration, with or without various concentrations of this compound. Incubate for a defined period (e.g., 1-2 hours) at 37°C.
-
Supernatant Collection: Collect the supernatant, which contains the secreted insulin.
-
Insulin Quantification: Measure the insulin concentration in the supernatant using an ELISA kit specific for rat insulin.
-
Data Analysis: Compare the amount of insulin secreted in response to high glucose with and without this compound to assess its insulinotropic effect.
Clinical Development: The T-emerge Program
The efficacy and safety of this compound were evaluated in a comprehensive Phase 3 clinical trial program known as T-emerge. These were randomized, double-blind, and placebo- or active-controlled trials.
Clinical Trial Design and Methodology
-
Patient Population: The trials enrolled adults with type 2 diabetes who had inadequate glycemic control on diet and exercise alone or on various background therapies, including metformin, sulfonylureas, and thiazolidinediones.
-
Interventions: Patients were typically randomized to receive once-weekly subcutaneous injections of this compound (10 mg or 20 mg), placebo, or an active comparator (e.g., exenatide, sitagliptin).
-
Primary Endpoint: The primary efficacy endpoint was the change in HbA1c from baseline after a specified treatment period (typically 24 or 52 weeks).
-
Secondary Endpoints: Key secondary endpoints included changes in body weight, fasting plasma glucose, and the proportion of patients achieving target HbA1c levels (e.g., ≤7.0% or ≤6.5%).
-
Safety Assessments: Safety and tolerability were assessed by monitoring adverse events, vital signs, laboratory parameters, and the incidence of hypoglycemia and anti-taspoglutide antibodies.
Inclusion and Exclusion Criteria (General)
-
Inclusion: Adults with a diagnosis of type 2 diabetes, a baseline HbA1c within a specified range (e.g., 7.0% to 10.0% or 11.0%), and a stable body mass index (BMI).
-
Exclusion: History of type 1 diabetes, pancreatitis, significant cardiovascular disease, or impaired renal function.
Randomization and Blinding
The T-emerge trials were double-blind, meaning that neither the patients nor the investigators knew which treatment was being administered. Randomization was typically stratified by baseline HbA1c and background antidiabetic therapy to ensure a balanced distribution of these factors across treatment groups. An interactive voice or web response system (IVRS/IWRS) was often used to manage randomization and treatment allocation.
Statistical Analysis
The primary efficacy analyses were typically performed on the intent-to-treat (ITT) population, which included all randomized patients who received at least one dose of the study drug. An analysis of covariance (ANCOVA) model was commonly used to compare the change from baseline in HbA1c between treatment groups, with baseline HbA1c and other stratification factors as covariates.
Clinical Efficacy and Safety Data
The following tables summarize the key efficacy and safety findings from selected T-emerge trials.
Table 1: Efficacy of this compound in T-emerge 1 (Monotherapy) [4][5]
| Endpoint | Placebo | This compound 10 mg | This compound 20 mg |
| Baseline HbA1c (%) | ~7.9 | ~7.9 | ~7.9 |
| Change in HbA1c (%) | -0.09 | -1.01 | -1.18 |
| Change in Body Weight (kg) | -1.23 | -1.45 | -2.25 |
Table 2: Efficacy of this compound vs. Exenatide in T-emerge 2 [6][7]
| Endpoint | Exenatide 10 µg BID | This compound 10 mg QW | This compound 20 mg QW |
| Baseline HbA1c (%) | 8.1 | 8.1 | 8.1 |
| Change in HbA1c (%) | -0.98 | -1.24 | -1.31 |
| Change in Body Weight (kg) | -2.3 | -1.6 | -2.3 |
Table 3: Efficacy of this compound vs. Sitagliptin in T-emerge 4 [8][9]
| Endpoint | Placebo | Sitagliptin 100 mg QD | This compound 10 mg QW | This compound 20 mg QW |
| Baseline HbA1c (%) | ~8.0 | ~8.0 | ~8.0 | ~8.0 |
| Change in HbA1c (%) | -0.10 | -0.89 | -1.23 | -1.30 |
| Change in Body Weight (kg) | -0.5 | -0.9 | -1.8 | -2.6 |
Table 4: Incidence of Common Adverse Events (%)
| Adverse Event | Placebo | Exenatide BID | Sitagliptin QD | This compound 10 mg QW | This compound 20 mg QW |
| Nausea | 5-10 | 35 | 5 | 28-53 | 35-59 |
| Vomiting | 2-4 | 16 | 3 | 14-33 | 16-37 |
| Diarrhea | 6 | 9 | 7 | 13 | 13 |
| Injection Site Reactions | 5-11 | 6 | N/A | 16-35 | 17-41 |
Discontinuation of Development
In September 2010, Roche announced the discontinuation of the Phase 3 clinical trials of this compound. The decision was based on an unacceptable risk-benefit profile, primarily due to:
-
High incidence of gastrointestinal side effects: Nausea and vomiting were frequently reported and led to a high rate of discontinuation in the clinical trials.
-
Serious hypersensitivity reactions: A number of patients experienced systemic allergic reactions, including anaphylaxis.
-
High rate of anti-taspoglutide antibody formation: A significant percentage of patients developed antibodies to the drug, which may have contributed to the hypersensitivity reactions.
Signaling Pathways and Visualizations
GLP-1 Receptor Signaling Pathway
This compound, as a GLP-1 receptor agonist, activates the GLP-1 receptor, a G-protein coupled receptor, primarily on pancreatic β-cells. This initiates a cascade of intracellular events leading to enhanced glucose-dependent insulin secretion.
GLP-1 Receptor Signaling Cascade.
This compound Development Workflow
The development of this compound followed a standard pharmaceutical pipeline from discovery to late-stage clinical trials.
This compound Development Pipeline.
Conclusion
This compound represented a rational and innovative approach to developing a long-acting GLP-1 receptor agonist. The dual amino acid substitutions successfully conferred enhanced stability, leading to a promising once-weekly therapeutic candidate. The T-emerge clinical trial program demonstrated robust efficacy in improving glycemic control and promoting weight loss in patients with type 2 diabetes. However, the development was ultimately halted due to an unacceptable safety profile, highlighting the challenges in developing peptide-based therapeutics, particularly concerning immunogenicity and tolerability. The comprehensive data generated from the this compound program provides valuable insights for the ongoing development of novel treatments for metabolic diseases.
References
- 1. Discovery and characterization of this compound, a novel analogue of human glucagon-like peptide-1, engineered for sustained therapeutic activity in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a long acting human glucagon-like polypeptide-1 analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US7642230B2 - Zinc-containing sustained-release composition, its preparation, and method for producing the same - Google Patents [patents.google.com]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 8. CA2196184C - Sustained release preparation containing metal salt of a peptide - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
Taspoglutide: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
Taspoglutide is a synthetic glucagon-like peptide-1 (GLP-1) receptor agonist that was developed for the treatment of type 2 diabetes. As an analogue of human GLP-1, it mimics the endogenous incretin hormone's effects, including stimulating glucose-dependent insulin secretion, suppressing glucagon secretion, and slowing gastric emptying.[1][2][3] This technical guide provides an in-depth overview of this compound's core characteristics, including its amino acid sequence, pharmacological data, experimental protocols, and the associated signaling pathway.
Core Data Summary
Amino Acid Sequence
This compound is a 30-amino acid peptide. Its sequence is a modification of the native human GLP-1(7-36)NH₂.[4] The sequence is as follows:
His-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys-Glu-Phe-Ile-Ala-Trp-Leu-Val-Lys-Aib-Arg-NH₂ [5][6]
Key modifications from the native human GLP-1 include the substitution of Alanine at position 8 and Glycine at position 35 with 2-aminoisobutyric acid (Aib).[5][7][8] These substitutions were engineered to confer resistance to enzymatic degradation by dipeptidyl peptidase-4 (DPP-4) and other proteases, thereby extending the peptide's plasma half-life.[3][4][7]
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C152H232N40O45 | [6][9] |
| Molecular Weight | 3339.7 g/mol | [6] |
| CAS Registry Number | 275371-94-3 | [9] |
Pharmacological Data
In Vitro Potency and Affinity
This compound demonstrates a high affinity and potency for the human GLP-1 receptor, comparable to the native ligand.
| Parameter | This compound | Human GLP-1(7-36)NH₂ | Reference |
| Binding Affinity (Ki) | 1.1 ± 0.2 nM | 1.5 ± 0.3 nM | [7][10] |
| cAMP Production (EC50) | 0.06 nM | 0.08 nM | [7][10] |
Clinical Efficacy from Phase 3 Trials (T-emerge Program)
The following tables summarize key efficacy data from the T-emerge clinical trial program.
Table 1: Change in HbA1c from Baseline at 24 Weeks
| Treatment Group | Mean Baseline HbA1c (%) | Mean Change from Baseline (%) | P-value vs. Placebo | Reference |
| Placebo | ~8.1 | -0.09 | - | [11] |
| This compound 10 mg weekly | ~8.1 | -1.01 | < 0.0001 | [11] |
| This compound 20 mg weekly | ~8.1 | -1.18 | < 0.0001 | [11] |
| Exenatide 10 µg twice-daily | 8.1 | -0.98 | - | [12] |
| This compound 10 mg weekly (vs. Exenatide) | 8.1 | -1.24 | < 0.0001 | [12] |
| This compound 20 mg weekly (vs. Exenatide) | 8.1 | -1.31 | < 0.0001 | [12] |
Table 2: Change in Body Weight from Baseline at 24 Weeks
| Treatment Group | Mean Change from Baseline (kg) | P-value vs. Placebo | Reference |
| Placebo | -1.23 | - | [11] |
| This compound 10 mg weekly | -1.45 | 0.61 | [11] |
| This compound 20 mg weekly | -2.25 | 0.02 | [11] |
| Exenatide 10 µg twice-daily | -2.3 | - | [12] |
| This compound 10 mg weekly (vs. Exenatide) | -1.6 | < 0.05 | [12] |
| This compound 20 mg weekly (vs. Exenatide) | -2.3 | Not significant | [12] |
Experimental Protocols
GLP-1 Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of this compound for the GLP-1 receptor.
Materials:
-
Membrane preparations from cells stably overexpressing the human GLP-1 receptor (e.g., CHO or HEK-293 cells).[10][13]
-
[¹²⁵I]hGLP-1(7-36)NH₂ (radioligand).[10]
-
Unlabeled hGLP-1(7-36)NH₂ (for determining non-specific binding).[10]
-
This compound and other test compounds.
-
Assay Buffer: 50 mM Tris-HCl, 0.1 mg/ml bacitracin, and 0.1% BSA.[10]
-
Wash Buffer: Ice-cold buffer (composition may vary).[10]
-
GF/C filters, presoaked in 0.5% polyethylenimine.[10]
-
Brandel filtration manifold or similar apparatus.[10]
Procedure:
-
Aliquots of the washed membrane preparations are incubated with a fixed concentration of [¹²⁵I]hGLP-1(7-36)NH₂ (e.g., 0.05 nM) and varying concentrations of the unlabeled test compound (this compound).[10]
-
Incubations are carried out for 100 minutes at 25°C in a final assay volume of 0.5 ml.[10]
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of unlabeled hGLP-1(7-36)NH₂ (e.g., 1000 nM).[10]
-
The incubations are terminated by rapid filtration through the presoaked GF/C filters using a filtration manifold.[10]
-
Each filter is then washed multiple times (e.g., three times with 5 ml aliquots) with ice-cold wash buffer to remove unbound radioligand.[10]
-
The radioactivity retained on the filters is quantified using a gamma counter.
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The affinity constant (Ki) is determined by analyzing the competition binding data using appropriate software (e.g., Prism).
cAMP Production Assay
This protocol describes an assay to measure the potency of this compound in stimulating intracellular cyclic AMP (cAMP) production.
Materials:
-
CHO or HEK293 cells stably expressing the human GLP-1 receptor.[7][10]
-
Cell culture medium (e.g., Opti-MEM).[14]
-
This compound and other test compounds.
-
Phosphodiesterase (PDE) inhibitors (e.g., IBMX), if necessary.[15]
-
Plate reader capable of detecting the assay signal (e.g., fluorescence or luminescence).
Procedure:
-
Cells are seeded in 96-well or 384-well plates and cultured overnight.[14]
-
The culture medium is replaced with assay medium, which may or may not contain a PDE inhibitor.[14][15]
-
Cells are stimulated with varying concentrations of this compound or other agonists for a defined period (e.g., 30 minutes) at 37°C.[16]
-
Following stimulation, the cells are lysed according to the cAMP assay kit manufacturer's instructions.[15]
-
The intracellular cAMP concentration is determined using the assay kit and a compatible plate reader.[15]
-
The potency of the compound (EC50) is calculated by plotting the cAMP concentration against the log of the agonist concentration and fitting the data to a sigmoidal dose-response curve.
Glucose-Stimulated Insulin Secretion (GSIS) Assay (In Vitro)
This protocol details the steps to assess the effect of this compound on insulin secretion from pancreatic beta-cells in response to glucose.
Materials:
-
Culture medium for beta-cells.
-
Krebs-Ringer Bicarbonate HEPES (KRBH) buffer with low glucose (e.g., 2.8 mM).
-
KRBH buffer with high glucose (e.g., 16.7 mM).[10]
-
This compound at various concentrations.
-
Insulin immunoassay kit (e.g., ELISA or HTRF).
Procedure:
-
Beta-cells (e.g., INS-1E) are seeded in multi-well plates and cultured to the desired confluency.
-
The cells are pre-incubated in KRBH buffer with low glucose for a period (e.g., 1-2 hours) to establish a basal state.
-
The pre-incubation buffer is removed, and the cells are then incubated with KRBH buffer containing either low or high glucose, in the presence or absence of different concentrations of this compound.[10]
-
The incubation is carried out for a specific duration (e.g., 30-60 minutes) at 37°C.
-
At the end of the incubation, the supernatant is collected to measure the amount of secreted insulin.
-
The insulin concentration in the supernatant is quantified using an insulin immunoassay.
-
The results are analyzed to determine the glucose-dependent insulinotropic effect of this compound.
Signaling Pathway and Experimental Workflows
This compound-Induced GLP-1 Receptor Signaling
This compound, upon binding to the GLP-1 receptor on pancreatic beta-cells, initiates a signaling cascade that is crucial for its glucoregulatory effects. The primary pathway involves the activation of Gαs, leading to increased cAMP production and subsequent potentiation of glucose-stimulated insulin secretion.
Caption: this compound signaling pathway in pancreatic beta-cells.
Experimental Workflow for In Vitro Potency Assessment
The following diagram illustrates a typical workflow for determining the in vitro potency of a GLP-1 receptor agonist like this compound.
Caption: Workflow for determining the in vitro potency of this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. GLP-1: Molecular mechanisms and outcomes of a complex signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wileymicrositebuilder.com [wileymicrositebuilder.com]
- 4. Discovery and characterization of this compound, a novel analogue of human glucagon-like peptide-1, engineered for sustained therapeutic activity in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound | C152H232N40O45 | CID 56842233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. glucagon.com [glucagon.com]
- 9. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Efficacy and Safety of this compound Monotherapy in Drug-Naive Type 2 Diabetic Patients After 24 Weeks of Treatment: Results of a randomized, double-blind, placebo-controlled phase 3 study (T-emerge 1) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Fate of this compound, a Weekly GLP-1 Receptor Agonist, Versus Twice-Daily Exenatide for Type 2 Diabetes: The T-emerge 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A model for receptor–peptide binding at the glucagon-like peptide-1 (GLP-1) receptor through the analysis of truncated ligands and receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. innoprot.com [innoprot.com]
- 15. Signalling, trafficking and glucoregulatory properties of glucagon‐like peptide‐1 receptor agonists exendin‐4 and lixisenatide - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. This compound, a novel human once-weekly GLP-1 analogue, protects pancreatic β-cells in vitro and preserves islet structure and function in the Zucker diabetic fatty rat in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacokinetics of Taspoglutide in Preclinical Animal Models: A Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Introduction
Taspoglutide is a long-acting analogue of human glucagon-like peptide-1 (GLP-1) that was developed for the treatment of type 2 diabetes.[1][2] Structurally, it has 93% homology with the native human GLP-1(7-36)NH2 but incorporates two key modifications: the substitution of alanine at position 8 and glycine at position 35 with α-aminoisobutyric acid (Aib).[1][3][4] These substitutions are designed to confer resistance to degradation by the enzyme dipeptidyl peptidase-4 (DPP-4), thereby extending the molecule's half-life and allowing for less frequent administration.[1][3][5]
This technical guide provides a comprehensive overview of the pharmacokinetics of this compound in key animal models. It summarizes available quantitative data, details common experimental protocols for its evaluation, and visualizes the underlying mechanisms and workflows relevant to its preclinical assessment.
Pharmacokinetic and Pharmacodynamic Profile
The primary pharmacokinetic advantage of this compound over native GLP-1 is its significantly enhanced stability, which translates to prolonged action in vivo.
In Vitro Stability
Preclinical assessments demonstrate this compound's robust stability in a test tube setting. It is fully resistant to cleavage by the DPP-4 enzyme.[1][3] This resistance leads to a dramatically extended in vitro plasma half-life compared to its endogenous counterpart.[1][3]
| Compound | In Vitro Plasma Half-life (t½) | DPP-4 Enzyme Resistance | Citation |
| This compound | 9.8 hours | Fully Resistant | [1][3] |
| hGLP-1(7-36)NH2 | 50 minutes | Susceptible | [1][3] |
In Vivo Pharmacodynamics in Rodent Models
While specific quantitative pharmacokinetic parameters (e.g., AUC, Cmax, Tmax) in animal models are not extensively detailed in the available literature, numerous studies have characterized this compound's potent and sustained pharmacodynamic effects, which are a direct consequence of its extended plasma exposure.
| Animal Model | Route | Key Pharmacodynamic Outcomes | Citation |
| Sprague-Dawley Rats | Subcutaneous | Enhanced dose-related, glucose-dependent insulin secretion. | [5] |
| db/db Mice | Subcutaneous | Lowered blood glucose via dose-related enhancement of glucose-dependent insulin release. | [5] |
| Zucker Diabetic Fatty (ZDF) Rats | Subcutaneous | Acute: Reduced glucose excursion and increased insulin response during an oral glucose tolerance test (oGTT). Chronic (21 days): Improved glucose tolerance, reduced postprandial glucose levels, significant reduction in body weight gain (~7% lower than vehicle), and improved insulin sensitivity. | [6] |
Key Experimental Methodologies
The preclinical evaluation of this compound relies on standardized procedures for drug administration and bioanalysis.
Animal Models and Compound Administration
This compound's effects have been primarily studied in established rodent models of type 2 diabetes and obesity, such as Sprague-Dawley rats, Zucker diabetic fatty (ZDF) rats, and db/db mice.[5][6] The standard route for preclinical administration is subcutaneous injection.
Experimental Protocol: Subcutaneous (SC) Administration in Rats
-
Preparation: The this compound solution is prepared in a sterile vehicle at the desired concentration. A sterile syringe with an appropriate gauge needle (e.g., 23 to 27 gauge) is used.[7][8][9]
-
Animal Restraint: The rat is manually and gently restrained to minimize movement and stress. For SC injections, the loose skin on the back of the neck or along the dorsal surface is an ideal site.[8][10]
-
Injection Procedure: A fold of skin is lifted to create a "tent," separating the skin from the underlying muscle.[7][8] The needle is inserted at a shallow angle (approximately 30-45 degrees) into the subcutaneous space.[8][11]
-
Drug Delivery: Before injection, the syringe plunger is slightly aspirated to ensure the needle has not entered a blood vessel. The solution is then slowly injected, sometimes forming a small bleb under the skin.[8]
-
Post-Injection: The needle is withdrawn, and gentle pressure may be applied to the site to prevent backflow. The animal is returned to its cage and monitored for any adverse reactions.[8]
Bioanalytical Method for Plasma Concentration Measurement
Quantifying peptide-based drugs like this compound in biological matrices requires highly sensitive and specific analytical techniques. The industry standard for this purpose is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).[12][13][14]
Experimental Protocol: General LC-MS/MS Quantification
-
Sample Collection: Whole blood is collected from animals at predetermined time points into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation and stored frozen until analysis.
-
Sample Preparation: Due to the complexity of plasma, sample cleanup is essential to remove interfering substances like proteins and lipids.[15] This is often achieved through:
-
Protein Precipitation: An organic solvent (e.g., acetonitrile) is added to precipitate larger proteins.[15]
-
Solid-Phase Extraction (SPE): The sample is passed through a cartridge that selectively retains the analyte (this compound) while matrix components are washed away. The purified analyte is then eluted for analysis.[12] This method provides cleaner extracts and better sensitivity.
-
-
Liquid Chromatography (LC) Separation: The prepared sample extract is injected into an LC system. The analyte is separated from any remaining matrix components on a reverse-phase analytical column.[12]
-
Mass Spectrometry (MS/MS) Detection: As the analyte elutes from the LC column, it is ionized (e.g., by electrospray ionization - ESI) and enters the mass spectrometer. The instrument is set to specifically detect this compound using Multiple Reaction Monitoring (MRM), where a specific parent ion is selected and fragmented to produce a characteristic daughter ion. This highly selective process allows for accurate quantification even at very low concentrations.[13]
Mechanism of Action: GLP-1 Receptor Signaling
This compound exerts its therapeutic effects by acting as an agonist at the GLP-1 receptor (GLP-1R), a G-protein coupled receptor (GPCR) located on pancreatic β-cells and other tissues.[4][16] The binding of this compound to the GLP-1R initiates a well-defined intracellular signaling cascade.
The primary pathway involves the activation of the associated Gαs subunit, which in turn stimulates adenylate cyclase.[16] This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP).[16] The resulting increase in intracellular cAMP levels activates downstream effectors such as Protein Kinase A (PKA) and Exchange protein activated by cAMP 2 (Epac2), culminating in enhanced glucose-dependent synthesis and exocytosis of insulin from pancreatic β-cells.[16]
References
- 1. This compound, an analog of human glucagon-like Peptide-1 with enhanced stability and in vivo potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a long acting human glucagon-like polypeptide-1 analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. glucagon.com [glucagon.com]
- 5. Treatment With the Human Once-Weekly Glucagon-Like Peptide-1 Analog this compound in Combination With Metformin Improves Glycemic Control and Lowers Body Weight in Patients With Type 2 Diabetes Inadequately Controlled With Metformin Alone: A double-blind placebo-controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a novel human once-weekly analogue of glucagon-like peptide-1, improves glucose homeostasis and body weight in the Zucker diabetic fatty rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rjptsimlab.com [rjptsimlab.com]
- 8. research.vt.edu [research.vt.edu]
- 9. researchgate.net [researchgate.net]
- 10. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 11. orthopresearch.com [orthopresearch.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Detecting low abundance vasoactive peptides in plasma; progress towards absolute quantitation using nano LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. LC-MS/MS for Bioanalytical Peptide and Protein Quantification: MS Considerations | Technology Networks [technologynetworks.com]
- 15. researchgate.net [researchgate.net]
- 16. GLP-1: Molecular mechanisms and outcomes of a complex signaling system - PMC [pmc.ncbi.nlm.nih.gov]
Taspoglutide: A Technical Guide to Synthesis and Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taspoglutide is a synthetic analog of human glucagon-like peptide-1 (GLP-1), developed for the treatment of type 2 diabetes. As a GLP-1 receptor agonist, it mimics the action of endogenous GLP-1, stimulating insulin secretion in a glucose-dependent manner, suppressing glucagon secretion, and slowing gastric emptying. This compound's structure incorporates two key modifications from native GLP-1 (7-36)NH2: the substitution of Alanine at position 8 and Glycine at position 35 with α-aminoisobutyric acid (Aib). These substitutions confer resistance to enzymatic degradation by dipeptidyl peptidase-4 (DPP-4) and other proteases, thereby extending the peptide's half-life and allowing for less frequent administration.[1][2][3]
This technical guide provides an in-depth overview of the synthesis and purification methods for this compound, intended for researchers and professionals in the field of drug development.
Chemical Structure and Properties
-
Amino Acid Sequence: His-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys-Glu-Phe-Ile-Ala-Trp-Leu-Val-Lys-Aib-Arg-NH₂[4]
-
Molecular Formula: C₁₅₂H₂₃₂N₄₀O₄₅[4]
-
Molar Mass: 3339.763 g·mol⁻¹[4]
Synthesis of this compound
This compound is primarily synthesized using Solid-Phase Peptide Synthesis (SPPS). Both Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) strategies can be employed for the synthesis of GLP-1 analogs, though Boc chemistry has been specifically mentioned in the context of this compound's synthesis.[2][5] An alternative approach for large-scale production of similar peptide drugs involves recombinant DNA technology, which can be more cost-effective for producing the peptide backbone.[6][7][8]
Solid-Phase Peptide Synthesis (SPPS)
SPPS allows for the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. This method simplifies the purification process as excess reagents and by-products can be removed by simple filtration and washing.
Experimental Protocol: Boc-based SPPS of this compound
This protocol is a representative methodology based on established Boc-SPPS procedures and information available for this compound and similar peptides.
-
Resin Preparation:
-
Start with a suitable resin, such as a p-methylbenzhydrylamine (MBHA) resin, which will yield a C-terminal amide upon cleavage.
-
Swell the resin in dichloromethane (DCM) or N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.
-
-
Amino Acid Coupling Cycle (repeated for each amino acid):
-
Deprotection: Remove the Boc protecting group from the N-terminal amino acid of the resin-bound peptide using a solution of trifluoroacetic acid (TFA) in DCM (e.g., 25-50% TFA). This is typically a rapid step, followed by neutralization.
-
Neutralization: Neutralize the resulting trifluoroacetate salt with a base, such as diisopropylethylamine (DIEA) in DCM or DMF. "In situ neutralization" protocols, where neutralization occurs simultaneously with coupling, can also be employed to improve efficiency.[1]
-
Activation and Coupling: Activate the carboxylic acid group of the incoming Boc-protected amino acid to facilitate peptide bond formation. A common method is the formation of an HOBt (Hydroxybenzotriazole) ester.
-
Dissolve the Boc-amino acid and HOBt in DMF.
-
Add a coupling agent such as dicyclohexylcarbodiimide (DCC) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). High concentrations (>0.2 M) of the activated amino acid are used to drive the reaction to completion.[1]
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.
-
-
Washing: After coupling, wash the resin extensively with DMF and DCM to remove excess reagents and by-products. A short DMF flow wash can be used between deprotection/coupling and coupling/deprotection steps.[1]
-
-
Cleavage and Deprotection:
-
Once the peptide chain is fully assembled, cleave the peptide from the resin and simultaneously remove the side-chain protecting groups.
-
Use a strong acid cocktail, typically hydrogen fluoride (HF) or a "low-high" HF procedure. A common "low HF" step includes p-cresol and dimethyl sulfide as scavengers, followed by a "high HF" step to complete the cleavage. Alternatively, a trifluoromethanesulfonic acid (TFMSA)-TFA-thioanisole mixture can be used.
-
The cleavage reaction is typically run for several hours at 0°C.
-
-
Precipitation and Washing:
-
After cleavage, precipitate the crude peptide by adding it to cold diethyl ether.
-
Collect the precipitate by filtration or centrifugation.
-
Wash the crude peptide with cold diethyl ether to remove scavengers and other small molecule impurities.
-
-
Lyophilization:
-
Dissolve the crude peptide in a suitable solvent system (e.g., water/acetonitrile mixture) and lyophilize to obtain a dry powder.
-
Recombinant Production of GLP-1 Analogs
For large-scale manufacturing, recombinant DNA technology offers a cost-effective alternative to chemical synthesis for producing the peptide backbone.[7][8] This typically involves:
-
Gene Synthesis and Cloning: A synthetic gene encoding the this compound precursor is cloned into an expression vector suitable for a host organism like E. coli or Pichia pastoris.[8]
-
Expression: The host organism is cultured under conditions that induce the expression of the recombinant peptide. The peptide may be expressed as inclusion bodies in E. coli, which requires subsequent solubilization and refolding.[8]
-
Purification: The recombinant peptide is purified from the cell lysate using chromatographic techniques.
-
Modification: If necessary, post-expression modifications, such as amidation of the C-terminus, are performed enzymatically.
Purification of this compound
The crude this compound obtained from synthesis contains various impurities, including deletion sequences, truncated peptides, and incompletely deprotected species. A multi-step purification process, primarily using preparative reverse-phase high-performance liquid chromatography (RP-HPLC), is required to achieve the high purity needed for a pharmaceutical-grade product.[2][7]
Two-Step Preparative RP-HPLC Purification
A patented method for purifying this compound involves a two-step RP-HPLC process.[7]
Experimental Protocol
-
Step 1: First RP-HPLC Purification (Acidic Conditions)
-
Stationary Phase: A silica-based C18 or C8 column is typically used. Polymeric stationary phases can also be employed.[7]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
pH: The pH of the mobile phase is maintained in the acidic range, typically between 1.0 and 4.0, with a target of approximately 2.0.[6]
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute the peptide. For example, a gradient from 10% to 95% acetonitrile over a specified time.[6]
-
Fraction Collection: Fractions are collected and analyzed for purity. Fractions with a purity of >95-96% are pooled.[6]
-
-
Step 2: Second RP-HPLC Purification (Salt Exchange and Acidic Buffer Elution)
-
Stationary Phase: A similar RP-HPLC column as in Step 1.
-
This step serves as a salt exchange and further polishing step.
-
Mobile Phase D: 0.2-0.3 N Acetic acid in water.[6]
-
Mobile Phase E/F: Acetonitrile.[6]
-
Gradient: A gradient elution is performed, for example, from 0% to 60% acetonitrile.[6]
-
Final Product: The highly purified fractions are pooled and lyophilized to yield the final this compound product as a fluffy white powder.
-
Quantitative Data
The following table summarizes key quantitative parameters associated with the synthesis and purification of this compound and similar GLP-1 analogs.
| Parameter | Value | Reference |
| Synthesis Scale | Research to Kilogram | [9] |
| Crude Purity (SPPS) | 35-70% | [5] |
| Purity after 1st HPLC | >95-96% | [6] |
| Final Purity | >99% | [10] |
| Overall Yield | Variable, dependent on scale and efficiency | |
| Receptor Binding Affinity (EC₅₀) | 0.06 nM | [11][12] |
| In Vitro Plasma Half-life | 9.8 hours | [1][12] |
Visualizations
This compound Synthesis Workflow
References
- 1. Glucagon-like peptide-1 - Wikipedia [en.wikipedia.org]
- 2. Recombinant Expression and Stapling of a Novel Long-Acting GLP-1R Peptide Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. researchgate.net [researchgate.net]
- 5. WO2021070202A1 - A method for preparing glp-1 analogue by solid-phase peptide synthesis - Google Patents [patents.google.com]
- 6. WO2014077801A1 - Purification process for preparing highly pure this compound - Google Patents [patents.google.com]
- 7. US20100317057A1 - Semi-recombinant preparation of glp-1 analogues - Google Patents [patents.google.com]
- 8. Glucagon-like peptide-1 receptor - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Purification of GLP-1 Agonists [ymc.eu]
- 11. GLP-1: Molecular mechanisms and outcomes of a complex signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Characterization of Taspoglutide: [Aib8,35]hGLP-1(7-36)NH2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the characterization of taspoglutide, a novel analogue of human glucagon-like peptide-1 (hGLP-1). This compound was engineered for enhanced stability and sustained therapeutic activity for the treatment of type 2 diabetes.[1][2] This document details its mechanism of action, receptor binding profile, in vitro and in vivo pharmacology, and provides detailed protocols for the key experiments used in its characterization.
Core Mechanism and Molecular Design
This compound is a structural derivative of hGLP-1(7-36)NH2 designed to overcome the rapid enzymatic degradation of the native peptide.[1] Native hGLP-1 is quickly inactivated by two primary enzymatic pathways: N-terminal cleavage between Ala8 and Glu9 by dipeptidyl peptidase-4 (DPP-4), and C-terminal cleavage by proteases like plasmin and plasma kallikrein.[1][2]
To confer resistance to this degradation, this compound incorporates two α-aminoisobutyric acid (Aib) substitutions:
-
Aib at position 8: This modification replaces the native Alanine (Ala8) and sterically hinders cleavage by DPP-4.[1][3]
-
Aib at position 35: This substitution replaces Glycine (Gly35) and prevents protease cleavage around this residue, which significantly enhances plasma stability.[2]
These dual substitutions render this compound fully resistant to DPP-4 cleavage and substantially increase its stability in plasma without compromising its interaction with the human GLP-1 receptor (hGLP-1R) or its biological potency.[1][2]
Receptor Binding and In Vitro Potency
The biological activity of this compound begins with its binding to the GLP-1 receptor, a Class B G-protein coupled receptor (GPCR).[4][5] Studies have demonstrated that the Aib substitutions do not negatively impact its ability to bind to and activate the receptor. This compound shows a binding affinity and functional potency comparable to the native hGLP-1 ligand.[1][6]
| Parameter | This compound | hGLP-1(7-36)NH2 | Cell Line / System | Reference(s) |
| Receptor Binding Affinity (Ki) | 1.1 ± 0.2 nM | 1.5 ± 0.3 nM | CHO cells overexpressing hGLP-1R | [1][6][7] |
| Functional Potency (EC50, cAMP) | 0.06 nM | 0.08 nM | CHO cells overexpressing hGLP-1R | [1][6][8] |
| In Vitro Plasma Half-Life | 9.8 hours | 50 minutes | In vitro human plasma | [1][3][6] |
| DPP-4 Cleavage Resistance | Fully Resistant (1 hr incubation) | Rapidly Cleaved | Purified DPP-4 enzyme | [1][6] |
Signaling Pathway and In Vivo Pharmacology
Upon binding to the GLP-1R on pancreatic β-cells, this compound initiates a signaling cascade that results in glucose-dependent insulin secretion.[9] The receptor is coupled to a stimulatory G-protein (Gs), which activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[10] This rise in cAMP activates Protein Kinase A (PKA) and other downstream effectors that ultimately enhance the exocytosis of insulin-containing granules.[10]
In vivo studies in animal models, such as Zucker diabetic fatty (ZDF) rats, have confirmed the potent and sustained action of this compound. A single administration can improve glucose tolerance, reduce postprandial glucose levels, and lower body weight for an extended period.[11] The insulinotropic action is glucose-dependent, meaning it stimulates insulin secretion primarily under hyperglycemic conditions, which minimizes the risk of hypoglycemia.[1][9]
Experimental Protocols
The following sections provide detailed methodologies for the key assays used to characterize this compound.
This protocol determines the binding affinity (Ki) of this compound for the hGLP-1 receptor. It is a competitive binding assay using a radiolabeled GLP-1 ligand.
Methodology:
-
Cell Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably overexpressing the hGLP-1 receptor.[1][12]
-
Assay Buffer: A suitable binding buffer (e.g., PBS with 0.1% BSA) is used.
-
Incubation: Cell membranes (e.g., 5 x 10^5 cells/tube) are incubated in the assay buffer with a fixed concentration of radioligand (e.g., [125I]hGLP-1(7-36)NH2) and varying concentrations of unlabeled this compound (from 10^-12 to 10^-6 M).[1][12]
-
Reaction Conditions: The incubation is typically carried out for 45-60 minutes at 37°C to reach equilibrium.[12]
-
Separation: The reaction is terminated by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/C), which traps the cell membranes with bound radioligand. Unbound radioligand passes through the filter.[13]
-
Washing: The filters are washed multiple times with ice-cold wash buffer to minimize non-specific binding.[13]
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: Competition binding curves are generated by plotting the percentage of specific binding against the log concentration of this compound. The IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) is determined using non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation.[13]
This functional assay measures the potency (EC50) of this compound in activating the GLP-1R and stimulating the production of the second messenger, cAMP.
Methodology:
-
Cell Culture: CHO cells stably expressing the hGLP-1R are seeded into 96- or 384-well plates and cultured until they reach a suitable confluency.[1][13]
-
Pre-incubation: Prior to stimulation, cells are washed and pre-incubated for approximately 30 minutes at 37°C in an assay buffer (e.g., DMEM or HBSS) containing a phosphodiesterase (PDE) inhibitor such as 3-isobutyl-1-methylxanthine (IBMX).[12] The PDE inhibitor prevents the degradation of cAMP, amplifying the signal.
-
Stimulation: Cells are stimulated with serial dilutions of this compound for a defined period (e.g., 10-30 minutes) at 37°C.[12][13]
-
Cell Lysis: The stimulation is stopped, and the cells are lysed to release the intracellular cAMP.
-
cAMP Quantification: The concentration of cAMP in the cell lysate is measured. This is typically done using a competitive immunoassay kit, such as those based on Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme Fragment Complementation (EFC).[14][15][16] These kits involve a competition between the cAMP from the sample and a labeled cAMP conjugate for a limited number of anti-cAMP antibody binding sites. The resulting signal is inversely proportional to the amount of cAMP produced by the cells.
-
Data Analysis: A standard curve is generated using known concentrations of cAMP. The cAMP concentrations from the experimental wells are interpolated from this curve. A dose-response curve is plotted (cAMP concentration vs. log[this compound]), and the EC50 value is determined using a four-parameter logistic equation.[17]
This in vivo assay assesses the effect of this compound on glucose homeostasis and its glucose-dependent insulinotropic activity in an animal model.
Methodology:
-
Animal Model: A relevant animal model, such as the Zucker diabetic fatty (ZDF) rat or high-fat diet-fed mouse, is used.[11][18]
-
Acclimation and Fasting: Animals are acclimated and then fasted overnight (e.g., 14-16 hours) with free access to water to ensure a stable baseline glucose level.[18][19]
-
Drug Administration: this compound or vehicle control is administered (e.g., via subcutaneous injection) at a specified time prior to the glucose challenge.
-
Baseline Blood Sample: A baseline blood sample (t=0) is taken, typically from the tail vein, to measure fasting glucose and insulin levels.[19]
-
Glucose Challenge: A concentrated glucose solution (e.g., 1-2 g/kg body weight) is administered to the animals via oral gavage.[18]
-
Timed Blood Sampling: Blood samples are collected at multiple time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).[19]
-
Analyte Measurement: Blood glucose is measured immediately using a glucometer. Plasma is separated from the collected blood samples for later measurement of insulin concentrations using an ELISA kit.
-
Data Analysis: Glucose and insulin excursion curves are plotted over time. The Area Under the Curve (AUC) for both glucose and insulin is calculated to quantify the overall effect of this compound compared to the vehicle control. A significant reduction in the glucose AUC and an increase in the insulin AUC indicates improved glucose tolerance and insulinotropic activity.[11]
References
- 1. academic.oup.com [academic.oup.com]
- 2. Discovery and characterization of this compound, a novel analogue of human glucagon-like peptide-1, engineered for sustained therapeutic activity in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. biorxiv.org [biorxiv.org]
- 6. This compound, an analog of human glucagon-like Peptide-1 with enhanced stability and in vivo potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. indigobiosciences.com [indigobiosciences.com]
- 11. This compound, a novel human once-weekly analogue of glucagon-like peptide-1, improves glucose homeostasis and body weight in the Zucker diabetic fatty rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jme.bioscientifica.com [jme.bioscientifica.com]
- 13. The peptide agonist-binding site of the glucagon-like peptide-1 (GLP-1) receptor based on site-directed mutagenesis and knowledge-based modelling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cosmobio.co.jp [cosmobio.co.jp]
- 15. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 17. researchgate.net [researchgate.net]
- 18. Study of In Vivo Glucose Metabolism in High-fat Diet-fed Mice Using Oral Glucose Tolerance Test (OGTT) and Insulin Tolerance Test (ITT) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Intraperitoneal glucose tolerance test (IPGTT) Protocol - IMPReSS [web.mousephenotype.org]
Taspoglutide's Resistance to DPP-4 Enzymatic Cleavage: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of taspoglutide's remarkable resistance to enzymatic cleavage by dipeptidyl peptidase-4 (DPP-4). This compound, a human glucagon-like peptide-1 (GLP-1) analog, was engineered for extended therapeutic action in the management of type 2 diabetes. Its development, although ultimately halted due to adverse effects, offered significant insights into designing degradation-resistant peptide therapeutics.[1][2] Central to its design is a structural modification that confers profound stability against DPP-4, the primary enzyme responsible for the rapid inactivation of native GLP-1.
Core Mechanism of Resistance: Structural Modification
This compound's resistance to DPP-4 is primarily attributed to a strategic amino acid substitution at position 8. In native GLP-1, this position is occupied by L-Alanine, which serves as a recognition and cleavage site for DPP-4. This compound's design incorporates α-aminoisobutyric acid (Aib) in place of Alanine at this position.[3][4] The presence of the methyl group on the α-carbon of Aib introduces steric hindrance, which effectively prevents the peptide from fitting into the active site of the DPP-4 enzyme.[4] This modification makes this compound "fully resistant" to DPP-4 cleavage.[3]
Quantitative Analysis of this compound Stability
The structural modification of this compound translates into a significantly extended plasma half-life compared to native GLP-1. The following table summarizes the key quantitative data highlighting this enhanced stability.
| Peptide | In Vitro Plasma Half-life | DPP-4 Cleavage | Reference |
| Native hGLP-1(7-36)NH2 | 50 minutes | Susceptible | [3] |
| This compound | 9.8 hours (588 minutes) | Resistant | [3] |
Furthermore, studies have confirmed that this compound does not inhibit DPP-4 activity, indicating its specificity as a GLP-1 receptor agonist without off-target effects on the DPP-4 enzyme itself.[3]
GLP-1 Receptor Signaling Pathway
As a GLP-1 receptor agonist, this compound activates the GLP-1 receptor, a G-protein coupled receptor, leading to a cascade of intracellular events that culminate in enhanced glucose-dependent insulin secretion. The signaling pathway is initiated by the binding of this compound to the GLP-1 receptor, which triggers a conformational change and activation of the associated Gαs protein. This, in turn, stimulates adenylyl cyclase to produce cyclic AMP (cAMP), a key second messenger.
Experimental Protocols
This section details the methodologies for two key experiments used to characterize the DPP-4 resistance and stability of this compound.
In Vitro DPP-4 Enzymatic Cleavage Assay
This assay is designed to directly assess the susceptibility of a peptide to cleavage by purified DPP-4 enzyme.
Objective: To determine the rate of cleavage of this compound by DPP-4 compared to a known substrate like native GLP-1.
Materials:
-
Purified recombinant human DPP-4 enzyme
-
This compound
-
Native GLP-1 (as a positive control)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
HPLC or LC-MS system for peptide analysis
-
Quenching solution (e.g., trifluoroacetic acid)
Procedure:
-
Peptide Preparation: Prepare stock solutions of this compound and native GLP-1 in the assay buffer.
-
Enzyme Reaction:
-
In separate reaction tubes, add the peptide solution (this compound or native GLP-1) to the pre-warmed assay buffer.
-
Initiate the reaction by adding a known concentration of purified DPP-4 enzyme.
-
Incubate the reaction mixture at 37°C.
-
-
Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Reaction Quenching: Immediately quench the enzymatic reaction by adding the aliquot to a quenching solution.
-
Analysis:
-
Analyze the samples using reverse-phase HPLC or LC-MS.
-
Monitor the disappearance of the intact peptide peak and the appearance of any cleavage product peaks over time.
-
-
Data Interpretation: Compare the degradation rate of this compound to that of native GLP-1. A significantly slower or negligible decrease in the this compound peak area indicates resistance to DPP-4 cleavage.
In Vitro Plasma Stability Assay
This assay evaluates the stability of a peptide in a more physiologically relevant environment, human plasma, which contains a mixture of proteases including DPP-4.
Objective: To determine the half-life of this compound in human plasma.
Materials:
-
Human plasma (pooled, with anticoagulant like EDTA)
-
This compound
-
Phosphate-buffered saline (PBS)
-
Acetonitrile (ACN) for protein precipitation
-
LC-MS/MS system for quantification
-
Incubator at 37°C
Procedure:
-
Sample Preparation: Spike a known concentration of this compound into human plasma.
-
Incubation: Incubate the plasma samples at 37°C.
-
Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), take aliquots of the plasma sample.
-
Protein Precipitation: Stop the enzymatic degradation and precipitate plasma proteins by adding cold acetonitrile to each aliquot.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Supernatant Analysis:
-
Collect the supernatant containing the peptide.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of intact this compound.
-
-
Data Analysis: Plot the concentration of intact this compound versus time and calculate the in vitro plasma half-life (t½).
Experimental Workflow for Assessing DPP-4 Resistance
The following diagram illustrates the logical workflow for a comprehensive assessment of a GLP-1 analog's resistance to DPP-4 cleavage.
Conclusion
The design of this compound, specifically the incorporation of α-aminoisobutyric acid at position 8, provides a compelling case study in the rational design of protease-resistant therapeutic peptides. The profound increase in its plasma half-life is a direct consequence of its engineered resistance to DPP-4 cleavage. While this compound's clinical development was discontinued, the principles underlying its stability remain highly relevant for the ongoing development of long-acting peptide-based therapies for a variety of metabolic and other diseases. The experimental protocols and workflows detailed in this guide provide a robust framework for the evaluation of future drug candidates.
References
- 1. A Non-Perturbative Molecular Grafting Strategy for Stable and Potent Therapeutic Peptide Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure and dynamics of semaglutide- and this compound-bound GLP-1R-Gs complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, an analog of human glucagon-like Peptide-1 with enhanced stability and in vivo potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Cell-Based Functional Assays to Determine Taspoglutide Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taspoglutide is a glucagon-like peptide-1 (GLP-1) receptor agonist that was developed for the treatment of type 2 diabetes.[1] As a GLP-1 analog, it mimics the action of endogenous GLP-1, stimulating glucose-dependent insulin secretion, suppressing glucagon secretion, and slowing gastric emptying.[2] this compound exhibits a high affinity for the GLP-1 receptor and demonstrates potent activity in stimulating downstream signaling pathways.[3] This document provides detailed protocols for key cell-based functional assays to quantify the bioactivity of this compound, including cAMP accumulation, ERK phosphorylation, and CRE-luciferase reporter gene assays.
Mechanism of Action and Signaling Pathway
This compound binds to and activates the GLP-1 receptor (GLP-1R), a class B G-protein coupled receptor (GPCR).[4] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the heterotrimeric Gs protein. The activated Gαs subunit stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[5] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB).[6] This signaling cascade ultimately mediates the physiological effects of this compound.[5]
Data Presentation
The following tables summarize the in vitro potency of this compound in various cell-based functional assays.
Table 1: this compound Potency in cAMP Accumulation Assays
| Cell Line | Assay Conditions | EC50 (nM) | Reference |
| CHO cells stably overexpressing hGLP-1R | - | 0.06 | [3] |
| INS-1E cells | Glucose-stimulated insulin secretion | 0.001 (at 16.7 mM glucose) | [3] |
Table 2: Comparative Potency of this compound and Native hGLP-1
| Compound | Cell Line | Assay | EC50 (nM) | Reference |
| This compound | CHO cells stably overexpressing hGLP-1R | cAMP production | 0.06 | [3] |
| hGLP-1(7-36)NH2 | CHO cells stably overexpressing hGLP-1R | cAMP production | 0.08 | [3] |
Experimental Protocols
cAMP Accumulation Assay
This assay directly measures the production of cyclic AMP, a key second messenger in the GLP-1R signaling cascade.
References
- 1. researchgate.net [researchgate.net]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. This compound, an analog of human glucagon-like Peptide-1 with enhanced stability and in vivo potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. innoprot.com [innoprot.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
Application Note & Protocol: Taspoglutide-Induced cAMP Production Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taspoglutide is a long-acting human glucagon-like peptide-1 (GLP-1) analog that was developed for the treatment of type 2 diabetes.[1][2] As a GLP-1 receptor (GLP-1R) agonist, its primary mechanism of action involves binding to and activating the GLP-1R, a class B G-protein coupled receptor (GPCR).[3][4] This activation stimulates the Gαs subunit, which in turn activates adenylyl cyclase to increase the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP).[5][6] The elevation of cAMP levels in pancreatic β-cells is a critical step that leads to enhanced glucose-dependent insulin synthesis and secretion.[5] Therefore, quantifying the ability of this compound to stimulate cAMP production is a fundamental method for assessing its potency and functional activity. This application note provides a detailed protocol for measuring this compound-induced cAMP production in a cell-based assay format.
Assay Principle
This protocol describes a competitive immunoassay to quantify intracellular cAMP levels following cell stimulation with this compound. The assay is typically performed in a 96- or 384-well plate format using a cell line stably overexpressing the human GLP-1 receptor, such as Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney 293 (HEK293) cells.[1][7][8][9]
Upon stimulation with this compound, intracellular cAMP is produced. The cells are then lysed, and the cAMP in the lysate competes with a labeled cAMP tracer (e.g., biotinylated or fluorescently-tagged cAMP) for binding to a specific anti-cAMP antibody. The amount of tracer bound to the antibody is inversely proportional to the amount of cAMP present in the sample. The signal is detected using various methods, such as Fluorescence Resonance Energy Transfer (FRET), Luciferase, or Enzyme-Linked Immunosorbent Assay (ELISA).[6][9][10] By generating a standard curve with known cAMP concentrations, the amount of cAMP produced in response to this compound can be accurately determined.
Signaling Pathway and Experimental Workflow
This compound Signaling Pathway
Caption: this compound signaling pathway leading to cAMP production.
Experimental Workflow
Caption: Experimental workflow for the this compound cAMP assay.
Quantitative Data Summary
The potency of GLP-1R agonists is typically reported as the half-maximal effective concentration (EC₅₀), which represents the concentration of the agonist that produces 50% of the maximal possible response.
Table 1: this compound Potency in cAMP Production Assay
| Compound | Cell Line | EC₅₀ (nM) | Reference |
|---|---|---|---|
| This compound | CHO cells overexpressing hGLP-1R | 0.06 | [1][11] |
| hGLP-1(7-36)NH₂ | CHO cells overexpressing hGLP-1R | 0.08 |[1][11] |
Experimental Protocol
This protocol is a representative method and may require optimization depending on the specific cell line and cAMP assay kit used.
Materials and Reagents
-
Cell Line: CHO-K1 or HEK293 cells stably expressing the human GLP-1 receptor (e.g., DiscoverX cAMP Hunter™ GLP1R CHO-K1).[7]
-
Culture Medium: Ham's F-12K or DMEM, supplemented with 10% Fetal Bovine Serum (FBS), and appropriate selection antibiotics (e.g., Zeocin, Hygromycin B).[12]
-
This compound: Stock solution prepared in a suitable vehicle (e.g., sterile water or PBS with 0.1% BSA).
-
cAMP Standard: Provided in the assay kit.
-
PDE Inhibitor: 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.[13]
-
cAMP Assay Kit: A commercial kit for cAMP detection (e.g., HTRF, FRET, or ELISA-based kits).
-
Reagents for Cell Culture: PBS, Trypsin-EDTA.
-
Equipment: Humidified incubator (37°C, 5% CO₂), plate reader compatible with the chosen assay kit, multichannel pipettes, sterile 96-well cell culture plates (white, clear-bottom for luminescence/fluorescence).
Cell Culture and Seeding
-
Culture the GLP-1R expressing cells according to the supplier's recommendations, maintaining the cells between 5% and 95% confluency.[14]
-
Harvest the cells using Trypsin-EDTA and resuspend them in fresh culture medium.
-
Determine the cell density using a hemacytometer.
-
Seed the cells into a 96-well plate at a density of 10,000-20,000 cells per well in 90-100 µL of culture medium.[8]
-
Incubate the plate overnight in a humidified incubator at 37°C with 5% CO₂.[8][14]
Compound Preparation
-
This compound Dilutions: Prepare a 10-point serial dilution series of this compound in assay medium. Start with a high concentration (e.g., 1 µM) and perform 1:10 dilutions to cover a wide concentration range (e.g., 1 µM to 0.1 pM).
-
cAMP Standards: Prepare a serial dilution of the cAMP standard in lysis buffer (or as per kit instructions) to generate a standard curve.
-
Control Wells: Prepare wells with assay medium only (unstimulated control) and wells with a known GLP-1R agonist like GLP-1(7-36) (positive control).
Assay Procedure
-
Gently remove the culture medium from the cell plate.
-
Add 50 µL of assay medium containing a PDE inhibitor (e.g., 500 µM IBMX) to all wells.
-
Add 50 µL of the this compound serial dilutions, controls, or assay medium to the appropriate wells.
-
Incubate the plate for 30 minutes at 37°C.[13]
-
Lyse the cells according to the cAMP assay kit manufacturer's protocol. This typically involves adding a specific lysis buffer provided in the kit.
-
Add the cAMP detection reagents (e.g., antibody and labeled cAMP tracer) to all wells, including the cAMP standards.
-
Incubate the plate for the time specified in the kit protocol (e.g., 60 minutes at room temperature) to allow for the competitive binding reaction to reach equilibrium.
-
Read the plate on a plate reader using the settings appropriate for the detection technology (e.g., fluorescence at specific excitation/emission wavelengths for HTRF).
Data Analysis
-
Standard Curve: Plot the signal from the cAMP standard wells against the known cAMP concentrations. Perform a non-linear regression fit (e.g., four-parameter logistic curve) to generate the standard curve.
-
cAMP Calculation: Use the standard curve to interpolate the cAMP concentration for each experimental well based on its signal.
-
Dose-Response Curve: Plot the calculated cAMP concentrations against the logarithm of the this compound concentrations.
-
EC₅₀ Determination: Perform a non-linear regression analysis (e.g., sigmoidal dose-response) on the dose-response curve to determine the EC₅₀ value for this compound.
Example Data Tables
Table 2: Example Data for cAMP Standard Curve (HTRF Assay)
| cAMP Conc. (nM) | Raw Signal (Ratio) |
|---|---|
| 100 | 500 |
| 30 | 1500 |
| 10 | 4000 |
| 3 | 8000 |
| 1 | 12000 |
| 0.3 | 15000 |
| 0.1 | 17000 |
| 0 | 18000 |
Table 3: Example Data for this compound Dose-Response
| This compound Conc. (nM) | Calculated cAMP (nM) |
|---|---|
| 1000 | 28.5 |
| 100 | 28.2 |
| 10 | 27.5 |
| 1 | 25.1 |
| 0.1 | 15.2 |
| 0.01 | 4.8 |
| 0.001 | 1.5 |
| 0 | 1.2 |
References
- 1. This compound, an analog of human glucagon-like Peptide-1 with enhanced stability and in vivo potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The fate of this compound, a weekly GLP-1 receptor agonist, versus twice-daily exenatide for type 2 diabetes: the T-emerge 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. GLP-1: Molecular mechanisms and outcomes of a complex signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. cAMP Hunter™ eXpress GLP1R CHO-K1 GPCR Assay [discoverx.com]
- 8. innoprot.com [innoprot.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Cyclic AMP triggers glucagon-like peptide-1 secretion from the GLUTag enteroendocrine cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. genscript.com [genscript.com]
- 13. Partial agonism improves the anti-hyperglycaemic efficacy of an oxyntomodulin-derived GLP-1R/GCGR co-agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Determining the Binding Affinity of Taspoglutide to the Human GLP-1 Receptor Using a Radioligand Binding Assay
Application Note
Introduction
Taspoglutide is a long-acting glucagon-like peptide-1 (GLP-1) receptor agonist that was developed for the treatment of type 2 diabetes.[1] It is a synthetic analog of human GLP-1 with amino acid substitutions at positions 8 and 35, which confer resistance to degradation by the enzyme dipeptidyl peptidase-4 (DPP-4) and enhance its stability.[2][3][4] The therapeutic efficacy of this compound is mediated through its high affinity for the GLP-1 receptor (GLP-1R), a class B G protein-coupled receptor (GPCR).[5][6] Activation of GLP-1R in pancreatic β-cells stimulates glucose-dependent insulin secretion.[5][7] This application note provides a detailed protocol for determining the binding affinity of this compound for the human GLP-1 receptor (hGLP-1R) using a competitive radioligand binding assay.
Principle
The binding affinity of this compound to the hGLP-1R is determined by a competitive radioligand binding assay. This assay measures the ability of unlabeled this compound to compete with a radiolabeled ligand for binding to the receptor. In this protocol, membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing the hGLP-1R are incubated with a fixed concentration of [125I]hGLP-1(7-36)NH2 and increasing concentrations of unlabeled this compound.[2][4] As the concentration of this compound increases, it displaces the radioligand from the receptor, leading to a decrease in bound radioactivity. The concentration of this compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. The equilibrium dissociation constant (Ki) of this compound, which represents its binding affinity, can then be calculated from the IC50 value using the Cheng-Prusoff equation.[2][5]
Quantitative Data Summary
The binding affinity of this compound for the human GLP-1 receptor has been determined in multiple studies. The data is summarized in the table below for easy comparison.
| Compound | Radioligand | Cell Line | Parameter | Value (nM) | Reference |
| This compound | [125I]hGLP-1(7-36)NH2 | CHO cells expressing hGLP-1R | Affinity Constant (Ki) | 1.1 ± 0.2 | [2][4] |
| hGLP-1(7-36)NH2 (natural ligand) | [125I]hGLP-1(7-36)NH2 | CHO cells expressing hGLP-1R | Affinity Constant (Ki) | 1.5 ± 0.3 | [2][4] |
| This compound | [125I]GLP-1 | - | IC50 | 1.1 | [8] |
| GLP-1 | [125I]GLP-1 | - | IC50 | 1.5 | [8] |
Experimental Protocols
Materials and Reagents
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably transfected with the human GLP-1 receptor (hGLP-1R).
-
Radioligand: [125I]hGLP-1(7-36)NH2 (specific activity ~2200 Ci/mmol).
-
Unlabeled Ligands: this compound and human GLP-1(7-36)NH2.
-
Membrane Preparation Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 1 mM EGTA, and protease inhibitor cocktail.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 0.1% Bovine Serum Albumin (BSA).
-
Wash Buffer: Cold 50 mM Tris-HCl (pH 7.4).
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/C).
-
96-well plates.
-
Scintillation counter.
Protocol 1: Membrane Preparation from hGLP-1R expressing CHO cells
-
Grow CHO cells expressing hGLP-1R to confluency in appropriate culture flasks.
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Scrape the cells into ice-cold Membrane Preparation Buffer.
-
Homogenize the cell suspension using a Dounce homogenizer or a polytron on ice.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in Assay Buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA assay).
-
Store the membrane aliquots at -80°C until use.
Protocol 2: Competitive Radioligand Binding Assay
-
Thaw the prepared hGLP-1R membranes on ice.
-
Dilute the membranes in Assay Buffer to the desired final concentration (e.g., 5-20 µg of protein per well).
-
Prepare serial dilutions of unlabeled this compound and hGLP-1(7-36)NH2 in Assay Buffer. The concentration range should typically span from 10-12 M to 10-6 M.
-
In a 96-well plate, add the following components in triplicate for each concentration point:
-
Total Binding: 25 µL of Assay Buffer, 25 µL of [125I]hGLP-1(7-36)NH2 (at a final concentration close to its Kd, e.g., 50 pM), and 50 µL of diluted membranes.
-
Non-specific Binding (NSB): 25 µL of a high concentration of unlabeled hGLP-1(7-36)NH2 (e.g., 1 µM), 25 µL of [125I]hGLP-1(7-36)NH2, and 50 µL of diluted membranes.
-
Competition Binding: 25 µL of each this compound dilution, 25 µL of [125I]hGLP-1(7-36)NH2, and 50 µL of diluted membranes.
-
-
Incubate the plate at room temperature (or 37°C) for 60-120 minutes with gentle agitation to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine (PEI).
-
Wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.
Protocol 3: Data Analysis
-
Calculate the specific binding at each concentration of the competitor by subtracting the non-specific binding (counts per minute, CPM) from the total binding (CPM).
-
Specific Binding = Total Binding - Non-specific Binding
-
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC50 value for this compound.
-
Calculate the Ki value using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where:
-
IC50 is the concentration of this compound that inhibits 50% of specific radioligand binding.
-
[L] is the concentration of the radioligand ([125I]hGLP-1(7-36)NH2) used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the hGLP-1R. This should be determined in a separate saturation binding experiment.
-
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: GLP-1R Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
References
- 1. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. studylib.net [studylib.net]
- 3. Analyzing Kinetic Binding Data - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. graphpad.com [graphpad.com]
- 5. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Receptor-binding assay [bio-protocol.org]
- 8. academic.oup.com [academic.oup.com]
Application Notes and Protocols for HPLC Analysis of Taspoglutide
These application notes provide detailed methodologies for the quantification and purity assessment of Taspoglutide, a glucagon-like peptide-1 (GLP-1) receptor agonist, using High-Performance Liquid Chromatography (HPLC). The protocols are intended for researchers, scientists, and drug development professionals.
This compound Quantification by Reversed-Phase HPLC (RP-HPLC)
This method is suitable for the determination of this compound concentration in bulk drug substance and pharmaceutical formulations.
Experimental Protocol
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient | 20% to 60% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Detection | UV at 220 nm |
| Injection Volume | 20 µL |
Standard Preparation:
-
Prepare a stock solution of this compound reference standard in Mobile Phase A to a final concentration of 1 mg/mL.
-
Perform serial dilutions of the stock solution with Mobile Phase A to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation:
-
Bulk Drug Substance: Accurately weigh and dissolve the this compound bulk drug substance in Mobile Phase A to achieve a theoretical concentration of 50 µg/mL.
-
Pharmaceutical Formulation: Dilute the formulation with Mobile Phase A to obtain a theoretical this compound concentration of 50 µg/mL. The sample may require filtration through a 0.45 µm filter prior to injection.
Data Analysis:
Construct a calibration curve by plotting the peak area of the this compound standards against their corresponding concentrations. Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Method Validation Parameters (Illustrative)
The following table summarizes typical validation parameters for a this compound quantification method. Actual results may vary depending on the specific instrumentation and laboratory conditions.
| Parameter | Typical Acceptance Criteria |
| Linearity (R²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio of 10:1 |
This compound Purity and Impurity Profiling by RP-HPLC
This method is designed to separate this compound from its potential process-related and degradation impurities. A two-step purification process described for a similar GLP-1 analog can be adapted for purity analysis.
Experimental Protocol
This method utilizes a gradient elution with a C18 column to resolve this compound from its impurities.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 20 mM Ammonium Acetate in Water, pH 9.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 25% to 55% B over 40 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 45 °C |
| Detection | UV at 220 nm and 280 nm |
| Injection Volume | 20 µL |
Sample Preparation:
Prepare a solution of the this compound sample (bulk drug substance or formulation) in Mobile Phase A at a concentration of approximately 1 mg/mL.
Data Analysis:
The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Impurities are reported as a percentage of the total peak area. Identification of impurities may require further investigation using mass spectrometry (MS).
Common GLP-1 Analog Impurities
Impurities in synthetic peptides like this compound can arise from various sources during production and storage.[1] Common impurities for GLP-1 analogs include:
-
Oxidation products: Particularly of methionine residues.
-
Deamidation products: Of asparagine and glutamine residues.
-
Truncated or deleted sequences: Resulting from incomplete peptide synthesis.
-
Aggregates: Formation of dimers and higher-order structures.
Visualizations
This compound Experimental Workflow
References
Application Notes and Protocols for Taspoglutide Sustained-Release Formulation Preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the preparation and characterization of sustained-release formulations of taspoglutide, a long-acting glucagon-like peptide-1 (GLP-1) receptor agonist. While the clinical development of this compound was discontinued, the methodologies for creating long-acting formulations for peptides remain highly relevant in pharmaceutical development.[1] This document outlines two common approaches: biodegradable microspheres and in-situ forming gels.
This compound is an analogue of human GLP-1 with amino acid substitutions at positions 8 and 35, which confer enhanced stability and resistance to degradation by dipeptidyl peptidase-4 (DPP-4).[2][3][4] The goal of a sustained-release formulation is to maintain therapeutic plasma concentrations over an extended period, improving patient compliance and therapeutic outcomes.[5][6]
Data Presentation
The following tables summarize typical quantitative data for the characterization of sustained-release this compound formulations. These values are representative and may vary depending on the specific polymers and process parameters used.
Table 1: this compound-Loaded PLGA Microspheres Characteristics
| Parameter | Formulation A (PLGA 50:50) | Formulation B (PLGA 75:25) |
| Drug Loading (%) | 4.8 ± 0.3 | 4.5 ± 0.4 |
| Encapsulation Efficiency (%) | 85.2 ± 2.1 | 81.5 ± 3.5 |
| Mean Particle Size (µm) | 45.6 ± 5.2 | 52.1 ± 6.8 |
| Initial Burst Release (%) (First 24h) | 15.3 ± 1.8 | 10.8 ± 1.5 |
| Cumulative Release at Day 14 (%) | 75.6 ± 4.2 | 60.3 ± 3.8 |
Table 2: In-Situ Gelling System Properties
| Parameter | Formulation C (Poloxamer 407) | Formulation D (Sodium Alginate) |
| Viscosity at 25°C (cP) | 250 ± 25 | 180 ± 20 |
| Gelation Temperature (°C) | 32 ± 1 | N/A (Ion-triggered) |
| Gelling Time upon contact with SBF | N/A | < 1 minute |
| In-vitro Drug Release at 7 days (%) | 65.4 ± 3.9 | 72.1 ± 4.5 |
Mandatory Visualizations
Signaling Pathway
The following diagram illustrates the proposed signaling pathway for GLP-1 receptor agonists like this compound.
Caption: GLP-1 receptor agonist signaling pathway in pancreatic β-cells.
Experimental Workflows
The following diagram outlines the experimental workflow for the preparation of this compound-loaded microspheres.
Caption: Workflow for preparing this compound-loaded microspheres.
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded PLGA Microspheres
This protocol describes a double emulsion-solvent evaporation method, a common technique for encapsulating water-soluble peptides like this compound into biodegradable polymers such as poly(lactic-co-glycolic acid) (PLGA).[7]
Materials:
-
This compound
-
PLGA (e.g., 50:50 or 75:25 lactide:glycolide ratio)
-
Dichloromethane (DCM)
-
Polyvinyl alcohol (PVA)
-
Deionized water
-
Homogenizer
-
Magnetic stirrer
-
Lyophilizer
Methodology:
-
Preparation of the Inner Aqueous Phase (W1):
-
Dissolve 50 mg of this compound in 1 mL of deionized water.
-
-
Preparation of the Organic Phase (O):
-
Dissolve 500 mg of PLGA in 5 mL of DCM.
-
-
Formation of the Primary Emulsion (W1/O):
-
Add the inner aqueous phase (W1) to the organic phase (O).
-
Homogenize at 10,000 rpm for 2 minutes to form a stable water-in-oil emulsion.
-
-
Formation of the Double Emulsion (W1/O/W2):
-
Prepare a 1% (w/v) PVA solution in 100 mL of deionized water (this is the external aqueous phase, W2).
-
Add the primary emulsion (W1/O) to the PVA solution while stirring at 500 rpm.
-
Continue stirring for 4-6 hours to allow for the evaporation of DCM.
-
-
Microsphere Collection and Washing:
-
Collect the hardened microspheres by centrifugation at 5,000 rpm for 10 minutes.
-
Wash the microspheres three times with deionized water to remove residual PVA and un-encapsulated drug.
-
-
Lyophilization:
-
Freeze the washed microspheres at -80°C.
-
Lyophilize for 48 hours to obtain a dry powder.
-
Store the lyophilized microspheres at -20°C.
-
Protocol 2: Preparation of an In-Situ Gelling Formulation of this compound
This protocol details the preparation of a temperature-sensitive in-situ gelling system using Poloxamer 407, which is a liquid at refrigerated temperatures and forms a gel at body temperature.[8]
Materials:
-
This compound
-
Poloxamer 407
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cold plate or ice bath
-
Magnetic stirrer
Methodology:
-
Polymer Dispersion:
-
Slowly add 20 g of Poloxamer 407 to 80 mL of cold PBS (4°C) with continuous stirring on a magnetic stirrer.
-
Maintain the temperature at 4°C to prevent gelation and clumping.
-
-
Polymer Dissolution:
-
Continue stirring at 4°C until a clear, homogeneous solution is formed. This may take several hours.
-
-
Drug Incorporation:
-
Once the polymer is fully dissolved, add 100 mg of this compound to the cold polymer solution.
-
Stir gently until the drug is completely dissolved.
-
-
Final Volume Adjustment and Storage:
-
Adjust the final volume to 100 mL with cold PBS.
-
Store the formulation at 4°C. The formulation should be a clear, injectable liquid at this temperature.
-
Protocol 3: Characterization of Sustained-Release Formulations
A. Drug Loading and Encapsulation Efficiency (for Microspheres):
-
Accurately weigh 10 mg of lyophilized microspheres.
-
Dissolve the microspheres in 1 mL of a suitable solvent (e.g., DCM) and then extract the drug into 9 mL of an aqueous buffer.
-
Quantify the amount of this compound in the aqueous phase using a validated HPLC method.
-
Calculate Drug Loading (DL) and Encapsulation Efficiency (EE) using the following formulas:
-
DL (%) = (Mass of drug in microspheres / Mass of microspheres) x 100
-
EE (%) = (Actual drug loading / Theoretical drug loading) x 100
-
B. In-Vitro Drug Release:
-
Disperse a known amount of the this compound formulation (microspheres or in-situ gel) in a release medium (e.g., PBS pH 7.4 with 0.02% Tween 80) at 37°C in a shaking incubator.
-
At predetermined time intervals (e.g., 1, 6, 24 hours, and daily thereafter for 14-28 days), withdraw a sample of the release medium.
-
Replace the withdrawn volume with fresh release medium to maintain sink conditions.
-
Analyze the concentration of this compound in the samples by HPLC.
-
Plot the cumulative percentage of drug released versus time.
References
- 1. The Fate of this compound, a Weekly GLP-1 Receptor Agonist, Versus Twice-Daily Exenatide for Type 2 Diabetes: The T-emerge 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and characterization of this compound, a novel analogue of human glucagon-like peptide-1, engineered for sustained therapeutic activity in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, an analog of human glucagon-like Peptide-1 with enhanced stability and in vivo potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. glucagon.com [glucagon.com]
- 6. Pharmacokinetic and pharmacodynamic properties of this compound, a once-weekly, human GLP-1 analogue, after single-dose administration in patients with Type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jipbs.com [jipbs.com]
Taspoglutide for In Vitro Glucose Uptake Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taspoglutide is a long-acting glucagon-like peptide-1 (GLP-1) receptor agonist that was developed for the treatment of type 2 diabetes.[1] As an analog of human GLP-1, this compound activates the GLP-1 receptor, a G protein-coupled receptor, stimulating intracellular signaling pathways that play a crucial role in glucose homeostasis.[2][3] One of the key therapeutic effects of GLP-1 receptor agonists is the enhancement of glucose uptake into peripheral tissues, such as skeletal muscle.[4] These application notes provide detailed protocols for utilizing this compound in in vitro glucose uptake experiments, offering researchers a valuable tool to investigate its mechanism of action and potential therapeutic applications.
This compound exhibits a high affinity for the human GLP-1 receptor, with a binding affinity constant (Ki) of 1.1 ± 0.2 nM, which is comparable to the native ligand.[5] Its activation of the GLP-1 receptor leads to a downstream signaling cascade that can enhance glucose transport into cells.
Mechanism of Action: GLP-1 Receptor Signaling and Glucose Uptake
This compound, like other GLP-1 receptor agonists, stimulates glucose uptake in cells, primarily through the activation of the GLP-1 receptor. This initiates a cascade of intracellular events, as depicted in the signaling pathway diagram below. The key steps involve the production of cyclic AMP (cAMP) and the activation of protein kinase A (PKA) and AMP-activated protein kinase (AMPK).[6] These signaling molecules then promote the translocation of Glucose Transporter 4 (GLUT4) vesicles to the plasma membrane, thereby increasing the rate of glucose transport into the cell.[7]
Experimental Protocols
This section provides detailed protocols for assessing the effect of this compound on glucose uptake and related signaling pathways in vitro. The primary recommended cell line for these experiments is the L6 rat skeletal muscle cell line, which is a well-established model for studying glucose transport.
I. Cell Culture and Differentiation
Objective: To prepare differentiated L6 myotubes suitable for glucose uptake assays.
Materials:
-
L6 rat skeletal muscle cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Horse Serum
-
Penicillin-Streptomycin solution
-
Cell culture flasks and plates
Protocol:
-
Culture L6 myoblasts in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
For differentiation, seed the L6 myoblasts into appropriate culture plates (e.g., 24-well or 96-well plates) at a density that allows them to reach 80-90% confluency.
-
Once confluent, induce differentiation by switching the growth medium to DMEM supplemented with 2% horse serum and 1% Penicillin-Streptomycin.
-
Maintain the cells in the differentiation medium for 5-7 days, replacing the medium every 48 hours. Successful differentiation is characterized by the formation of multinucleated myotubes.
II. 2-Deoxy-D-[³H]-glucose (2-DOG) Uptake Assay
Objective: To quantify glucose uptake in L6 myotubes in response to this compound treatment using a radiolabeled glucose analog.
Materials:
-
Differentiated L6 myotubes in 24-well plates
-
This compound
-
Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 25 mM HEPES, pH 7.4)
-
2-Deoxy-D-[³H]-glucose
-
Unlabeled 2-deoxy-D-glucose
-
Insulin (positive control)
-
Cytochalasin B (inhibitor control)
-
0.1 M NaOH
-
Scintillation cocktail and vials
-
Scintillation counter
Protocol:
-
Serum Starvation: Prior to the assay, wash the differentiated L6 myotubes twice with warm PBS and then incubate in serum-free DMEM for 2-4 hours at 37°C.
-
Pre-incubation: Wash the cells twice with KRH buffer. Then, pre-incubate the cells in KRH buffer for 30 minutes at 37°C.
-
This compound Treatment: Aspirate the KRH buffer and add fresh KRH buffer containing different concentrations of this compound (e.g., 0.001 nM to 100 nM). Include a vehicle control (KRH buffer alone), a positive control (e.g., 100 nM insulin), and an inhibitor control (this compound + Cytochalasin B). Incubate for 30-60 minutes at 37°C.
-
Glucose Uptake: Initiate glucose uptake by adding KRH buffer containing 2-Deoxy-D-[³H]-glucose (0.5 µCi/mL) and unlabeled 2-deoxy-D-glucose (10 µM). Incubate for 10-15 minutes at 37°C.
-
Termination: Stop the uptake by aspirating the glucose solution and washing the cells three times with ice-cold PBS.
-
Cell Lysis: Lyse the cells by adding 500 µL of 0.1 M NaOH to each well and incubating for 30 minutes at room temperature with gentle shaking.
-
Quantification: Transfer the cell lysates to scintillation vials, add 4 mL of scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Normalize the counts per minute (CPM) to the protein concentration of each well (determined by a BCA protein assay from a parallel plate).
III. Fluorescent Glucose Analog (2-NBDG) Uptake Assay
Objective: To visualize and quantify glucose uptake using a fluorescent glucose analog.
Materials:
-
Differentiated L6 myotubes in a 96-well black, clear-bottom plate
-
This compound
-
2-[N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino]-2-Deoxy-D-Glucose (2-NBDG)
-
Krebs-Ringer-HEPES (KRH) buffer
-
Insulin (positive control)
-
Fluorescence plate reader or fluorescence microscope
Protocol:
-
Follow the serum starvation and pre-incubation steps as described in the 2-DOG uptake assay protocol.
-
This compound Treatment: Treat the cells with various concentrations of this compound in KRH buffer for 30-60 minutes at 37°C.
-
Glucose Uptake: Add 2-NBDG to a final concentration of 50-100 µM in KRH buffer and incubate for 20-30 minutes at 37°C.
-
Termination: Remove the 2-NBDG solution and wash the cells three times with ice-cold PBS.
-
Quantification: Measure the fluorescence intensity using a fluorescence plate reader (Excitation/Emission ~485/535 nm). Alternatively, visualize the uptake using a fluorescence microscope.
Data Presentation
The following tables summarize hypothetical quantitative data for this compound in in vitro glucose uptake experiments.
Table 1: Dose-Response of this compound on Glucose Uptake in L6 Myotubes
| This compound Concentration (nM) | Glucose Uptake (pmol/mg protein/min) | Fold Change vs. Basal |
| 0 (Basal) | 5.2 ± 0.4 | 1.0 |
| 0.001 | 6.8 ± 0.5 | 1.3 |
| 0.01 | 8.9 ± 0.7 | 1.7 |
| 0.1 | 12.5 ± 1.1 | 2.4 |
| 1 | 18.7 ± 1.5 | 3.6 |
| 10 | 25.3 ± 2.1 | 4.9 |
| 100 | 26.1 ± 2.3 | 5.0 |
| 100 (Insulin) | 28.4 ± 2.5 | 5.5 |
Data are presented as mean ± SEM.
Table 2: Key Parameters for this compound in In Vitro Glucose Uptake
| Parameter | Value |
| Cell Line | L6 Myotubes |
| EC₅₀ for Glucose Uptake | ~0.5 nM |
| Optimal Incubation Time | 30 - 60 minutes |
| Recommended Assay | 2-Deoxy-D-[³H]-glucose Uptake |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for an in vitro glucose uptake experiment using this compound.
Supporting Mechanistic Assays
To further elucidate the mechanism of this compound-induced glucose uptake, the following assays are recommended.
IV. Western Blot for AMPK Activation
Objective: To determine if this compound treatment leads to the phosphorylation and activation of AMPK.
Protocol:
-
Treat differentiated L6 myotubes with this compound as described in the glucose uptake assay.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate protein lysates (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against phospho-AMPK (Thr172) and total AMPK overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities and express the results as the ratio of phospho-AMPK to total AMPK.
V. GLUT4 Translocation Assay
Objective: To visualize and quantify the translocation of GLUT4 to the plasma membrane upon this compound stimulation.
Protocol (Immunofluorescence):
-
Grow and differentiate L6 myotubes on glass coverslips.
-
Treat the cells with this compound as described previously.
-
Fix the cells with 4% paraformaldehyde.
-
Without permeabilizing the cells, incubate with a primary antibody that recognizes an extracellular epitope of GLUT4.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Mount the coverslips and visualize using a confocal or fluorescence microscope.
-
Quantify the fluorescence intensity at the plasma membrane.
Conclusion
These application notes and protocols provide a comprehensive guide for researchers to investigate the effects of this compound on in vitro glucose uptake. By following these detailed methodologies, scientists can obtain reliable and reproducible data to further understand the molecular mechanisms of this GLP-1 receptor agonist and its potential in the development of novel diabetes therapies.
References
- 1. AMPKα Antibody | Cell Signaling Technology [cellsignal.com]
- 2. researchgate.net [researchgate.net]
- 3. glucagon.com [glucagon.com]
- 4. fujifilmcdi.com [fujifilmcdi.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. Western Blot Protocol for AMPK alpha 1 Antibody (NBP2-22127): Novus Biologicals [novusbio.com]
- 7. Visualization and quantitation of GLUT4 translocation in human skeletal muscle following glucose ingestion and exercise - PMC [pmc.ncbi.nlm.nih.gov]
Taspoglutide: A Tool for Investigating Insulin Secretion in Isolated Pancreatic Islets
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Taspoglutide, a long-acting glucagon-like peptide-1 (GLP-1) receptor agonist, serves as a valuable pharmacological tool for the in vitro study of insulin secretion from isolated pancreatic islets. As an analogue of the native human GLP-1, this compound stimulates glucose-dependent insulin secretion, making it a relevant compound for diabetes research and drug discovery. These application notes provide a comprehensive overview of the use of this compound in this context, including its mechanism of action, quantitative effects on insulin secretion, and detailed experimental protocols.
Mechanism of Action
This compound exerts its effects by binding to and activating the GLP-1 receptor (GLP-1R) on pancreatic β-cells. This activation initiates a cascade of intracellular signaling events that potentiate glucose-stimulated insulin secretion (GSIS). The primary signaling pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels, in turn, activate two main downstream effectors: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac). Both PKA and Epac2 play crucial roles in enhancing the exocytosis of insulin-containing granules, particularly in the presence of elevated glucose concentrations.
Data Presentation
The following tables summarize the quantitative effects of this compound on insulin secretion, based on available in vitro data.
Table 1: Dose-Dependent Effect of this compound on Glucose-Stimulated Insulin Secretion (GSIS) in an Insulinoma Cell Line (INS-1E)
| This compound Concentration (nM) | Glucose Concentration (mM) | Fold Increase in Insulin Secretion (vs. Glucose Alone) |
| 0.001 | 16.7 | Stimulation Observed[1] |
| Higher Concentrations | 16.7 | Concentration-dependent increase[1] |
Table 2: Comparative Efficacy of GLP-1 Receptor Agonists on Glycemic Control (Clinical Data)
| Compound | Dosing Frequency | Mean HbA1c Reduction (%) |
| This compound (10 mg) | Once-weekly | -1.24 |
| This compound (20 mg) | Once-weekly | -1.31 |
| Exenatide (10 µg) | Twice-daily | -0.98 |
Note: This table presents clinical data for context, as direct comparative studies on insulin secretion in isolated islets are limited. The data highlights the relative potency of this compound in a clinical setting.
Experimental Protocols
Protocol 1: Isolation of Pancreatic Islets from Rodents
Materials:
-
Collagenase P
-
Hanks' Balanced Salt Solution (HBSS)
-
Ficoll-Paque PLUS
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Stereomicroscope
-
Surgical instruments
Procedure:
-
Anesthetize the rodent according to approved institutional animal care and use committee (IACUC) protocols.
-
Perform a laparotomy to expose the pancreas.
-
Cannulate the common bile duct and clamp it at the ampulla of Vater.
-
Perfuse the pancreas with cold HBSS containing Collagenase P.
-
Excise the distended pancreas and incubate it in a 37°C water bath to allow for enzymatic digestion.
-
Stop the digestion by adding cold HBSS.
-
Mechanically disrupt the digested tissue by gentle shaking.
-
Wash the tissue pellet with HBSS.
-
Purify the islets from the exocrine tissue using a Ficoll density gradient centrifugation.
-
Collect the islet-rich layer and wash with HBSS.
-
Hand-pick the islets under a stereomicroscope to ensure high purity.
-
Culture the isolated islets in RPMI-1640 medium at 37°C in a 5% CO2 incubator.
Protocol 2: Static Glucose-Stimulated Insulin Secretion (GSIS) Assay
Materials:
-
Krebs-Ringer Bicarbonate Buffer (KRBB) supplemented with 0.1% BSA, containing low (2.8 mM) and high (16.7 mM) glucose concentrations.
-
This compound stock solution.
-
Isolated pancreatic islets.
-
96-well plates.
-
Insulin ELISA kit.
Procedure:
-
Pre-incubate batches of 20-30 size-matched islets in KRBB with low glucose for 60 minutes at 37°C to allow them to equilibrate.
-
Replace the low-glucose KRBB with fresh low-glucose KRBB (basal secretion) and incubate for 60 minutes. Collect the supernatant.
-
Replace the buffer with high-glucose KRBB containing various concentrations of this compound (e.g., 0.001 nM, 0.01 nM, 0.1 nM, 1 nM, 10 nM) or vehicle control.
-
Incubate for 60 minutes at 37°C.
-
Collect the supernatant for insulin measurement.
-
Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.
-
Normalize insulin secretion to the islet number or total protein/DNA content.
Protocol 3: Dynamic Insulin Secretion (Perifusion) Assay
Materials:
-
Perifusion system with chambers.
-
KRBB with low (2.8 mM) and high (16.7 mM) glucose.
-
This compound solution.
-
Isolated pancreatic islets.
-
Fraction collector.
-
Insulin ELISA kit.
Procedure:
-
Load approximately 100-150 islets into each perifusion chamber.
-
Equilibrate the islets by perifusing with low-glucose KRBB at a constant flow rate (e.g., 100 µL/min) for 60 minutes.
-
Collect baseline fractions of the perifusate.
-
Switch the perifusion solution to high-glucose KRBB to stimulate the first phase of insulin secretion.
-
After a defined period, switch to high-glucose KRBB containing the desired concentration of this compound to observe its effect on the second phase of insulin secretion.
-
Collect fractions at regular intervals (e.g., every 1-2 minutes) throughout the experiment.
-
Measure the insulin concentration in each fraction using an insulin ELISA kit.
-
Plot the insulin secretion rate over time to visualize the dynamic response.[3][4]
Visualization of Signaling Pathways and Workflows
Caption: this compound signaling pathway in pancreatic β-cells.
Caption: Experimental workflow for static GSIS assay.
References
- 1. Measuring dynamic hormone release from pancreatic islets using perifusion assay [protocols.io]
- 2. This compound, a novel human once-weekly GLP-1 analogue, protects pancreatic β-cells in vitro and preserves islet structure and function in the Zucker diabetic fatty rat in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubcompare.ai [pubcompare.ai]
- 4. Detailed protocol for evaluation of dynamic perifusion of human islets to assess β-cell function - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-term Taspoglutide Treatment in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of long-term taspoglutide treatment protocols in relevant animal models of type 2 diabetes and obesity. The information is compiled from various preclinical studies to guide the design and execution of similar research.
Introduction
This compound is a long-acting glucagon-like peptide-1 (GLP-1) receptor agonist that was developed for the treatment of type 2 diabetes.[1][2] It is an analog of human GLP-1 with amino acid substitutions that confer resistance to degradation by dipeptidyl peptidase-4 (DPP-4) and other proteases, resulting in a prolonged half-life.[3] Preclinical studies in various animal models have demonstrated its efficacy in improving glycemic control, reducing body weight, and preserving pancreatic β-cell function.[4][5] Although its clinical development was halted due to side effects, the preclinical data for this compound remains a valuable resource for understanding the long-term effects of GLP-1 receptor agonists.
Data Presentation
The following tables summarize the quantitative data from long-term this compound treatment in key animal models.
Table 1: Effects of Long-Term this compound Treatment in Zucker Diabetic Fatty (ZDF) Rats
| Parameter | Treatment Group | Duration | Results | Reference |
| Body Weight | This compound | 21 days | ~7% lower body weight compared to vehicle. Significant reduction in body weight gain by day 8. | [4][5] |
| Vehicle | 21 days | Baseline body weight gain. | [4] | |
| Postprandial Glucose | This compound | 21 days | Significantly lower than vehicle controls by day 15. | [4][5] |
| Vehicle | 21 days | Elevated postprandial glucose levels. | [4] | |
| Oral Glucose Tolerance Test (oGTT) - Glucose Excursion | This compound (10 µg/kg) | 21 days | Significantly reduced by ~70% on day 21. | [3][4] |
| Vehicle | 21 days | Impaired glucose tolerance. | [4] | |
| Plasma Triglycerides (during oGTT) | This compound | 21 days | Significantly reduced on day 21. | [4][5] |
| Vehicle | 21 days | Elevated triglyceride levels. | [4] | |
| Pancreatic β-cell Apoptosis | This compound | 3-4 weeks | Significantly prevented β-cell apoptosis. | [6] |
| Vehicle | 3-4 weeks | Increased β-cell apoptosis. | [6] |
Table 2: Effects of Long-Term this compound Treatment in db/db Mice
| Parameter | Treatment Group | Duration | Results | Reference |
| Blood Glucose | This compound | Not Specified | Dose-related lowering of blood glucose. | [5] |
| Insulin Secretion | This compound | Not Specified | Dose-related enhancement of glucose-dependent insulin release. | [5] |
Table 3: Effects of this compound Treatment in Sprague-Dawley Rats
| Parameter | Treatment Group | Duration | Results | Reference |
| Insulin Secretion | This compound | Not Specified | 7-fold more potent than human GLP-1 in stimulating insulin secretion. | [3] |
| Glucose-Dependent Insulin Release | This compound | Not Specified | Dose-related enhancement. | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments involving long-term this compound treatment in animal models.
Protocol 1: Long-Term this compound Administration in Zucker Diabetic Fatty (ZDF) Rats
Animal Model:
-
Species: Rat
-
Strain: Zucker Diabetic Fatty (ZDF)
-
Sex: Male
-
Age: 6 weeks old (prediabetic)[6] or older for chronic studies.
This compound Preparation and Administration:
-
Formulation: While the exact proprietary vehicle for this compound in all preclinical studies is not publicly disclosed, a common and appropriate vehicle for subcutaneous injection of peptides in rodents is sterile isotonic saline (0.9% NaCl) or phosphate-buffered saline (PBS).
-
Reconstitution: Lyophilized this compound should be reconstituted in the chosen sterile vehicle to the desired stock concentration. Gentle vortexing may be required to ensure complete dissolution.
-
Dosage: A single long-acting dose was administered in some chronic studies.[4][5] A dose of 10 µg/kg has been reported to be effective.[3]
-
Route of Administration: Subcutaneous (s.c.) injection.
-
Frequency: Once for long-acting formulations in studies up to 21 days.[4]
-
Injection Volume: Typically 1-5 mL/kg for rats.
Experimental Timeline:
-
Acclimatization: Animals should be acclimated to the housing conditions for at least one week prior to the start of the experiment.
-
Baseline Measurements: Prior to treatment, baseline body weight and blood glucose should be measured.
-
Treatment Administration: Administer a single subcutaneous injection of this compound or vehicle.
-
Monitoring:
-
Body Weight: Monitor and record daily or weekly.
-
Food and Water Intake: Monitor daily.
-
Blood Glucose: Measure fasting or postprandial blood glucose at regular intervals (e.g., weekly).
-
-
Oral Glucose Tolerance Test (oGTT):
-
Perform at the end of the study (e.g., day 21).[4]
-
Fast animals overnight (approximately 16 hours).
-
Administer a glucose solution (e.g., 2 g/kg) via oral gavage.
-
Collect blood samples at 0, 15, 30, 60, 90, and 120 minutes post-glucose administration for glucose and insulin analysis.
-
-
Terminal Procedures:
Protocol 2: General Protocol for this compound Treatment in db/db Mice
Animal Model:
-
Species: Mouse
-
Strain: B6.BKS(D)-Leprdb/J (db/db)
-
Sex: Male
-
Age: Typically 6-8 weeks of age when hyperglycemia is established.
This compound Preparation and Administration:
-
Vehicle: Sterile isotonic saline (0.9% NaCl) or PBS.
-
Dosage: Dose-ranging studies are recommended to determine the optimal dose.
-
Route of Administration: Subcutaneous (s.c.) injection.
-
Frequency: Dependent on the study design and formulation (e.g., once weekly for long-acting formulations).
Experimental Procedures:
-
Follow a similar experimental timeline as described for ZDF rats, with adjustments for the species (e.g., injection volumes, glucose challenge dose for oGTT).
-
Key endpoints include monitoring of blood glucose, body weight, food intake, and insulin levels.
Mandatory Visualizations
Signaling Pathway
GLP-1 Receptor Signaling Pathway
Experimental Workflow
Long-Term this compound Study Workflow
References
- 1. Novel GLP-1 Analog Supaglutide Stimulates Insulin Secretion in Mouse and Human Islet Beta-Cells and Improves Glucose Homeostasis in Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The fate of this compound, a weekly GLP-1 receptor agonist, versus twice-daily exenatide for type 2 diabetes: the T-emerge 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. This compound, a novel human once-weekly analogue of glucagon-like peptide-1, improves glucose homeostasis and body weight in the Zucker diabetic fatty rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Treatment With the Human Once-Weekly Glucagon-Like Peptide-1 Analog this compound in Combination With Metformin Improves Glycemic Control and Lowers Body Weight in Patients With Type 2 Diabetes Inadequately Controlled With Metformin Alone: A double-blind placebo-controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a novel human once-weekly GLP-1 analogue, protects pancreatic β-cells in vitro and preserves islet structure and function in the Zucker diabetic fatty rat in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Dissolution and Preparation of Taspoglutide for Injection
For Research Use Only. Not for clinical use.
Introduction
Taspoglutide is a synthetic analog of human glucagon-like peptide-1 (GLP-1) that was investigated for the treatment of type 2 diabetes. As a GLP-1 receptor agonist, this compound mimics the action of endogenous GLP-1, stimulating glucose-dependent insulin secretion, suppressing glucagon release, and slowing gastric emptying. For research and preclinical studies, this compound is typically supplied as a lyophilized powder that requires reconstitution before use. In clinical trials, a sustained-release formulation was achieved by reconstituting the lyophilized peptide with a zinc chloride solution.[1] This document provides a summary of this compound's properties, a representative protocol for its dissolution and preparation for injection based on available information, and an overview of its signaling pathway.
Data Presentation
The following tables summarize key quantitative data for this compound based on published literature.
Table 1: Physicochemical and Pharmacokinetic Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C152H232N40O45 | [2] |
| Amino Acid Sequence | His-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys-Glu-Phe-Ile-Ala-Trp-Leu-Val-Lys-Aib-Arg-NH2 | [3] |
| In vitro plasma half-life | 9.8 hours | [4] |
| GLP-1 Receptor Affinity (Ki) | 1.1 ± 0.2 nM | [4] |
| EC50 for cAMP production | 0.06 nM | [4] |
Table 2: Clinical Trial Dosing Information for this compound
| Study Phase | Dosage | Frequency | Formulation | Reference |
| Phase II | 10 mg or 20 mg | Once-weekly | Sustained-release (reconstituted with zinc chloride solution) | [1][5] |
| Phase III (T-emerge 2) | 10 mg or 20 mg | Once-weekly | Sustained-release (reconstituted with zinc chloride solution) | [5][6] |
Experimental Protocols
Note: The exact concentration of the zinc chloride solution and the precise volume of diluent used in clinical trials to reconstitute a specific mass of lyophilized this compound are not publicly available. The following protocol is a representative procedure based on general best practices for reconstituting lyophilized peptides for subcutaneous injection and the available information on this compound. Researchers must optimize the reconstitution parameters for their specific experimental needs.
Materials:
-
Lyophilized this compound vial
-
Sterile diluent: Sterile Water for Injection (for a standard formulation) or a sterile zinc chloride solution (for a sustained-release formulation). The optimal concentration of zinc chloride needs to be determined empirically.
-
Sterile, single-use syringes and needles (e.g., 1 mL or 3 mL syringe with a 21G or smaller needle for reconstitution and a 27G or smaller needle for injection)
-
Alcohol swabs
-
Sterile, empty vials for aliquoting (optional)
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Protocol for Reconstitution of Lyophilized this compound:
-
Preparation:
-
Bring the lyophilized this compound vial and the chosen sterile diluent to room temperature. This may take 15-30 minutes.[7]
-
Work in a clean, aseptic environment, such as a laminar flow hood, to minimize the risk of contamination.
-
Disinfect the rubber stoppers of both the this compound vial and the diluent vial with an alcohol swab and allow them to air dry.[7]
-
-
Reconstitution:
-
Using a sterile syringe, draw up the desired volume of the sterile diluent. The volume will depend on the desired final concentration of this compound.
-
Slowly inject the diluent into the vial of lyophilized this compound, directing the stream of liquid against the side of the vial to avoid frothing.[7]
-
Gently swirl the vial to facilitate the dissolution of the powder. Do not shake or vigorously agitate the vial , as this can cause the peptide to degrade or aggregate.[7]
-
Allow the vial to stand for a few minutes to ensure complete dissolution. The resulting solution should be clear and free of particulate matter. If a zinc chloride solution is used, a fine, uniform suspension may form.
-
-
Preparation for Injection:
-
Visually inspect the reconstituted solution for any discoloration or particulate matter before administration.
-
Using a new sterile syringe with a fine-gauge needle, withdraw the desired volume of the this compound solution for injection.
-
Expel any air bubbles from the syringe before administration.
-
Storage of Reconstituted this compound:
-
Short-term storage: Reconstituted this compound solution should ideally be used immediately. If short-term storage is necessary, it is recommended to store the solution at 2-8°C.[7][8] The stability of the reconstituted solution will depend on the diluent used and should be determined by the researcher. For peptides in general, refrigerated stability can range from a few days to a few weeks.[8]
-
Long-term storage: For longer-term storage, it is advisable to aliquot the reconstituted solution into sterile vials and store them at -20°C or -80°C.[9] Avoid repeated freeze-thaw cycles, as this can lead to peptide degradation.[9]
-
Protect the reconstituted solution from light.[10]
Mandatory Visualizations
Experimental Workflow for this compound Preparation
Caption: Workflow for the reconstitution of lyophilized this compound.
This compound Signaling Pathway in Pancreatic β-Cells
Caption: Simplified signaling pathway of this compound in pancreatic β-cells.
References
- 1. wileymicrositebuilder.com [wileymicrositebuilder.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. The fate of this compound, a weekly GLP-1 receptor agonist, versus twice-daily exenatide for type 2 diabetes: the T-emerge 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Fate of this compound, a Weekly GLP-1 Receptor Agonist, Versus Twice-Daily Exenatide for Type 2 Diabetes: The T-emerge 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bluewellpeptides.com [bluewellpeptides.com]
- 8. lifetein.com [lifetein.com]
- 9. jpt.com [jpt.com]
- 10. NIBSC - Peptide Storage [nibsc.org]
Application Notes and Protocols for Taspoglutide Subcutaneous Administration in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the subcutaneous administration of taspoglutide in rats, a crucial technique for preclinical studies investigating its pharmacokinetic and pharmacodynamic properties. This compound is a long-acting glucagon-like peptide-1 (GLP-1) receptor agonist that was developed for the treatment of type 2 diabetes.[1][2] Understanding its effects in rodent models is a key step in the evaluation of its therapeutic potential.
Mechanism of Action: GLP-1 Receptor Signaling
This compound exerts its effects by activating the GLP-1 receptor, a G protein-coupled receptor found on pancreatic beta cells and neurons in the brain.[3] This activation initiates a signaling cascade that leads to enhanced glucose-dependent insulin secretion, suppression of glucagon release, delayed gastric emptying, and increased satiety.[3][4] The primary signaling pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac).[5][6] These signaling events ultimately result in the modulation of ion channel activity and the potentiation of insulin exocytosis.[5]
Data Presentation: Pharmacokinetics and Pharmacodynamics of this compound in Rats
The following table summarizes the reported pharmacokinetic and pharmacodynamic parameters of this compound following subcutaneous administration in different rat models.
| Rat Strain | Dose | Vehicle | Key Pharmacokinetic/Pharmacodynamic Parameters | Reference |
| Zucker Diabetic Fatty (ZDF) | Single subcutaneous dose (specific dose not stated) | Not Stated | Acute Treatment: Reduced glucose excursion and increased insulin response during an oral glucose tolerance test (oGTT). | [7] |
| Zucker Diabetic Fatty (ZDF) | Chronic treatment (single long-acting dose, specific dose not stated) | Not Stated | Day 8: Significant reduction in body weight gain. Day 15: Postprandial glucose levels significantly lower than vehicle controls. Day 21: Reduced glucose excursion and levels of GIP, PYY, and triglycerides during oGTT. Body weight was approximately 7% lower than vehicle. Improved glycemic control and insulin sensitivity. | [7] |
| Sprague-Dawley | Not specified (in vivo study) | Not Stated | This compound was found to be more potent than native human GLP-1 in vivo. | N/A |
Experimental Protocols
Protocol 1: General Subcutaneous Injection Technique in Rats
This protocol outlines the standard procedure for subcutaneous administration of substances to rats and is adapted from established institutional guidelines.[8][9][10]
Materials:
-
Sterile syringes (1 mL or appropriate size)
-
Sterile needles (23-27 gauge)[11]
-
This compound solution (prepared as per study requirements)
-
70% Isopropyl alcohol swabs
-
Appropriate personal protective equipment (gloves, lab coat)
-
Restraining device (e.g., towel or commercial restrainer, optional)[10][12]
Procedure:
-
Animal Restraint: Securely and safely restrain the rat. This can be achieved by grasping the loose skin over the neck and shoulders (scruffing) or by wrapping the rat in a towel, leaving the injection area exposed.[8][10]
-
Site Preparation: The most common and recommended site for subcutaneous injection is the loose skin over the dorsal scapular (shoulder blade) region.[8][11] Other sites include the flank and the loose skin over the abdomen. Disinfecting the injection site with 70% alcohol is recommended.[11]
-
Injection:
-
Tent the skin at the chosen injection site by gently lifting it with your thumb and forefinger.[8]
-
Insert the needle, bevel up, into the base of the tented skin at a shallow angle (approximately 30-45 degrees) to the body surface.[9]
-
Aspirate by pulling back slightly on the syringe plunger to ensure the needle is not in a blood vessel. If blood appears in the syringe hub, withdraw the needle and select a new site.[8]
-
Slowly inject the this compound solution. A small bleb or pocket of fluid may form under the skin.
-
Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad for a few seconds to prevent leakage.
-
-
Post-injection Monitoring: Return the animal to its cage and monitor for any adverse reactions, such as signs of pain, distress, or local inflammation at the injection site.
Protocol 2: Pharmacokinetic Study of Subcutaneous this compound in Rats
This protocol describes a typical workflow for a pharmacokinetic study involving subcutaneous administration of this compound and subsequent blood sampling.
Experimental Workflow:
Procedure:
-
Animal Preparation:
-
Acclimatize male Sprague-Dawley or Zucker Diabetic Fatty (ZDF) rats to the housing conditions for at least one week prior to the study.
-
Fast the animals overnight (if required by the study design) with free access to water.
-
-
Dose Preparation:
-
Prepare the this compound solution at the desired concentration using a suitable vehicle (e.g., sterile saline or a specific buffer as per the manufacturer's instructions). The formulation of this compound has been noted to include zinc chloride for sustained release.[2]
-
-
Administration and Sampling:
-
Record the body weight of each rat to calculate the precise injection volume.
-
Collect a baseline blood sample (Time 0) via an appropriate method (e.g., tail vein, saphenous vein, or from a surgically implanted cannula).
-
Administer the prepared this compound dose subcutaneously as described in Protocol 1.
-
Collect blood samples at predetermined time points post-injection (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72, and 96 hours) to characterize the absorption, distribution, and elimination phases.
-
-
Sample Processing and Analysis:
-
Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Use the plasma concentration-time data to determine key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve), using appropriate pharmacokinetic modeling software.
-
Disclaimer: These protocols are intended as a general guide. Researchers should adapt these procedures based on their specific experimental design, institutional animal care and use committee (IACUC) guidelines, and the specific formulation of this compound being used.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: a long acting human glucagon-like polypeptide-1 analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 4. Activation of the GLP-1 Receptor Signalling Pathway: A Relevant Strategy to Repair a Deficient Beta-Cell Mass - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound, a novel human once-weekly analogue of glucagon-like peptide-1, improves glucose homeostasis and body weight in the Zucker diabetic fatty rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 9. research.vt.edu [research.vt.edu]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
- 11. queensu.ca [queensu.ca]
- 12. mcgill.ca [mcgill.ca]
Troubleshooting & Optimization
Taspoglutide Technical Support Center: A Guide for In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the handling and use of taspoglutide in in vitro experimental settings. This compound, a glucagon-like peptide-1 (GLP-1) receptor agonist, requires specific preparation to ensure its solubility and stability for accurate and reproducible assay results. This resource offers frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common challenges encountered during its use.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve lyophilized this compound powder?
A1: Due to its hydrophobic nature, the recommended solvent for initial reconstitution of lyophilized this compound is dimethyl sulfoxide (DMSO). This compound has a demonstrated solubility of 28 mg/mL (8.38 mM) to 40 mg/mL in DMSO.[1] To aid dissolution, sonication is recommended.[1] For cell-based assays, it is crucial to keep the final concentration of DMSO low (typically below 0.5%) to avoid cytotoxicity.[2]
Q2: Can I dissolve this compound directly in aqueous buffers like PBS?
A2: Direct dissolution in aqueous buffers such as Phosphate Buffered Saline (PBS) is not recommended. This compound is a hydrophobic peptide and is likely to be insoluble or only partially soluble in aqueous solutions alone.[2][3] The peptide's isoelectric point (pI) is predicted to be around 4.49, meaning it has a net negative charge at physiological pH (7.4), which can influence its solubility.[4] For aqueous-based assays, a stock solution should first be prepared in DMSO and then serially diluted into the desired aqueous buffer.
Q3: How should I store this compound once it is in solution?
A3: For long-term storage, it is recommended to store this compound as a lyophilized powder at -20°C for up to three years.[1] Once dissolved in DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to one year or -20°C for up to one month.[1][5]
Q4: What is the expected stability of this compound in an in vitro assay?
A4: this compound is an analog of human GLP-1 with α-aminoisobutyric acid (Aib) substitutions at positions 8 and 35.[1] These modifications make it highly resistant to degradation by dipeptidyl peptidase-4 (DPP-4) and other proteases, giving it an extended in vitro plasma half-life of approximately 9.8 hours compared to 50 minutes for native GLP-1(7-36)NH2.[6][7] This enhanced stability makes it well-suited for various in vitro assays.
Troubleshooting Guide
Issue: this compound precipitates out of solution upon dilution into my aqueous assay buffer.
This is a common issue when diluting a hydrophobic peptide from an organic solvent into an aqueous medium. Here are several steps to troubleshoot this problem:
Root Cause Analysis & Solution Workflow
Caption: Troubleshooting workflow for this compound precipitation.
Detailed Steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your assay medium is as low as possible, ideally below 0.5%, to prevent cell toxicity and solubility issues.[2] If your dilutions require a higher DMSO concentration, consider preparing a more concentrated initial stock.
-
Dilution Technique: When diluting the DMSO stock, add it dropwise to the aqueous buffer while gently vortexing or stirring.[8] This gradual addition helps to prevent localized high concentrations of the peptide which can lead to immediate precipitation.
-
Temperature of Aqueous Buffer: Use room temperature aqueous buffer for dilutions. Cold buffers can decrease the solubility of hydrophobic peptides.
-
pH of the Buffer: Peptides are generally least soluble at their isoelectric point (pI). The calculated pI for a similar GLP-1 analog is around 4.49.[4] Using a buffer with a pH further away from the pI (e.g., physiological pH ~7.4) can improve solubility.
-
Consider Solubility Enhancers: If precipitation persists, consider the addition of solubility-enhancing agents to your assay buffer, such as a small amount of a non-ionic surfactant (e.g., 0.01% Pluronic F-68). However, always validate the compatibility of such additives with your specific cell line and assay.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and related compounds for easy comparison.
Table 1: Physicochemical and In Vitro Properties of this compound
| Property | This compound | Native hGLP-1(7-36)NH2 | Reference(s) |
| Amino Acid Sequence | His-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys-Glu-Phe-Ile-Ala-Trp-Leu-Val-Lys-Aib-Arg-NH₂ | His-Ala-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys-Glu-Phe-Ile-Ala-Trp-Leu-Val-Lys-Gly-Arg-NH₂ | [1] |
| Molecular Weight ( g/mol ) | 3339.71 | ~3297.7 | [9] |
| Binding Affinity (Ki, nM) | 1.1 ± 0.2 | 1.5 ± 0.3 | [6][7] |
| Potency (EC50 for cAMP, nM) | 0.06 | 0.08 | [6][7][10] |
| In Vitro Plasma Half-life (hours) | 9.8 | 0.85 | [6][7] |
Table 2: this compound Solubility Data
| Solvent | Concentration | Notes | Reference(s) |
| DMSO | 28 mg/mL (8.38 mM) | Sonication recommended. | [1] |
| DMSO | 40 mg/mL | - | |
| Aqueous Buffers (e.g., PBS) | Poorly soluble | Direct dissolution is not recommended. | [2][3] |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
This protocol details the steps for preparing a high-concentration stock solution of this compound in DMSO.
Workflow for this compound Reconstitution
Caption: Step-by-step workflow for reconstituting lyophilized this compound.
Materials:
-
Lyophilized this compound
-
Sterile, anhydrous DMSO
-
Sterile, low-protein-binding microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Equilibrate: Allow the vial of lyophilized this compound to come to room temperature before opening to prevent condensation.
-
Centrifuge: Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Add Solvent: Carefully add the calculated volume of sterile DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolve: Vortex the vial for 1-2 minutes. If the peptide is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes. The final solution should be clear and free of particulates.
-
Aliquot: Dispense the stock solution into smaller, single-use aliquots in low-protein-binding tubes. This will prevent contamination and degradation from multiple freeze-thaw cycles.
-
Store: Store the aliquots at -80°C for long-term stability.
Protocol 2: In Vitro GLP-1 Receptor Activation Assay (cAMP Measurement)
This protocol provides a general method for assessing the agonist activity of this compound by measuring intracellular cyclic AMP (cAMP) accumulation in a cell line expressing the GLP-1 receptor.
GLP-1 Receptor Signaling Pathway
Caption: Simplified GLP-1 receptor signaling pathway.
Materials:
-
Cells expressing the GLP-1 receptor (e.g., CHO-K1 or HEK293 cells stably transfected with the human GLP-1R)
-
Cell culture medium and supplements
-
This compound stock solution (prepared as in Protocol 1)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
Multi-well plates suitable for the chosen assay format
Procedure:
-
Cell Seeding: Seed the GLP-1 receptor-expressing cells into 96- or 384-well plates at a predetermined density and culture overnight.
-
Prepare Reagents: Prepare serial dilutions of this compound in assay buffer containing a PDE inhibitor. Also, prepare a positive control (e.g., native GLP-1) and a vehicle control.
-
Cell Stimulation: Remove the culture medium from the cells and add the prepared this compound dilutions, positive control, and vehicle control.
-
Incubation: Incubate the plate at 37°C for the time recommended by the cAMP assay kit manufacturer (typically 15-30 minutes).
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the instructions of your chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. lifetein.com [lifetein.com]
- 3. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 4. aeslifesciences.com [aeslifesciences.com]
- 5. Determining Net Charge of a Peptide Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 6. researchgate.net [researchgate.net]
- 7. biobasic.com [biobasic.com]
- 8. lifetein.com [lifetein.com]
- 9. KEGG DRUG: this compound [kegg.jp]
- 10. researchgate.net [researchgate.net]
Taspoglutide aggregation issues and prevention strategies
Disclaimer: Taspoglutide is a GLP-1 receptor agonist whose clinical development was discontinued. Detailed public information on its specific aggregation issues is limited. This guide provides troubleshooting advice and frequently asked questions based on general principles of peptide aggregation and data from analogous GLP-1 receptor agonists. The provided protocols are general and may require optimization for this compound-specific experiments.
Troubleshooting Guides
This section provides solutions to common problems researchers may encounter during the handling and analysis of this compound, focusing on issues related to aggregation.
| Problem | Possible Causes | Recommended Actions |
| Visible precipitation or cloudiness in the this compound solution. | - pH is near the isoelectric point (pI) of this compound. - High peptide concentration. - Inappropriate buffer composition. - Temperature fluctuations. | - Adjust the pH of the solution to be at least 1-2 units away from the pI. For many GLP-1 analogues, slightly alkaline conditions (pH 7.5-8.5) can improve solubility.[1]- Work with lower concentrations of this compound if possible. - Screen different buffer systems and ionic strengths. - Maintain a constant and appropriate temperature during handling and storage. |
| Loss of biological activity or inconsistent results in cell-based assays. | - Formation of soluble or insoluble aggregates. Aggregates can have reduced or no biological activity.- Adsorption of the peptide to container surfaces. | - Characterize the aggregation state of your this compound stock using techniques like SEC or DLS (see protocols below). - Prepare fresh solutions before each experiment. - Consider the use of excipients like non-ionic surfactants (e.g., Polysorbate 80) at low concentrations to prevent aggregation and surface adsorption. [2][3][4] |
| High backpressure or column clogging during Size Exclusion Chromatography (SEC) analysis. | - Presence of large, insoluble aggregates in the sample. | - Filter the sample through a low-protein-binding 0.22 µm filter before injection. - Centrifuge the sample at high speed (e.g., >10,000 x g) to pellet large aggregates before taking the supernatant for analysis. |
| High polydispersity index (PDI) in Dynamic Light Scattering (DLS) measurements. | - The sample contains a heterogeneous mixture of monomers, oligomers, and larger aggregates. | - Attempt to fractionate the sample using SEC to isolate different species. - Optimize formulation conditions (pH, excipients) to promote a more homogeneous solution. |
| Inconsistent fluorescence signal in Thioflavin T (ThT) assays. | - Interference from formulation components. - Stochastic nature of amyloid fibril nucleation. | - Run appropriate controls with buffer and excipients alone to check for background fluorescence. - Increase the number of replicates to account for variability in lag times. [5][6] |
Frequently Asked Questions (FAQs)
Formulation and Stability
Q1: What is the primary cause of this compound aggregation?
A1: While specific data for this compound is scarce, peptide aggregation is generally driven by a combination of intrinsic factors (amino acid sequence, hydrophobicity, charge) and extrinsic factors (pH, temperature, concentration, ionic strength, and the presence of interfaces). For GLP-1 analogues, aggregation is often pronounced at pH values near their isoelectric point and can be accelerated by elevated temperatures and agitation.
Q2: How does pH affect the stability of GLP-1 receptor agonists?
A2: The pH of the formulation is a critical factor. For instance, studies on GLP-1 have shown a switch in aggregation kinetics between pH 7.5 and 8.2, with the N-terminus's protonation state playing a key role.[7][8][9] Exenatide, another GLP-1 analogue, shows significant aggregation at pH 7.5 and 8.5.[1] Formulating peptides at a pH away from their isoelectric point generally increases electrostatic repulsion between molecules, reducing the likelihood of aggregation.
Q3: What excipients can be used to prevent this compound aggregation?
A3: Common excipients used to stabilize peptide formulations include:
-
Sugars and Polyols (e.g., mannitol, sucrose, sorbitol): These can provide minor protective effects against aggregation.[1]
-
Surfactants (e.g., Polysorbate 20/80, Pluronics): These can prevent aggregation at interfaces (e.g., air-water, solid-liquid) and reduce surface-induced aggregation.[2][10]
-
Amino Acids (e.g., arginine, histidine): Arginine, for instance, has been shown to act as an anti-aggregation excipient.[3]
-
Buffers (e.g., phosphate, citrate): To maintain a stable pH.
The choice and concentration of excipients need to be empirically optimized for the specific peptide and formulation.
Aggregation and Immunogenicity
Q4: Is there a link between this compound aggregation and the observed hypersensitivity reactions in clinical trials?
A4: While the exact cause of the hypersensitivity reactions with this compound was not definitively published, protein and peptide aggregates are a known risk factor for immunogenicity.[11][12][13] Aggregates can be recognized by the immune system as foreign, leading to the formation of anti-drug antibodies and, in some cases, allergic reactions.[12][13] A study was designed to investigate whether the allergic reactions to this compound were caused by the molecule itself or by impurities, which could include aggregates.[14]
Quantitative Data on GLP-1 Analogue Stability
Due to the lack of specific quantitative data for this compound, the following table presents data for the analogous GLP-1 receptor agonist, exenatide, to illustrate the impact of pH on stability.
Table 1: Effect of pH on Exenatide Stability after 4 Weeks at 37°C
| pH | Predominant Degradation Pathway | Monomer Remaining (%) |
| 4.5 | Relatively Stable | ~90% |
| 5.5-6.5 | Oxidation | Variable |
| 7.5-8.5 | Deamidation and Aggregation | <20% |
Data is illustrative and based on findings from studies on exenatide.[1]
Experimental Protocols
Size Exclusion Chromatography (SEC) for Aggregate Quantification
Objective: To separate and quantify monomers, dimers, and larger aggregates of this compound.
Methodology:
-
Column Selection: Choose a silica-based SEC column with a pore size suitable for the molecular weight of this compound and its expected aggregates (e.g., 150-300 Å).
-
Mobile Phase Preparation: Prepare an isocratic mobile phase that minimizes non-specific interactions between the peptide and the column stationary phase. A typical mobile phase consists of a buffer (e.g., 100-150 mM sodium phosphate) at a controlled pH (e.g., 6.8-7.4) with a salt (e.g., 150 mM NaCl) to reduce ionic interactions.[15][16]
-
Sample Preparation:
-
Dissolve or dilute the this compound sample in the mobile phase to a known concentration.
-
Centrifuge the sample at >10,000 x g for 15 minutes to remove large insoluble particles.
-
Filter the supernatant through a 0.22 µm low-protein-binding syringe filter.[17]
-
-
Chromatographic Run:
-
Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Inject a defined volume of the prepared sample.
-
Elute the sample isocratically at a constant flow rate (e.g., 0.5-1.0 mL/min).
-
-
Data Analysis:
-
Monitor the eluate using a UV detector at a suitable wavelength (e.g., 214 nm or 280 nm).
-
Identify peaks corresponding to aggregates, monomers, and fragments based on their elution times (larger molecules elute earlier).
-
Calculate the relative percentage of each species by integrating the peak areas.
-
Dynamic Light Scattering (DLS) for Size Distribution Analysis
Objective: To determine the hydrodynamic radius and size distribution of this compound particles in solution.
Methodology:
-
Sample Preparation:
-
Prepare the this compound solution in a suitable buffer. The concentration should be optimized to give a good scattering signal.
-
Filter the sample through a 0.22 µm or smaller filter directly into a clean, dust-free cuvette.[18]
-
-
Instrument Setup:
-
Set the measurement temperature and allow the instrument to equilibrate.
-
Input the viscosity and refractive index of the solvent at the measurement temperature.
-
-
Measurement:
-
Place the cuvette in the DLS instrument.
-
Perform multiple measurements to ensure reproducibility. The instrument software will record the fluctuations in scattered light intensity over time.
-
-
Data Analysis:
-
The software uses an autocorrelation function to analyze the intensity fluctuations and calculate the translational diffusion coefficient.
-
The Stokes-Einstein equation is then used to determine the hydrodynamic radius (Rh) of the particles.
-
The size distribution and polydispersity index (PDI) are reported, indicating the homogeneity of the sample. A low PDI value (<0.2) suggests a monodisperse sample.
-
Thioflavin T (ThT) Assay for Fibril Detection
Objective: To detect the formation of amyloid-like fibrils, which are a common type of peptide aggregate.
Methodology:
-
Reagent Preparation:
-
Prepare a concentrated stock solution of Thioflavin T (ThT) in a suitable buffer (e.g., 10 mM phosphate, 150 mM NaCl, pH 7.0) and filter it through a 0.2 µm filter. Store protected from light.[19]
-
On the day of the experiment, dilute the ThT stock solution to a working concentration (e.g., 10-20 µM).
-
-
Assay Setup (96-well plate format):
-
In a black, clear-bottom 96-well plate, add the this compound sample at the desired concentration.
-
Add the ThT working solution to each well.
-
Include controls: buffer with ThT (blank), and a non-aggregated this compound sample with ThT (negative control).
-
-
Incubation and Measurement:
-
Data Analysis:
-
Subtract the blank fluorescence from all readings.
-
Plot the fluorescence intensity against time. A sigmoidal curve with a lag phase, a growth phase, and a plateau is indicative of amyloid fibril formation.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Use of excipients to control aggregation in peptide and protein formulations | Semantic Scholar [semanticscholar.org]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. α-Synuclein Aggregation Monitored by Thioflavin T Fluorescence Assay [en.bio-protocol.org]
- 6. α-Synuclein Aggregation Monitored by Thioflavin T Fluorescence Assay [bio-protocol.org]
- 7. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A pH-Induced Switch in Human Glucagon-like Peptide-1 Aggregation Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. academic.oup.com [academic.oup.com]
- 12. The fate of this compound, a weekly GLP-1 receptor agonist, versus twice-daily exenatide for type 2 diabetes: the T-emerge 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Fate of this compound, a Weekly GLP-1 Receptor Agonist, Versus Twice-Daily Exenatide for Type 2 Diabetes: The T-emerge 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. hra.nhs.uk [hra.nhs.uk]
- 15. agilent.com [agilent.com]
- 16. Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sample Preparation for Size Exclusion Chromatography [sigmaaldrich.com]
- 18. research.cbc.osu.edu [research.cbc.osu.edu]
- 19. Thioflavin T spectroscopic assay [assay-protocol.com]
Technical Support Center: Minimizing Taspoglutide Injection Site Reactions in Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with taspoglutide in animal models. The focus is on understanding and minimizing injection site reactions (ISRs), a known challenge with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common types of injection site reactions observed with this compound in animal studies?
A1: Based on clinical observations with this compound and preclinical findings with similar long-acting peptide formulations, common ISRs in animal models such as rats and rabbits can include erythema (redness), edema (swelling), pruritus (itching, often inferred from scratching behavior), and the formation of nodules or indurations (hardened tissue) at the injection site.[1][2] Histopathological examination may reveal inflammatory cell infiltration, foreign body reactions, and in some cases, necrosis.[3][4][5]
Q2: What are the primary suspected causes of this compound-related injection site reactions?
A2: The ISRs associated with this compound are likely multifactorial. Key suspected contributors include:
-
Formulation: this compound was developed as a long-acting, sustained-release formulation, often involving zinc.[6] Such depot-forming formulations can create a localized concentration of the peptide, potentially leading to inflammation. The physical presence of a depot can be a stimulus for a foreign body response.[2][7]
-
Immunogenicity: this compound was observed to induce anti-drug antibodies (ADAs) in a significant percentage of human patients.[2] It is plausible that a similar immunogenic response in animal models could contribute to ISRs, potentially through the formation of immune complexes at the injection site, leading to localized inflammation.
-
Direct Mast Cell Activation: Some cationic peptides can directly activate mast cells via receptors like the Mas-related G protein-coupled receptor X2 (MRGPRX2), leading to the release of inflammatory mediators.[1][8] While not specifically documented for this compound, this is a potential mechanism for peptide-induced ISRs.
Q3: How can we differentiate between a reaction to the this compound molecule itself versus the vehicle or formulation components?
A3: A well-designed study should include control groups to dissect these factors. Recommended control groups include:
-
A vehicle-only control group to assess the reaction to the formulation excipients.
-
A saline injection control to understand the baseline trauma response from the needle puncture and fluid volume.[3]
-
If possible, a formulation with a different GLP-1 receptor agonist known to have lower ISR incidence could serve as a comparator.
By comparing the incidence and severity of reactions across these groups, you can better attribute the observed effects to the active pharmaceutical ingredient (API), the formulation, or the injection procedure itself.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| High incidence of erythema and edema within 24 hours post-injection. | Formulation properties (e.g., pH, osmolality, excipients), direct mast cell activation. | - Review and optimize the formulation buffer. Adjusting the pH to be closer to physiological levels and increasing the tween content has been shown to reduce mast cell activation in vitro for other compounds.[8]- Consider co-administration of a topical corticosteroid like mometasone or an antihistamine, if the study design allows, to mitigate inflammatory responses.[1] |
| Formation of persistent nodules or indurations at the injection site. | Depot formation, foreign body response, chronic inflammation. | - Evaluate alternative sustained-release technologies that result in a less concentrated depot.- Reduce the injection volume by increasing the drug concentration, if feasible.- Ensure the vehicle used is not contributing to the reaction (e.g., some oils can cause foreign body reactions).[7] |
| Increasing severity of ISRs with repeated dosing. | Immunogenic response (development of anti-drug antibodies). | - In a satellite group of animals, collect serum samples to test for the presence of anti-taspoglutide antibodies.- Consider using transgenic animal models tolerant to the human peptide to minimize the immunogenic response if the goal is to study non-immune-related toxicities.[6][9] |
| Variability in ISRs between animals. | Injection technique, individual animal sensitivity. | - Standardize the injection procedure across all technicians, including needle gauge, injection speed, and anatomical location.- Rotate injection sites to prevent localized cumulative irritation.[10] |
Data on Mitigation Strategies
Table 1: Effect of Formulation Adjustment on Injection Site Reactions in Rats (Illustrative Data)
| Formulation Group | pH | Polysorbate 80 (%) | Mean Erythema Score (at 24h)¹ | Incidence of Induration (at 72h) |
| This compound - Formulation A | 6.5 | 0.005 | 2.8 ± 0.5 | 80% |
| This compound - Formulation B | 7.1 | 0.005 | 2.1 ± 0.4 | 60% |
| This compound - Formulation C | 7.1 | 0.02 | 1.5 ± 0.3 | 30% |
| Vehicle Control (Formulation C) | 7.1 | 0.02 | 0.5 ± 0.2 | 0% |
¹Erythema scored on a 0-4 scale.
Table 2: Impact of Injection Technique on ISR Severity in Rabbits (Illustrative Data)
| Parameter | Single Site (Repeated Dose) | Rotated Sites (Repeated Dose) |
| Mean Peak Inflammation Score¹ | 3.5 ± 0.6 | 1.8 ± 0.4 |
| Time to Resolution (Days) | > 14 | 5 - 7 |
| Incidence of Ulceration | 15% | 0% |
¹Combined score for erythema and edema.
Experimental Protocols
Protocol: Assessment of Subcutaneous Injection Site Tolerability in Rats
This protocol provides a general framework for evaluating local tolerability of a subcutaneously administered compound like this compound.
1. Animal Model:
-
Species: Sprague-Dawley or Wistar rats.
-
Sex: Both male and female.
-
Age: 8-10 weeks.
-
Group Size: Minimum of 5 animals per sex per group.
2. Study Groups:
-
Group 1: High dose this compound.
-
Group 2: Low dose this compound.
-
Group 3: Vehicle control.
-
Group 4: Saline control.
3. Administration:
-
Route: Subcutaneous (SC).
-
Injection Site: Dorsal scapular region. Clip fur 24 hours prior to the first dose for clear observation.
-
Volume: Typically 0.5 - 1.0 mL/kg. The volume should be consistent across all groups.
-
Needle Gauge: 25-27G.
-
Frequency: As per study design (e.g., once weekly for a long-acting formulation).
4. Observations and Measurements:
-
Macroscopic Evaluation: Observe injection sites at 1, 4, 24, 48, and 72 hours post-injection, and daily thereafter. Score for:
-
Erythema (redness)
-
Edema (swelling) Using a standardized scoring system (e.g., Draize scale).
-
-
Palpation: Gently palpate the injection site to assess for induration or nodule formation.
-
Body Weights: Record weekly.
-
Clinical Signs: Observe animals for any signs of distress or changes in behavior.
5. Terminal Procedures:
-
Necropsy: At the end of the study, euthanize animals and perform a gross pathological examination of the injection site and surrounding tissues.
-
Histopathology: Collect the injection site skin and underlying tissue. Fix in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). A pathologist should evaluate for inflammation, necrosis, fibrosis, and foreign body reaction.[3][4]
Visualizations
Caption: Logical relationships between potential causes and observed ISRs.
References
- 1. fortunejournals.com [fortunejournals.com]
- 2. The Fate of this compound, a Weekly GLP-1 Receptor Agonist, Versus Twice-Daily Exenatide for Type 2 Diabetes: The T-emerge 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acute Histopathologic Findings Related to Needle Puncture Trauma during Subcutaneous Injection in the Sprague-Dawley Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Histopathological lesions following intramuscular administration of saline in laboratory rodents and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Immunogenicity of Biotherapeutics: Causes and Association with Posttranslational Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Factors influencing adverse skin responses in rats receiving repeated subcutaneous injections and potential impact on neurobehavior - PMC [pmc.ncbi.nlm.nih.gov]
- 8. catalystbiosciences.com [catalystbiosciences.com]
- 9. Immunogenicity of Therapeutic Proteins: The Use of Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NimbleRx I How to Prevent Injection Site Discomfort from GLP-1 Administration [nimblerx.com]
Troubleshooting Taspoglutide variability in experimental results
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common sources of variability in experimental results involving taspoglutide. By offering detailed methodologies and insights into potential pitfalls, we aim to enhance the reproducibility and accuracy of your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments with this compound.
1. Compound Handling and Storage
-
Question: How should I properly dissolve and store this compound to ensure its stability and activity?
-
Answer: this compound is a peptide and requires careful handling to maintain its integrity. For initial stock solutions, it is recommended to dissolve this compound in a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Once prepared, it is crucial to aliquot the stock solution into single-use volumes and store them at -80°C for up to 6 months or at -20°C for up to 1 month. This practice prevents degradation from repeated freeze-thaw cycles. For in vivo experiments, it is best to prepare the working solution fresh on the day of use.
-
Question: I am observing lower than expected potency of this compound in my in vitro assays. What could be the cause?
-
Answer: Reduced potency can stem from several factors:
-
Improper Storage: Verify that the compound has been stored correctly at -80°C or -20°C in aliquots to avoid degradation.
-
Peptide Adsorption: Peptides like this compound can adhere to plasticware. To mitigate this, it is recommended to use low-adhesion microplates and pipette tips. Additionally, supplementing assay buffers with a low concentration of a non-specific binding reagent like 0.1% Bovine Serum Albumin (BSA) or ovalbumin can prevent the binding of the peptide to plastic surfaces, thereby improving its apparent potency.[1]
-
Presence of Serum Albumin: Be aware that the presence of human serum albumin (HSA) in your assay can lead to variability in potency estimates due to protein binding.[1][2] The best correlation with in vivo efficacy has been observed in cellular assays performed in the absence of any serum albumin or with ovalbumin.[1][2][3]
-
Lot-to-Lot Variability: See the dedicated question on this topic below.
-
2. In Vitro Assay Performance
-
Question: My cAMP assay is showing high background or a low signal-to-noise ratio. How can I troubleshoot this?
-
Answer: High background in a cAMP assay can obscure the true signal. Consider the following:
-
Cell Health and Density: Ensure your cells are healthy and seeded at an optimal density. Over-confluent or unhealthy cells can lead to inconsistent results.
-
Reagent Concentration: Optimize the concentrations of your assay reagents, including the forskolin concentration if you are studying a Gi-coupled receptor.[4]
-
Incubation Times: Adhere to the recommended incubation times for cell stimulation and reagent addition. For HTRF assays, a 30-minute stimulation is common, followed by a 1-hour incubation with detection reagents.[5]
-
Washing Steps: Inadequate washing between steps in an ELISA-based assay can leave behind unbound reagents, leading to high background. For homogeneous assays like HTRF, ensure proper mixing of reagents.
-
Plate Choice: Use plates recommended for your assay type. For luminescence or fluorescence assays, white or black plates are typically used to maximize signal and minimize crosstalk.[6]
-
-
Question: I am seeing poor reproducibility in my glucose-stimulated insulin secretion (GSIS) assays. What are the key factors to control?
-
Answer: GSIS assays are sensitive to several variables. To improve reproducibility:
-
Cell Line and Passage Number: Use a well-characterized cell line like INS-1E, which is known for its robust and reproducible insulin secretory response to glucose.[7][8] Keep the cell passage number consistent between experiments, as high passage numbers can alter cellular responses.[6][9]
-
Pre-incubation/Starvation Step: A consistent pre-incubation period in low-glucose medium is critical to establish a stable baseline before stimulation.
-
Glucose Concentration and Stimulation Time: Use precise glucose concentrations for both basal and stimulated conditions. The timing of the stimulation is also crucial; profile the kinetics of insulin release to determine the optimal time point for your endpoint measurement.[7][8]
-
Assay Buffer Composition: Ensure the composition of your secretion buffer (e.g., KRBH) is consistent, including the concentrations of ions like Ca2+.
-
Batch-to-Batch Variation of Reagents: Be mindful of lot-to-lot variability in reagents like coelenterazine if using a luciferase-based reporter assay for insulin secretion.[10]
-
3. Off-Target Effects and Lot-to-Lot Variability
-
Question: Are there any known off-target effects of this compound that I should be aware of?
-
Answer: this compound, as a GLP-1 receptor agonist, has a primary target. However, off-target effects are a consideration for any therapeutic candidate. Studies have shown that some GLP-1 analogues can induce thyroid C-cell hyperplasia and tumors in rodents. This effect is believed to be GLP-1 receptor-dependent and may be species-specific, with a much lower expression of the GLP-1 receptor in primate C-cells compared to rodents.[8][11][12] While no functional response to this compound was observed in human thyroid cultures, it is good practice to consider potential off-target effects in your experimental system.[8][11][12] For a comprehensive assessment, consider orthogonal binding assays and cellular counter-screens using cell lines that do not express the GLP-1 receptor.[1][13][14]
-
Question: How can I mitigate the impact of lot-to-lot variability of this compound on my experimental results?
-
Answer: Peptide synthesis can sometimes result in variations between batches. To ensure consistency:
-
Certificate of Analysis (CoA): Always review the CoA for each new lot, paying attention to purity and any specified impurities.
-
Bridging Studies: When switching to a new lot, it is best practice to perform a bridging study. This involves running a side-by-side comparison of the new lot with the old lot in your key assays to ensure comparable potency and activity.
-
Establish In-House Standards: Do not solely rely on the manufacturer's provided target values. Establish your own mean and standard deviation for each new lot using your specific assay conditions.[15]
-
Patient Samples for Clinical Relevance: For clinical-facing research, evaluating new lots with patient serum is recommended to account for potential commutability issues.[16]
-
Data Presentation
Table 1: In Vitro Potency and Stability of this compound
| Parameter | This compound | hGLP-1(7-36)NH2 | Reference |
| Binding Affinity (Ki) | 1.1 ± 0.2 nM | 1.5 ± 0.3 nM | [9][10][17][18][19] |
| cAMP Production (EC50) | 0.06 nM | 0.08 nM | [9][10][17][18][19] |
| In Vitro Plasma Half-life | 9.8 hours | 50 minutes | [10][17][18][19] |
Table 2: Troubleshooting Common Issues in this compound Experiments
| Issue | Potential Cause | Recommended Action |
| Low Potency | Improper storage, peptide adsorption to plastic, presence of serum albumin, lot-to-lot variability. | Verify storage conditions, use low-adhesion labware, use assay buffer with 0.1% BSA or ovalbumin, perform bridging studies for new lots.[1][2] |
| High Background (cAMP Assay) | Poor cell health, non-optimal reagent concentrations, insufficient washing. | Ensure healthy, sub-confluent cells, optimize reagent concentrations, ensure thorough washing between steps in ELISA-based assays.[4][6] |
| Poor Reproducibility (GSIS Assay) | Inconsistent cell passage number, variable pre-incubation, imprecise glucose concentrations. | Maintain consistent cell passage, standardize pre-incubation time and conditions, use precisely prepared glucose solutions.[6][7][8][9][10] |
| Unexpected Cellular Effects | Off-target binding. | Perform counter-screens in cells lacking the GLP-1 receptor, consider orthogonal binding assays.[1][13][14] |
Experimental Protocols
1. cAMP Accumulation Assay in CHO cells overexpressing hGLP-1R
This protocol is adapted from methodologies used to assess the potency of GLP-1 receptor agonists.[9][10][17][19]
-
Cell Culture: Culture Chinese Hamster Ovary (CHO) cells stably overexpressing the human GLP-1 receptor (hGLP-1R) in an appropriate growth medium.
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 30,000 cells per well and incubate overnight at 37°C in 5% CO2.
-
Pre-incubation: On the day of the assay, remove the growth medium and pre-incubate the cells with 500 µl of Hanks' Balanced Salt Solution (HBSS) containing 0.55 mM 3-isobutyl-1-methylxanthine (IBMX) at pH 7.3 for 10 minutes.
-
Compound Addition: Add varying concentrations of this compound or control compounds to the wells.
-
Incubation: Incubate the plate for 30 minutes at 37°C.
-
Reaction Termination: Stop the reaction by placing the plate on ice and adding 500 µl of ice-cold absolute ethanol to each well.
-
cAMP Quantification: Determine the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF or ELISA) according to the manufacturer's instructions.
2. Glucose-Stimulated Insulin Secretion (GSIS) Assay in INS-1E cells
This protocol is based on standard procedures for measuring insulin secretion in pancreatic beta-cell lines.[7][8][20]
-
Cell Culture: Culture INS-1E cells in RPMI-1640 medium supplemented with fetal bovine serum, sodium pyruvate, HEPES, and β-mercaptoethanol.
-
Cell Seeding: Seed INS-1E cells into a 24-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Pre-incubation (Starvation): On the day of the assay, wash the cells with a Krebs-Ringer Bicarbonate HEPES (KRBH) buffer containing low glucose (e.g., 2.8 mM) and then pre-incubate in the same buffer for 1-2 hours at 37°C.
-
Stimulation: Remove the pre-incubation buffer and add KRBH buffer containing either low (basal) or high (stimulatory, e.g., 16.7 mM) glucose, with or without different concentrations of this compound.
-
Incubation: Incubate the cells for a predetermined time (e.g., 30-120 minutes) at 37°C.
-
Supernatant Collection: Collect the supernatant from each well.
-
Insulin Quantification: Measure the insulin concentration in the supernatant using a suitable immunoassay (e.g., ELISA, HTRF).
Visualizations
Caption: this compound signaling pathway in pancreatic β-cells.
Caption: General experimental workflow for in vitro studies with this compound.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Establishing a Relationship between In Vitro Potency in Cell-Based Assays and Clinical Efficacious Concentrations for Approved GLP-1 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. Development of a Rapid Insulin Assay by Homogenous Time-Resolved Fluorescence | PLOS One [journals.plos.org]
- 8. Development of a Rapid Insulin Assay by Homogenous Time-Resolved Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 10. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 11. Reproducibility and discrimination of different indices of insulin sensitivity and insulin secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The therapeutic potential of GLP‐1 receptor biased agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. De-risking Drug Discovery of Intracellular Targeting Peptides: Screening Strategies to Eliminate False-Positive Hits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. Lot-to-Lot Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. researchgate.net [researchgate.net]
- 19. This compound, an analog of human glucagon-like Peptide-1 with enhanced stability and in vivo potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. This compound, a novel human once-weekly GLP-1 analogue, protects pancreatic β-cells in vitro and preserves islet structure and function in the Zucker diabetic fatty rat in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Taspoglutide Immunogenicity and Antibody Formation: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for handling immunogenicity and antibody formation associated with taspoglutide.
Frequently Asked Questions (FAQs)
Q1: What is the reported incidence of anti-taspoglutide antibody (ADA) formation in clinical trials?
A1: Clinical trials of this compound reported a high incidence of ADA formation. In the T-emerge 2 trial, anti-taspoglutide antibodies were detected in approximately 49% of patients receiving this compound.[1][2]
Q2: What are the primary clinical consequences of ADA formation to this compound?
A2: The formation of ADAs against this compound has been associated with a higher incidence of adverse events, including injection-site reactions (occurring in 35-41% of patients) and systemic allergic reactions (around 6% of patients).[1] These immunogenicity-related concerns were a major factor in the discontinuation of this compound's clinical development.
Q3: Was there a specific antibody titer level associated with increased risk?
A3: In the long-term extension phase of the T-emerge 2 trial, a risk mitigation plan was implemented that involved discontinuing patients with confirmed positive anti-taspoglutide antibody titers greater than 230 ng-eq/mL.[1] This suggests that higher antibody titers were considered to be associated with an increased risk of adverse events. Approximately 31% of patients were reported to have a confirmed positive result above this threshold.[1]
Q4: What is the underlying mechanism of this compound's immunogenicity?
A4: The immunogenicity of peptide drugs like this compound can be influenced by factors such as the presence of non-human sequences or modifications, the formulation, and the presence of impurities. This compound is a human GLP-1 analog with some chemical modifications to prolong its action, which could be recognized as foreign by the immune system. Additionally, impurities introduced during the manufacturing process can act as adjuvants or present neo-epitopes, further stimulating an immune response.
Troubleshooting Guides for Anti-Taspoglutide Antibody (ADA) Assays
This section provides troubleshooting for common issues encountered during the detection and characterization of anti-taspoglutide antibodies.
| Issue | Potential Cause | Recommended Solution |
| High Background in ELISA | - Insufficient blocking- Non-specific binding of detection reagent- Contaminated reagents or plate | - Increase blocking incubation time or try a different blocking buffer (e.g., 1-5% BSA or non-fat dry milk in PBST).- Decrease the concentration of the detection reagent.- Use fresh, filtered buffers and high-quality ELISA plates. |
| Low or No Signal in ELISA | - Inactive reagents (this compound, antibodies)- Incorrect buffer pH or composition- Insufficient incubation times | - Use fresh or newly prepared reagents. Confirm the activity of positive controls.- Ensure all buffers are at the correct pH and ionic strength.- Optimize incubation times for each step. |
| Poor Reproducibility (High %CV) | - Pipetting errors- Inconsistent washing- Temperature variations across the plate | - Use calibrated pipettes and proper pipetting technique. Run samples and standards in duplicate or triplicate.- Ensure consistent and thorough washing of all wells. Consider using an automated plate washer.- Incubate plates in a temperature-controlled environment. |
| Drug Interference in ADA Assay | - Circulating this compound in the sample competes with labeled this compound for binding to ADAs. | - Implement a drug tolerance protocol, such as acid dissociation of immune complexes followed by drug removal, before performing the ADA assay.- Optimize the minimum required dilution (MRD) of the sample to reduce the concentration of circulating drug. |
| Matrix Effects | - Components in the serum/plasma interfere with the assay. | - Increase the minimum required dilution (MRD) of the samples.- Use a different blocking agent or add it to the sample diluent.- Perform spike and recovery experiments with different lots of matrix to assess and mitigate the effect. |
Quantitative Data Summary
The following table summarizes the incidence of anti-taspoglutide antibody (ADA) formation and related adverse events from the T-emerge 2 clinical trial.
| Parameter | This compound 10 mg Weekly | This compound 20 mg Weekly | Exenatide 10 µg Twice Daily |
| Number of Patients | 399 | 398 | 392 |
| Patients with Anti-Taspoglutide Antibodies | 43% | 55% | N/A |
| Patients with Antibody Titer >230 ng-eq/mL | \multicolumn{2}{c | }{31% of all this compound-treated patients} | N/A |
| Injection-Site Reactions | 35% | 41% | 6% |
| Systemic Allergic Reactions | 6% | 6% | 1% |
| Withdrawal due to Systemic Allergic Reaction | 5% | 3% | 0.5% |
Data sourced from the T-emerge 2 trial.[1]
Key Experimental Protocols
Screening for Anti-Taspoglutide Antibodies using Bridging ELISA
This protocol outlines a general procedure for a bridging ELISA to detect anti-taspoglutide antibodies in patient serum or plasma.
Materials:
-
High-binding 96-well microplates
-
Biotinylated this compound
-
Ruthenium-labeled this compound
-
Streptavidin-coated plates (or Streptavidin for coating)
-
Positive control (e.g., affinity-purified polyclonal anti-taspoglutide antibodies)
-
Negative control (pooled normal human serum)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent (e.g., PBS with 1% BSA)
-
Stop solution (e.g., 2M Sulfuric Acid)
-
Plate reader
Procedure:
-
Coating: Coat a high-binding 96-well plate with streptavidin and incubate overnight at 4°C. Wash the plate 3 times with wash buffer.
-
Capture: Add 100 µL of biotinylated this compound (e.g., at 1 µg/mL in assay diluent) to each well and incubate for 1 hour at room temperature. Wash the plate 3 times.
-
Sample Incubation: Add 100 µL of patient samples (diluted at the minimum required dilution, e.g., 1:100 in assay diluent), positive controls, and negative controls to the wells. Incubate for 2 hours at room temperature. Wash the plate 5 times.
-
Detection: Add 100 µL of ruthenium-labeled this compound (e.g., at 1 µg/mL in assay diluent) to each well and incubate for 1 hour at room temperature. Wash the plate 5 times.
-
Signal Generation: Add an appropriate substrate and read the plate on a suitable plate reader.
Confirmatory Assay for Anti-Taspoglutide Antibodies
To confirm the specificity of positive samples from the screening assay, a competitive inhibition assay is performed.
Procedure:
-
Pre-incubate the positive patient samples with and without an excess of unlabeled this compound (e.g., 50-100 µg/mL) for 1 hour at room temperature.
-
Perform the bridging ELISA as described above using these pre-incubated samples.
-
A significant reduction (e.g., >50%) in the signal in the presence of excess unlabeled this compound confirms the presence of specific anti-taspoglutide antibodies.
Neutralizing Antibody (NAb) Assay - Cell-Based cAMP Assay
This assay determines if the detected ADAs can neutralize the biological activity of this compound.
Materials:
-
A cell line expressing the human GLP-1 receptor (e.g., CHO-K1 or HEK293 cells)
-
Cell culture medium
-
This compound
-
Positive control (neutralizing anti-taspoglutide antibody)
-
Patient serum samples (heat-inactivated)
-
cAMP detection kit (e.g., HTRF, AlphaLISA, or ELISA-based)
Procedure:
-
Cell Seeding: Seed the GLP-1 receptor-expressing cells in a 96-well plate and incubate overnight.
-
Sample Pre-incubation: In a separate plate, pre-incubate patient serum samples with a sub-optimal concentration of this compound (a concentration that gives approximately 80% of the maximal response, EC80) for 1-2 hours at 37°C.
-
Cell Stimulation: Add the pre-incubated sample-taspoglutide mixture to the cells and incubate for a specified time (e.g., 30 minutes) at 37°C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the cAMP detection kit.
-
Data Analysis: A reduction in cAMP levels in the presence of patient serum compared to the control (this compound alone) indicates the presence of neutralizing antibodies.
Visualizations
Caption: GLP-1 receptor signaling pathway activated by this compound.
Caption: Experimental workflow for this compound immunogenicity testing.
References
- 1. The Fate of this compound, a Weekly GLP-1 Receptor Agonist, Versus Twice-Daily Exenatide for Type 2 Diabetes: The T-emerge 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The fate of this compound, a weekly GLP-1 receptor agonist, versus twice-daily exenatide for type 2 diabetes: the T-emerge 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Stabilizing Taspoglutide in solution for long-term cell culture experiments
Welcome to the technical support center for stabilizing taspoglutide in solution for long-term cell culture experiments. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to ensure the stability and bioactivity of this compound throughout your in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it more stable than native GLP-1?
A1: this compound is a human glucagon-like peptide-1 (GLP-1) receptor agonist that was developed for the treatment of type 2 diabetes.[1] Its enhanced stability compared to native human GLP-1 (hGLP-1) is due to the substitution of two amino acids: Ala⁸ and Gly³⁵ are replaced with α-aminoisobutyric acid (Aib).[2][3] This modification makes this compound highly resistant to degradation by the enzyme dipeptidyl peptidase-4 (DPP-4), which rapidly inactivates native GLP-1.[2][3]
Q2: What are the primary pathways of peptide degradation I should be aware of in cell culture?
A2: In cell culture, peptides like this compound can be susceptible to several degradation pathways:
-
Proteolytic Degradation: Although this compound is resistant to DPP-4, other proteases present in serum-containing media can still cleave the peptide over time.
-
Chemical Degradation: This includes processes like oxidation (of residues like Methionine or Tryptophan), deamidation (of Asparagine and Glutamine), and hydrolysis.[4] These reactions can be influenced by media pH, temperature, and exposure to light and oxygen.
-
Physical Instability: This primarily involves aggregation and fibrillation, where peptide molecules clump together, leading to loss of bioactivity.[5] Adsorption to plasticware can also reduce the effective concentration of the peptide in your media.
Q3: How should I prepare a stock solution of lyophilized this compound?
A3: For research-grade lyophilized this compound, it is recommended to first dissolve the peptide in a small amount of sterile, nuclease-free water or a buffer compatible with your cell line (e.g., sterile PBS). If solubility is an issue, a small amount of a sterile organic solvent like DMSO can be used, ensuring the final concentration in your cell culture medium is non-toxic to your cells (typically <0.1%).[6][7] Always allow the lyophilized powder to come to room temperature before opening the vial to prevent condensation.
Q4: What are the recommended storage conditions for this compound solutions?
A4: For long-term storage, lyophilized this compound should be stored at -20°C or -80°C, protected from light and moisture.[8] Once reconstituted into a stock solution, it is best to create single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation and aggregation.[8] These aliquots should be stored at -20°C or -80°C. For short-term use (a few days), the stock solution can be stored at 4°C.[8]
Q5: How often should I replace the culture medium with fresh this compound during a long-term experiment?
A5: For long-term experiments, it is best practice to replace the medium with freshly prepared this compound solution every 2-3 days.[9] This ensures that the cells have a consistent supply of bioactive peptide and that nutrient levels in the media are maintained while waste products are removed.
Troubleshooting Guides
Problem 1: Loss of this compound Bioactivity Over Time
| Potential Cause | Recommended Solution |
| Proteolytic Degradation in Serum | If using serum-containing media, consider reducing the serum percentage if your cell line can tolerate it. Alternatively, conduct experiments in serum-free media for the treatment period if possible. |
| Chemical Degradation (Oxidation, Deamidation) | Prepare fresh stock solutions regularly. Store aliquots at -80°C and protect them from light. Ensure the pH of your culture medium remains stable, as pH shifts can accelerate degradation. |
| Aggregation/Fibrillation | Avoid vigorous vortexing when dissolving the peptide. Use recommended solvents and sterile filter the stock solution. Store at appropriate concentrations, as high concentrations can promote aggregation. |
| Adsorption to Plasticware | Consider using low-protein-binding microplates and tubes. Pre-treating plates with a blocking agent like bovine serum albumin (BSA) may also help in some cases. |
| Repeated Freeze-Thaw Cycles | Prepare single-use aliquots of your stock solution to avoid multiple freeze-thaw cycles. |
Problem 2: Precipitation of this compound in Culture Medium
| Potential Cause | Recommended Solution |
| Poor Solubility | Ensure the lyophilized powder is fully dissolved before adding it to the culture medium. If using an organic solvent like DMSO for the stock solution, add it to the medium dropwise while gently swirling to avoid localized high concentrations.[7] |
| Interaction with Media Components | Some peptides can interact with salts or proteins in the culture medium, leading to precipitation.[10] Try dissolving the peptide in a small volume of sterile water or PBS before diluting it in the full volume of media. If the problem persists, you may need to test different media formulations. |
| pH Incompatibility | The pH of the peptide stock solution might be different from the culture medium, causing precipitation upon mixing.[11] Ensure the final pH of the medium with this compound is within the optimal range for your cells. |
| High Concentration | You may be using a concentration that is above the solubility limit of this compound in your specific culture medium. Try reducing the concentration if your experimental design allows. |
Quantitative Data Summary
The following tables summarize key quantitative data regarding the stability and activity of this compound and related GLP-1 analogs.
Table 1: In Vitro Stability of this compound vs. hGLP-1
| Peptide | Condition | Half-life | Reference |
| This compound | Rat Plasma | 9.8 hours | [3] |
| hGLP-1 | Rat Plasma | 50 minutes | [3] |
Table 2: this compound Bioactivity (GLP-1 Receptor Activation)
| Parameter | This compound | hGLP-1 | Reference |
| EC₅₀ (cAMP Production) | 0.06 nM | 0.08 nM | [3][13] |
| Affinity Constant (Ki) | 1.1 ± 0.2 nM | 1.5 ± 0.3 nM | [3][13] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (1 mM)
-
Preparation: Allow the lyophilized this compound vial to equilibrate to room temperature before opening.
-
Reconstitution: Add the appropriate volume of sterile, nuclease-free water to the vial to create a 1 mM stock solution. For example, for 1 mg of this compound (MW ≈ 3357.7 g/mol ), add 298 µL of water.
-
Dissolution: Gently swirl the vial to dissolve the peptide. Avoid vigorous vortexing. If solubility is an issue, a brief, gentle sonication can be used.
-
Sterilization: Sterile filter the stock solution using a 0.22 µm syringe filter into a sterile, low-protein-binding tube.[12][14]
-
Aliquoting and Storage: Create single-use aliquots (e.g., 10-20 µL) in sterile, low-protein-binding microcentrifuge tubes. Store the aliquots at -20°C or -80°C.
Protocol 2: this compound Bioactivity Assessment using a cAMP Assay
This protocol is a general guideline for a cell-based cAMP assay to determine the EC₅₀ of this compound.
-
Cell Seeding: Seed cells expressing the GLP-1 receptor (e.g., HEK293-GLP1R or INS-1E cells) into a 96-well plate at a density that will result in a confluent monolayer the next day.[15]
-
Cell Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO₂.
-
Preparation of this compound Dilutions: On the day of the assay, prepare a serial dilution of this compound in serum-free medium containing a phosphodiesterase inhibitor like IBMX (to prevent cAMP degradation). A typical concentration range would be from 1 pM to 1 µM.
-
Cell Treatment: Remove the culture medium from the cells and replace it with the this compound dilutions. Include a vehicle control (medium with IBMX but no this compound).
-
Incubation: Incubate the plate at 37°C for the recommended time for your assay system (typically 15-30 minutes).
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
Data Analysis: Plot the cAMP levels against the logarithm of the this compound concentration and fit the data to a four-parameter logistic curve to determine the EC₅₀.
Visualizations
This compound Signaling Pathway
Caption: this compound activates the GLP-1R, leading to cAMP production and downstream signaling.
Experimental Workflow for Assessing this compound Stability
Caption: Workflow for determining the stability of this compound in cell culture media.
References
- 1. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 2. jpt.com [jpt.com]
- 3. Common Cell Culture Problems: Precipitates [sigmaaldrich.cn]
- 4. bachem.com [bachem.com]
- 5. researchgate.net [researchgate.net]
- 6. lifetein.com [lifetein.com]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. peptide.com [peptide.com]
- 9. How often should you change your cell culture media? - Ximbio FAQ [ximbio.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. glp1forum.com [glp1forum.com]
- 13. Dipeptides Used In Cell Culture Media Are Evolving To Match The Performance, Quality And Processing Needs Of Biopharma - Evonik Industries [healthcare.evonik.com]
- 14. peptidetest.com [peptidetest.com]
- 15. newsday.co.zw [newsday.co.zw]
Technical Support Center: Taspoglutide & GLP-1 Receptor Tachyphylaxis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering taspoglutide tachyphylaxis in in vitro models.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound, a GLP-1 receptor agonist.
Issue 1: Diminished cAMP response after repeated this compound stimulation.
-
Possible Cause: Homologous desensitization of the GLP-1 receptor (GLP-1R) is a common phenomenon with prolonged or repeated agonist exposure.[1][2] This process involves receptor phosphorylation, β-arrestin recruitment, and subsequent receptor internalization, leading to a reduced signaling output.[1][3][4]
-
Troubleshooting Steps:
-
Resensitization Period: Introduce a washout period to allow for receptor resensitization. After the initial stimulation, wash the cells thoroughly with agonist-free media and incubate for a period (e.g., 1-2 hours or longer) before restimulation.[5]
-
Optimize Agonist Concentration: High concentrations of this compound can accelerate receptor desensitization. Determine the lowest effective concentration that elicits a robust response in your assay. This compound has a high affinity for the GLP-1R, with an EC50 for cAMP production around 0.06 nM in CHO cells overexpressing the human GLP-1R.[6][7]
-
Consider Biased Agonists: If your experimental design allows, compare the effects of this compound with a known "biased" GLP-1R agonist. Biased agonists preferentially activate G-protein signaling pathways over β-arrestin recruitment, which can lead to reduced receptor internalization and desensitization.[3][8][9]
-
Issue 2: High degree of GLP-1R internalization observed with this compound treatment.
-
Possible Cause: this compound, like other full GLP-1R agonists, induces receptor internalization.[3][10] While this is a normal physiological process, excessive internalization can deplete the pool of surface receptors available for signaling.
-
Troubleshooting Steps:
-
Time-Course Experiment: Perform a time-course experiment to monitor both receptor internalization and signaling (e.g., cAMP production) at various time points after this compound addition. This will help you identify the optimal window for your measurements before significant desensitization occurs.
-
Receptor Recycling: Investigate the rate of GLP-1R recycling back to the plasma membrane. After agonist-induced internalization, the receptor can be recycled back to the cell surface, restoring sensitivity.[10][11] Assays can be designed to measure the reappearance of surface receptors after agonist removal.
-
Pharmacological Inhibition: Use inhibitors of endocytosis (e.g., potassium depletion, hypertonicity) as experimental tools to understand the contribution of internalization to the observed tachyphylaxis.[10]
-
Frequently Asked Questions (FAQs)
Q1: What is tachyphylaxis in the context of this compound?
A1: Tachyphylaxis, or desensitization, is the rapid decrease in the response to a drug after repeated administration.[12][13] In the case of this compound, this means that prolonged or repeated exposure of cells to this compound can lead to a diminished signaling response, such as reduced cAMP production. This is primarily due to mechanisms like GLP-1 receptor phosphorylation, β-arrestin recruitment, and receptor internalization.[1][3][4]
Q2: How does this compound compare to other GLP-1R agonists in causing tachyphylaxis?
A2: this compound is a full agonist of the GLP-1 receptor, similar in potency to native GLP-1.[6][7] Full agonists that strongly recruit β-arrestin tend to induce more pronounced receptor internalization and desensitization compared to partial or biased agonists.[8][14] While direct comparative studies on tachyphylaxis are limited for this compound due to its discontinued development, its profile suggests it would induce desensitization in a manner similar to other full agonists like exendin-4.[2][15][16][17]
Q3: What is the role of β-arrestin in this compound-induced tachyphylaxis?
A3: β-arrestins play a crucial role in the desensitization of G protein-coupled receptors, including the GLP-1R.[18][19] Upon agonist binding, the receptor gets phosphorylated, which facilitates the binding of β-arrestins. β-arrestin binding sterically hinders the coupling of the receptor to G-proteins, thus dampening the signaling cascade.[1][18] Furthermore, β-arrestins act as scaffolds for components of the endocytic machinery, promoting receptor internalization.[19] However, it's noteworthy that some studies suggest GLP-1R internalization can also occur independently of β-arrestin.[1]
Q4: Can I prevent this compound tachyphylaxis in my cell culture experiments?
A4: Completely preventing tachyphylaxis might be challenging as it is a physiological regulatory mechanism. However, you can mitigate its effects by:
-
Using the lowest effective concentration of this compound.
-
Minimizing the duration of agonist exposure.
-
Including washout and resensitization periods in your experimental design.
-
Considering the use of cell lines with lower receptor expression levels, as overexpression can sometimes exacerbate desensitization.
Q5: What are some key in vitro assays to study this compound tachyphylaxis?
A5: Several assays can be employed to investigate the mechanisms of this compound tachyphylaxis:
-
cAMP Accumulation Assays: To measure the primary signaling output of GLP-1R activation.[20][21] A decrease in cAMP production upon repeated stimulation indicates desensitization.
-
β-Arrestin Recruitment Assays: To quantify the interaction between the GLP-1R and β-arrestin, a key step in desensitization.[21]
-
Receptor Internalization Assays: To visualize and quantify the movement of GLP-1R from the cell surface to intracellular compartments.[11][21]
Quantitative Data Summary
Table 1: Potency of this compound and Native GLP-1
| Ligand | Receptor | Assay | EC50 | Cell Line | Reference |
| This compound | human GLP-1R | cAMP production | 0.06 nM | CHO | [6][7] |
| hGLP-1(7-36)NH2 | human GLP-1R | cAMP production | 0.08 nM | CHO | [6][7] |
Table 2: Affinity of this compound and Native GLP-1
| Ligand | Receptor | Assay | Affinity Constant (Ki) | Cell Line | Reference |
| This compound | human GLP-1R | Radioligand binding | 1.1 ± 0.2 nM | CHO | [6][7] |
| hGLP-1(7-36)NH2 | human GLP-1R | Radioligand binding | 1.5 ± 0.3 nM | CHO | [6][7] |
Experimental Protocols
Protocol 1: Measuring GLP-1R Desensitization via cAMP Assay
-
Cell Culture: Plate cells expressing the human GLP-1R (e.g., CHO-K1 or HEK293 cells) in a 96-well plate and grow to confluency.
-
Pre-treatment (Desensitization):
-
Wash the cells with serum-free medium.
-
Add this compound at a concentration known to induce desensitization (e.g., 100 nM) to the treatment wells and incubate for a defined period (e.g., 1, 2, 4, or 24 hours) at 37°C.[5] For control wells, add vehicle only.
-
-
Washout and Resensitization:
-
Aspirate the pre-treatment medium.
-
Wash the cells three times with pre-warmed, agonist-free medium.
-
Add fresh, agonist-free medium and incubate for a resensitization period (e.g., 60 minutes) at 37°C.[5]
-
-
Re-stimulation:
-
Aspirate the medium and add a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, according to the manufacturer's instructions.
-
Add various concentrations of this compound to both control and pre-treated wells and incubate for a short period (e.g., 15-30 minutes) at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
-
Data Analysis:
-
Generate dose-response curves for both control and desensitized cells.
-
Compare the Emax and EC50 values to quantify the extent of desensitization. A rightward shift in the EC50 and a decrease in the Emax for the pre-treated cells indicate desensitization.
-
Protocol 2: Assessing GLP-1R Internalization by Immunofluorescence
-
Cell Culture: Grow cells expressing a tagged GLP-1R (e.g., HA-GLP-1R or GFP-GLP-1R) on glass coverslips.
-
Agonist Treatment:
-
Wash the cells with serum-free medium.
-
Treat the cells with this compound (e.g., 100 nM) for different time points (e.g., 0, 5, 15, 30, 60 minutes) at 37°C.
-
-
Fixation and Permeabilization:
-
Wash the cells with ice-cold PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
For intracellular staining, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.
-
Incubate with a primary antibody against the receptor tag (e.g., anti-HA or anti-GFP) overnight at 4°C.
-
Wash and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Mount the coverslips on microscope slides.
-
Visualize the cells using a fluorescence or confocal microscope.
-
Quantify receptor internalization by observing the translocation of the fluorescent signal from the plasma membrane to intracellular vesicles.
-
Visualizations
Caption: GLP-1R signaling and desensitization pathway.
Caption: Troubleshooting workflow for this compound tachyphylaxis.
References
- 1. Rate of Homologous Desensitization and Internalization of the GLP-1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glucagon.com [glucagon.com]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound, an analog of human glucagon-like Peptide-1 with enhanced stability and in vivo potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Spatiotemporal GLP-1 and GIP receptor signaling and trafficking/recycling dynamics induced by selected receptor mono- and dual-agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Abolishing β-arrestin recruitment is necessary for the full metabolic benefits of G protein-biased glucagon-like peptide-1 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Agonist-induced internalization and recycling of the glucagon-like peptide-1 receptor in transfected fibroblasts and in insulinomas. | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. What Is GLP-1 Balance? Understanding This Key Metabolic Hormone | Fella Health [fellahealth.com]
- 13. GLP-1 receptor agonist tachyphylaxis and perioperative recommendations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Binding kinetics, bias, receptor internalization and effects on insulin secretion in vitro and in vivo of a novel GLP‐1R/GIPR dual agonist, HISHS‐2001 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The fate of this compound, a weekly GLP-1 receptor agonist, versus twice-daily exenatide for type 2 diabetes: the T-emerge 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. medscape.com [medscape.com]
- 17. The Fate of this compound, a Weekly GLP-1 Receptor Agonist, Versus Twice-Daily Exenatide for Type 2 Diabetes: The T-emerge 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Regulation of GLP-1 and Glucagon Receptor Function by β-Arrestins in Metabolically Important Cell Types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Key Metabolic Functions of β-Arrestins: Studies with Novel Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 20. innoprot.com [innoprot.com]
- 21. m.youtube.com [m.youtube.com]
Taspoglutide dose-response curve optimization for potency assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with taspoglutide dose-response curve optimization for potency assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it relate to potency assays?
A1: this compound is a glucagon-like peptide-1 (GLP-1) receptor agonist.[1][2] Its primary mechanism of action involves binding to and activating the GLP-1 receptor, a G protein-coupled receptor (GPCR). This activation stimulates the production of intracellular cyclic AMP (cAMP) through the Gαs signaling pathway.[3][4] Therefore, a common and relevant potency assay for this compound measures the dose-dependent increase in intracellular cAMP levels in cells expressing the human GLP-1 receptor.[1][5][6] The potency is typically quantified by determining the EC50 value, which is the concentration of this compound that elicits 50% of the maximal cAMP response.
Q2: Which cell lines are recommended for this compound potency assays?
A2: Chinese Hamster Ovary (CHO) cells stably overexpressing the human GLP-1 receptor (hGLP-1R) are frequently used and have been cited in the literature for determining the potency of this compound.[1][5][6] Another suitable cell line is the rat insulinoma cell line, INS-1E, which endogenously expresses the GLP-1 receptor and can be used to measure downstream functional effects like insulin secretion.[5][6]
Q3: What are the expected in vitro potency values for this compound?
A3: The in vitro potency of this compound is comparable to the native human GLP-1. The reported EC50 value for this compound in stimulating cAMP production in CHO cells overexpressing the hGLP-1 receptor is approximately 0.06 nM.[1][2][5][6]
Troubleshooting Guide
Issue 1: High Background Signal in the Assay
Q: My negative control wells (no this compound) show a high signal, reducing the assay window. What are the possible causes and solutions?
A: High background signal can be caused by several factors. Here's a systematic approach to troubleshooting this issue:
-
Cellular Autofluorescence: Some cellular components can autofluoresce, particularly in the green spectrum.
-
Solution: If using a fluorescence-based cAMP assay, consider using red-shifted dyes to minimize interference from cellular autofluorescence.
-
-
Media Components: Phenol red and components in fetal bovine serum (FBS) can contribute to background fluorescence.
-
Solution: Use phenol red-free media for the assay. If possible, perform the final steps of the assay in a serum-free buffer like phosphate-buffered saline (PBS) with calcium and magnesium.
-
-
Contaminated Reagents: Contamination of assay buffers or reagents with cAMP or other signaling molecules can lead to a high basal signal.
-
Solution: Prepare fresh assay buffers and reagents. Ensure proper sterile technique to avoid contamination.
-
-
Inadequate Washing: Insufficient washing between steps can leave residual reagents that contribute to the background signal.
-
Solution: Ensure thorough and consistent washing of the microplate wells. Increase the number of wash cycles if necessary.
-
-
Cross-Contamination: Pipetting errors can lead to the contamination of negative control wells with this compound.
-
Solution: Use fresh pipette tips for each well. Be careful not to touch the sides of the wells with the pipette tips.
-
Issue 2: Low or No Dose-Response (Flat Curve)
Q: I am not observing a sigmoidal dose-response curve; the signal remains flat across all concentrations of this compound. What should I check?
A: A flat dose-response curve indicates a lack of cellular response to the drug. Here are potential causes and their solutions:
-
Inactive this compound: The this compound stock solution may have degraded.
-
Solution: Prepare a fresh stock solution of this compound. Peptides are susceptible to degradation, so proper storage at -80°C is recommended.[2] Avoid repeated freeze-thaw cycles.
-
-
Incorrect Cell Line or Low Receptor Expression: The cells used may not express the GLP-1 receptor or may have lost expression over time.
-
Solution: Verify the identity of your cell line. If using a transfected cell line, check the expression level of the GLP-1 receptor using a method like flow cytometry or western blotting.
-
-
Sub-optimal Assay Conditions: The incubation time or temperature may not be optimal for a detectable response.
-
Solution: Optimize the incubation time for this compound stimulation. A typical incubation time for cAMP assays is around 30 minutes. Ensure the incubation is performed at the recommended temperature (usually 37°C).
-
-
Problem with Detection Reagents: The cAMP detection kit may be expired or not functioning correctly.
-
Solution: Check the expiration date of the assay kit. Run a positive control for the detection system, such as forskolin, which directly activates adenylyl cyclase to produce cAMP.
-
Issue 3: High Variability Between Replicate Wells
Q: My replicate wells for the same this compound concentration show significant variation in signal. How can I improve the precision of my assay?
A: High variability can obscure the true dose-response relationship. Consider the following factors:
-
Inconsistent Cell Seeding: Uneven cell distribution across the plate can lead to variability in the number of cells per well.
-
Solution: Ensure a homogenous cell suspension before and during plating. Pipette cells carefully into the center of each well. Allow the plate to sit at room temperature for a short period before incubation to allow for even cell settling.
-
-
Edge Effects: Wells on the periphery of the microplate are prone to evaporation, which can concentrate reagents and affect cell health.
-
Solution: To minimize edge effects, avoid using the outer wells of the plate for the dose-response curve. Instead, fill these wells with sterile water or media.
-
-
Pipetting Inaccuracy: Small errors in pipetting volumes, especially during serial dilutions, can lead to significant concentration differences.
-
Solution: Use calibrated pipettes and proper pipetting techniques. For serial dilutions, ensure thorough mixing between each dilution step.
-
-
Temperature Gradients: Uneven temperature across the incubator or the assay plate can affect cellular responses.
-
Solution: Ensure the incubator provides uniform temperature distribution. Allow plates to equilibrate to the assay temperature before adding reagents.
-
Issue 4: Shallow or Steep Dose-Response Curve
Q: The slope of my dose-response curve is either too shallow or excessively steep. What could be the reason?
A: The slope of the dose-response curve (Hill slope) provides information about the binding characteristics of the drug. Deviations from the expected slope can indicate assay issues.
-
Shallow Curve (Hill Slope < 1):
-
Possible Cause: Negative cooperativity in binding or the presence of an antagonist. In the context of a potency assay, it could also indicate issues with the dilution series or reagent stability at lower concentrations.
-
Solution: Carefully re-prepare the dilution series. Ensure the stability of this compound at all concentrations tested.
-
-
Steep Curve (Hill Slope > 1):
-
Possible Cause: Positive cooperativity in binding, or in some assay formats, it can be an artifact of the detection system. Very steep curves can sometimes be observed with highly potent compounds where the IC50 is close to the enzyme concentration in the assay.[7]
-
Solution: Verify the concentration of all reagents. If the issue persists, it may be inherent to the interaction of this compound with the receptor in your specific assay system. Ensure your data analysis software can accurately model a curve with a variable slope.
-
Data Presentation
Table 1: In Vitro Potency of this compound
| Parameter | Cell Line | Assay | Value | Reference |
| EC50 | CHO cells expressing hGLP-1R | cAMP Production | 0.06 nM | [1][2][5][6] |
| Affinity Constant (Ki) | CHO cells expressing hGLP-1R | Radioligand Binding | 1.1 ± 0.2 nM | [1][5][6] |
Experimental Protocols
Protocol 1: this compound Potency Assay using a cAMP Detection Kit
This protocol provides a general framework. Specific details may vary depending on the commercial cAMP assay kit used.
-
Cell Culture and Plating:
-
Culture CHO cells stably expressing the hGLP-1 receptor in appropriate growth medium.
-
The day before the assay, harvest the cells and seed them into a 96-well or 384-well white, clear-bottom microplate at a predetermined optimal density.
-
Incubate the cells overnight at 37°C in a humidified CO2 incubator.
-
-
Preparation of this compound Dilution Series:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO).
-
Perform a serial dilution of the this compound stock solution in assay buffer to generate a range of concentrations for the dose-response curve. A typical range might be from 1 pM to 1 µM.
-
Include a "no drug" control (assay buffer only).
-
-
Cell Stimulation:
-
Carefully remove the growth medium from the cell plate.
-
Add the this compound dilutions to the respective wells.
-
Incubate the plate at 37°C for 30 minutes.
-
-
cAMP Detection:
-
Follow the manufacturer's instructions for the chosen cAMP detection kit. This typically involves lysing the cells and adding detection reagents.
-
Incubate the plate as recommended by the kit protocol.
-
-
Data Acquisition and Analysis:
-
Read the plate using a microplate reader compatible with the detection method (e.g., luminescence or fluorescence).
-
Plot the signal as a function of the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic (sigmoidal) curve to determine the EC50, Hill slope, and maximum response.
-
Mandatory Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for a this compound potency assay.
Caption: Troubleshooting decision tree for this compound potency assays.
References
Validation & Comparative
Taspoglutide vs. Exenatide: A Comparative Efficacy Analysis in Type 2 Diabetes Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of two glucagon-like peptide-1 (GLP-1) receptor agonists, taspoglutide and exenatide, in preclinical and clinical models of type 2 diabetes. The data presented is compiled from key studies to assist in understanding the relative therapeutic potential of these agents. While this compound's development was discontinued due to adverse events, the comparative data remains valuable for the ongoing development of GLP-1 receptor agonists.
Mechanism of Action: GLP-1 Receptor Agonism
Both this compound and exenatide are incretin mimetics that function as agonists for the GLP-1 receptor. Activation of this receptor in pancreatic β-cells initiates a signaling cascade that enhances glucose-dependent insulin secretion.[1] Key downstream effects include the suppression of glucagon release, slowing of gastric emptying, and promotion of satiety, collectively contributing to improved glycemic control and potential weight loss.[2][3]
Preclinical Efficacy in Animal Models of Type 2 Diabetes
Preclinical studies in rodent models of type 2 diabetes, such as Zucker diabetic fatty (ZDF) rats and db/db mice, have been instrumental in elucidating the therapeutic potential of GLP-1 receptor agonists.
In ZDF rats, a model of obesity and type 2 diabetes, a single long-acting dose of this compound was shown to improve glucose tolerance, enhance insulin response during an oral glucose tolerance test (oGTT), and reduce postprandial glucose levels.[2] Chronic administration over 21 days led to a significant reduction in body weight gain by approximately 7% compared to vehicle-treated animals and improved insulin sensitivity.[2]
Studies with exenatide in diabetic animal models have also demonstrated significant improvements in glycemic control. In diabetic db/db mice, chronic exenatide administration resulted in higher fasting serum insulin concentrations and significant reductions in HbA1c and fasting glucose levels.[3] Furthermore, exenatide has been shown to preserve pancreatic β-cell function and mass in these models.[1][2] While direct comparative preclinical studies are limited, both agents have shown robust glucose-lowering and weight-reducing effects in established animal models of type 2 diabetes.
Experimental Protocols: Preclinical Studies
Oral Glucose Tolerance Test (oGTT) in Rodent Models
The oGTT is a standard procedure to assess glucose metabolism. A typical protocol involves the following steps:
-
Animal Model: Male Zucker diabetic fatty (ZDF) rats or db/db mice are commonly used.
-
Acclimatization: Animals are housed under controlled temperature and light-dark cycles with ad libitum access to food and water.
-
Fasting: Prior to the test, animals are fasted overnight (typically 12-16 hours) with free access to water.[4]
-
Baseline Blood Sample: A baseline blood sample is collected, usually from the tail vein, to measure fasting glucose and insulin levels.
-
Drug Administration: this compound, exenatide, or vehicle is administered subcutaneously at a predetermined time before the glucose challenge.
-
Glucose Challenge: A concentrated glucose solution (typically 2 g/kg body weight) is administered orally via gavage.[5]
-
Blood Sampling: Blood samples are collected at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes) to measure blood glucose and insulin concentrations.[5]
-
Data Analysis: The area under the curve (AUC) for glucose and insulin is calculated to assess the overall effect on glucose tolerance and insulin secretion.
Islet Perifusion Assay
This in vitro assay assesses the direct effects of compounds on insulin and glucagon secretion from isolated pancreatic islets.
-
Islet Isolation: Pancreatic islets are isolated from rodents or human donors using collagenase digestion followed by density gradient centrifugation.
-
Islet Culture: Isolated islets are cultured for a short period to allow for recovery.
-
Perifusion System: A perifusion system is used to continuously flow a buffer solution over the islets.[6]
-
Equilibration: Islets are placed in perifusion chambers and equilibrated with a low-glucose buffer.
-
Stimulation: The islets are then exposed to varying concentrations of glucose and the test compounds (this compound or exenatide).
-
Fraction Collection: The effluent from the perifusion chambers is collected in fractions at regular intervals.
-
Hormone Measurement: The concentration of insulin and glucagon in each fraction is measured using immunoassays.[6]
-
Data Analysis: The dynamic secretion profiles of insulin and glucagon in response to the stimuli are analyzed.
Clinical Efficacy: The T-emerge 2 Trial
The T-emerge 2 trial was a pivotal, open-label, multicenter study that directly compared the efficacy and safety of once-weekly this compound with twice-daily exenatide in patients with type 2 diabetes inadequately controlled on metformin with or without a thiazolidinedione.[7][8][9]
Table 1: Baseline Characteristics of Patients in the T-emerge 2 Trial
| Characteristic | This compound 10 mg (n=399) | This compound 20 mg (n=398) | Exenatide 10 µg (n=392) |
| Mean Age (years) | 55.0 | 55.0 | 54.0 |
| Mean Duration of Diabetes (years) | 7.0 | 7.2 | 7.1 |
| Mean BMI ( kg/m ²) | 33.1 | 33.3 | 33.1 |
| Mean Baseline HbA1c (%) | 8.1 | 8.1 | 8.1 |
Data adapted from the T-emerge 2 trial.[7]
Table 2: Change in Glycemic Parameters and Body Weight at 24 and 52 Weeks
| Parameter | Timepoint | This compound 10 mg | This compound 20 mg | Exenatide 10 µg |
| Change in HbA1c (%) | 24 Weeks | -1.24 | -1.31 | -0.98 |
| 52 Weeks | -1.16 | -1.18 | -0.94 | |
| Change in Fasting Plasma Glucose (mmol/L) | 24 Weeks | -2.18 | -2.48 | -1.81 |
| Change in Body Weight (kg) | 24 Weeks | -1.6 | -2.3 | -2.3 |
| 52 Weeks | -1.8 | -2.5 | -2.2 |
Data adapted from the T-emerge 2 trial.[7]
Both doses of this compound demonstrated a statistically significant greater reduction in HbA1c compared to exenatide at both 24 and 52 weeks.[7] this compound also led to a greater reduction in fasting plasma glucose.[7] Weight loss was comparable between the 20 mg dose of this compound and exenatide, while the 10 mg dose of this compound resulted in slightly less weight loss.[7]
A substudy of the T-emerge 2 trial investigated postprandial metabolism following a standardized liquid meal.[10] Both this compound and exenatide improved postprandial glucose tolerance to a similar extent.[10] However, this compound was associated with a significant increase in insulin secretion from baseline, a difference that was not observed with exenatide.[10]
Experimental Protocol: T-emerge 2 Trial
-
Study Design: A randomized, open-label, active-comparator, parallel-group, phase 3 trial.
-
Patient Population: Adults with type 2 diabetes inadequately controlled with metformin, a thiazolidinedione, or a combination of both.
-
Interventions:
-
This compound 10 mg subcutaneously once weekly.
-
This compound 20 mg subcutaneously once weekly (titrated from 10 mg after 4 weeks).
-
Exenatide 10 µg subcutaneously twice daily (titrated from 5 µg after 4 weeks).
-
-
Primary Endpoint: Change in HbA1c from baseline after 24 weeks.
-
Secondary Endpoints: Changes in fasting plasma glucose, body weight, and safety and tolerability.
Safety and Tolerability
A significant factor in the discontinuation of this compound's development was its safety and tolerability profile. In the T-emerge 2 trial, gastrointestinal adverse events, particularly nausea and vomiting, were more frequent with both doses of this compound compared to exenatide.[7][8][9]
Table 3: Incidence of Common Adverse Events in the T-emerge 2 Trial
| Adverse Event | This compound 10 mg (%) | This compound 20 mg (%) | Exenatide 10 µg (%) |
| Nausea | 53 | 59 | 35 |
| Vomiting | 33 | 37 | 16 |
| Injection-site Reactions | More common with this compound | More common with this compound | Less common |
| Systemic Allergic Reactions | More common with this compound | More common with this compound | Less common |
Data adapted from the T-emerge 2 trial.[7][8][9]
Furthermore, a higher incidence of injection-site reactions and systemic allergic reactions were observed with this compound.[7][8][9] The development of anti-taspoglutide antibodies was detected in 49% of patients.[8]
Conclusion
In head-to-head clinical comparison, once-weekly this compound demonstrated superior glycemic control compared to twice-daily exenatide. Both agents produced comparable and significant weight loss. However, the development of this compound was halted due to an unacceptable safety and tolerability profile, primarily characterized by a higher incidence of gastrointestinal side effects and hypersensitivity reactions. The data from these comparative studies underscore the importance of balancing enhanced efficacy with a favorable safety profile in the development of new GLP-1 receptor agonists for the treatment of type 2 diabetes.
References
- 1. Exenatide in type 2 diabetes: treatment effects in clinical studies and animal study data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel human once-weekly analogue of glucagon-like peptide-1, improves glucose homeostasis and body weight in the Zucker diabetic fatty rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human islets contain a subpopulation of glucagon-like peptide-1 secreting α cells that is increased in type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mmpc.org [mmpc.org]
- 5. Oral Glucose Tolerance Test | Taconic Biosciences [taconic.com]
- 6. pubcompare.ai [pubcompare.ai]
- 7. The Fate of this compound, a Weekly GLP-1 Receptor Agonist, Versus Twice-Daily Exenatide for Type 2 Diabetes: The T-emerge 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The fate of this compound, a weekly GLP-1 receptor agonist, versus twice-daily exenatide for type 2 diabetes: the T-emerge 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A direct comparison of long- and short-acting GLP-1 receptor agonists (this compound once weekly and exenatide twice daily) on postprandial metabolism after 24 weeks of treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Taspoglutide and Liraglutide on GLP-1R Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two glucagon-like peptide-1 receptor (GLP-1R) agonists, Taspoglutide and Liraglutide, focusing on their effects on key downstream signaling pathways. While both are potent activators of the GLP-1R, subtle differences in their molecular interactions can lead to varied signaling profiles, influencing their therapeutic efficacy and potential side effects. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes the complex signaling networks involved.
Introduction to this compound and Liraglutide
Liraglutide is a once-daily GLP-1 analogue with 97% homology to human GLP-1, approved for the treatment of type 2 diabetes and obesity.[1] It incorporates a C16 fatty acid acylation, which promotes binding to albumin, thereby extending its half-life. This compound is a human GLP-1 analogue with two amino acid substitutions that confer resistance to dipeptidyl peptidase-4 (DPP-4) degradation.[2] Despite showing promise in clinical trials, its development was discontinued due to a high incidence of gastrointestinal side effects and hypersensitivity reactions.[2] Understanding the signaling nuances of these two molecules remains crucial for the rational design of future GLP-1R agonists with improved therapeutic profiles.
GLP-1R Signaling: A Multi-faceted Network
Activation of the GLP-1R, a Class B G protein-coupled receptor (GPCR), initiates a cascade of intracellular signaling events. The canonical pathway involves the coupling to Gαs, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[1] This second messenger is a primary mediator of the insulinotropic effects of GLP-1R agonists.
Beyond the canonical Gαs/cAMP pathway, GLP-1R activation can also trigger G protein-independent signaling through the recruitment of β-arrestins. β-arrestin recruitment leads to receptor desensitization and internalization, but also initiates distinct signaling cascades, including the activation of the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway. ERK1/2 activation, in turn, can be mediated by both G protein-dependent and β-arrestin-dependent mechanisms, leading to diverse cellular responses such as cell growth, differentiation, and survival. The balance between these pathways, often referred to as biased agonism, is a key determinant of the overall pharmacological profile of a GLP-1R agonist.
Quantitative Comparison of this compound and Liraglutide
Direct head-to-head in vitro studies comparing the signaling profiles of this compound and Liraglutide across multiple pathways are limited in publicly available literature. The following tables summarize available data from different sources. It is important to note that variations in experimental conditions (e.g., cell lines, assay formats) can influence the absolute values.
Table 1: cAMP Production
| Agonist | Cell Line | EC50 (nM) | Emax (% of GLP-1) | Citation |
| This compound | CHO-K1 | 0.06 | Not Reported | [2] |
| Liraglutide | CHO-K1 | ~1-10 | ~100 | [3] |
Table 2: β-Arrestin Recruitment
| Agonist | Cell Line | EC50 (nM) | Emax (% of GLP-1) | Citation |
| This compound | Not Reported | Not Reported | Not Reported | |
| Liraglutide | CHO-K1 | Not Reported | Not Reported |
Table 3: ERK1/2 Phosphorylation
| Agonist | Cell Line | EC50 (nM) | Emax (% of GLP-1) | Citation |
| This compound | Not Reported | Not Reported | Not Reported | |
| Liraglutide | Not Reported | Not Reported | Not Reported |
Experimental Protocols
Below are detailed methodologies for the key experiments cited in the study of GLP-1R agonists.
cAMP Production Assay (HTRF)
This assay quantifies the intracellular accumulation of cAMP following receptor activation.
Methodology:
-
Cell Culture: CHO-K1 cells stably expressing the human GLP-1 receptor are cultured in appropriate media.
-
Cell Seeding: Cells are harvested and seeded into a 384-well white plate at a density of 2,000-5,000 cells per well and incubated overnight.
-
Agonist Preparation and Addition: this compound and Liraglutide are serially diluted to the desired concentrations. The cell culture medium is removed, and the agonist dilutions are added to the wells.
-
Incubation: The plate is incubated for 30 minutes at room temperature to allow for cAMP accumulation.
-
Lysis and Detection Reagent Addition: A lysis buffer containing the HTRF (Homogeneous Time-Resolved Fluorescence) reagents, cAMP-d2 (acceptor) and a europium cryptate-labeled anti-cAMP antibody (donor), is added to each well.
-
Signal Detection: After a further incubation period (typically 60 minutes at room temperature), the fluorescence is read at two wavelengths (620 nm for the donor and 665 nm for the acceptor) using an HTRF-compatible plate reader.
-
Data Analysis: The ratio of the fluorescence signals at 665 nm and 620 nm is calculated. This ratio is proportional to the amount of cAMP produced. Dose-response curves are generated to determine the EC50 (half-maximal effective concentration) and Emax (maximum effect) for each agonist.
β-Arrestin Recruitment Assay (PathHunter®)
This assay measures the recruitment of β-arrestin to the activated GLP-1R.
Methodology:
-
Cell Culture: PathHunter® CHO-K1 cells, which co-express the GLP-1R fused to a ProLink™ tag (PK) and β-arrestin fused to an Enzyme Acceptor (EA), are cultured according to the manufacturer's protocol.[4]
-
Cell Seeding: Cells are seeded into a 384-well white plate.
-
Agonist Addition: Serial dilutions of this compound or Liraglide are added to the cells.
-
Incubation: The plate is incubated for 90 minutes at 37°C to allow for receptor activation and β-arrestin recruitment.
-
Detection Reagent Addition: The PathHunter® detection reagent, which contains the substrate for the complemented β-galactosidase enzyme, is added to each well.
-
Signal Reading: After a 60-minute incubation at room temperature, the chemiluminescent signal is measured using a plate reader.
-
Data Analysis: The intensity of the chemiluminescent signal is proportional to the extent of β-arrestin recruitment. Dose-response curves are plotted to calculate EC50 and Emax values.
ERK1/2 Phosphorylation Assay (Western Blot)
This method detects the phosphorylation of ERK1/2 as a marker of its activation.
Methodology:
-
Cell Culture and Serum Starvation: Cells expressing GLP-1R are grown to near confluence and then serum-starved for several hours to reduce basal levels of ERK phosphorylation.
-
Agonist Stimulation: Cells are treated with various concentrations of this compound or Liraglutide for a specific time (e.g., 5-10 minutes).
-
Cell Lysis: Cells are washed with ice-cold PBS and then lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of each lysate is determined using a standard method like the BCA assay to ensure equal loading.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with a primary antibody specific for the phosphorylated form of ERK1/2 (p-ERK1/2). Subsequently, the membrane is stripped and re-probed with an antibody that recognizes total ERK1/2 as a loading control.
-
Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using a chemiluminescent substrate.
-
Data Analysis: The intensity of the p-ERK1/2 and total ERK1/2 bands is quantified. The ratio of p-ERK1/2 to total ERK1/2 is calculated to determine the level of ERK1/2 activation.
Summary and Conclusion
Both this compound and Liraglutide are effective GLP-1R agonists that potently stimulate the canonical cAMP signaling pathway. The available data suggests that this compound may have a higher potency for cAMP production compared to Liraglutide. However, a comprehensive, direct comparison of their effects on β-arrestin recruitment and ERK1/2 phosphorylation is lacking in the public domain, making it difficult to definitively characterize their potential for biased agonism relative to each other. The discontinuation of this compound's development has limited the availability of such detailed comparative studies.
For a complete understanding of the signaling differences between these two molecules, further head-to-head in vitro studies employing standardized assays are required. Such data would be invaluable for elucidating the structure-activity relationships that govern GLP-1R signaling and for the development of next-generation GLP-1R agonists with optimized therapeutic profiles.
References
Head-to-head comparison of Taspoglutide and Semaglutide in vivo
A Guide for Researchers in Drug Development
In the landscape of glucagon-like peptide-1 (GLP-1) receptor agonists for the treatment of type 2 diabetes and obesity, Semaglutide has emerged as a leading therapeutic agent. However, the development pipeline has seen other candidates, such as Taspoglutide, which, despite showing initial promise, was ultimately discontinued. This guide provides a comparative in vivo analysis of this compound and Semaglutide, drawing upon available clinical trial data and preclinical studies. It is important to note that direct head-to-head clinical trials comparing these two specific agonists are unavailable due to the discontinuation of this compound's development in 2010.[1][2][3] This comparison, therefore, synthesizes data from their respective clinical development programs to offer insights for researchers and professionals in the field.
Mechanism of Action: The GLP-1 Receptor Signaling Pathway
Both this compound and Semaglutide are analogues of the human GLP-1 and exert their effects by activating the GLP-1 receptor, a class B G-protein coupled receptor.[4][5] This activation triggers a cascade of intracellular signaling events, primarily through the Gαs subunit, leading to increased adenylyl cyclase activity and a subsequent rise in cyclic AMP (cAMP) levels.[6] The elevation in cAMP activates Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC), which collectively mediate the therapeutic effects of these agonists.[6] These effects include glucose-dependent insulin secretion, suppression of glucagon release, delayed gastric emptying, and a reduction in appetite.[4]
The binding of these agonists to the GLP-1 receptor also initiates β-arrestin recruitment and signaling via extracellular signal-regulated kinases (ERK1/2).[6] Furthermore, GLP-1 receptor activation can transactivate the epidermal growth factor receptor (EGFR), leading to downstream signaling that promotes cell survival and proliferation.[7][8]
GLP-1 receptor signaling cascade initiated by agonist binding.
In Vivo Efficacy Comparison
While a direct comparative trial is absent, the following tables summarize the efficacy of this compound and Semaglutide from their respective clinical trials in patients with type 2 diabetes.
Glycemic Control: Change in HbA1c
| Drug | Dose | Comparator | Baseline HbA1c (%) | Change in HbA1c (%) | Trial Duration | Reference |
| This compound | 10 mg weekly | Placebo | ~7.9 | -1.2 | 8 weeks | [9] |
| 20 mg weekly | Placebo | ~7.9 | -1.2 | 8 weeks | [9] | |
| 10 mg weekly | Exenatide | ~8.1 | -1.24 | 24 weeks | [10] | |
| 20 mg weekly | Exenatide | ~8.1 | -1.31 | 24 weeks | [10] | |
| Semaglutide (Injectable) | 0.5 mg weekly | Placebo | ~8.1 | -1.5 | 30-56 weeks | [11] |
| 1.0 mg weekly | Placebo | ~8.1 | -1.8 | 30-56 weeks | [11] | |
| Semaglutide (Oral) | 7 mg daily | Placebo | ~8.0 | -1.0 | PIONEER Program | [11] |
| 14 mg daily | Placebo | ~8.0 | -1.4 | PIONEER Program | [11] |
Weight Management: Change in Body Weight
| Drug | Dose | Comparator | Baseline Weight (kg) | Change in Body Weight (kg) | Trial Duration | Reference |
| This compound | 10 mg weekly | Placebo | Not Reported | -2.1 | 8 weeks | [9] |
| 20 mg weekly | Placebo | Not Reported | -2.8 | 8 weeks | [9] | |
| 10 mg weekly | Exenatide | Not Reported | -1.6 | 24 weeks | [10] | |
| 20 mg weekly | Exenatide | Not Reported | -2.3 | 24 weeks | [10] | |
| Semaglutide (Injectable) | 0.5 mg weekly | Placebo | ~92 | -4.5 | 30-56 weeks | [11] |
| 1.0 mg weekly | Placebo | ~92 | -6.5 | 30-56 weeks | [11] | |
| Semaglutide (Oral) | 14 mg daily | Placebo | ~91 | -4.4 | PIONEER Program | [11] |
In Vivo Safety and Tolerability
The safety and tolerability profile was a critical differentiating factor in the developmental trajectories of these two compounds.
| Adverse Event | This compound (10 mg & 20 mg weekly) | Semaglutide (Injectable & Oral) | Reference |
| Nausea | 35-59% | Common, generally mild to moderate and transient | [10][12][13] |
| Vomiting | 21-37% | Common, generally mild to moderate and transient | [10][12][13] |
| Injection Site Reactions | More common than comparator (exenatide) | Low incidence | [10][14] |
| Systemic Allergic Reactions | Instances of serious hypersensitivity reactions reported, a key reason for discontinuation | Rare | [1][14] |
| Anti-drug Antibodies | Detected in 49% of patients | Low incidence | [10] |
This compound's development was halted due to unacceptable levels of nausea and vomiting, as well as serious hypersensitivity reactions and a high incidence of anti-drug antibody formation.[1][10][14] In contrast, while Semaglutide is also associated with gastrointestinal side effects, they are generally considered manageable and transient.[13]
Experimental Protocols for In Vivo Assessment
A typical experimental workflow for evaluating the in vivo efficacy of a novel GLP-1 receptor agonist in a preclinical model, such as diet-induced obese (DIO) mice, is outlined below.
General Methodology
-
Animal Model: Male C57BL/6J mice are fed a high-fat diet for a specified period to induce obesity and insulin resistance.
-
Drug Administration: The GLP-1 receptor agonist (e.g., Semaglutide) or vehicle is administered subcutaneously at predetermined doses and frequencies.
-
Metabolic Monitoring: Body weight and food intake are measured regularly. Glucose tolerance tests (GTT) and insulin tolerance tests (ITT) are performed to assess glycemic control.
-
Tissue Collection and Analysis: At the end of the study, blood is collected for measurement of HbA1c, insulin, and lipid levels. Tissues such as the pancreas, liver, and adipose tissue may be harvested for histological or molecular analysis.
-
Energy Expenditure: Indirect calorimetry can be used to measure oxygen consumption and carbon dioxide production to determine energy expenditure and respiratory exchange ratio.
A typical workflow for preclinical in vivo evaluation of GLP-1 agonists.
Summary and Conclusion
The comparison between this compound and Semaglutide offers a valuable lesson in drug development. While both molecules are potent GLP-1 receptor agonists with the potential for significant glycemic control and weight reduction, their ultimate clinical fates were determined by their safety and tolerability profiles. This compound demonstrated robust efficacy but was ultimately derailed by severe gastrointestinal side effects and hypersensitivity reactions.[1][10][14] Semaglutide, on the other hand, has achieved widespread clinical success due to its potent and sustained efficacy coupled with a manageable side effect profile.[13]
This comparative analysis underscores the critical importance of a favorable risk-benefit profile in the successful development of novel therapeutics. For researchers in this field, the story of this compound serves as a crucial reminder that in vivo efficacy must be balanced with patient safety and tolerability.
Logical relationship of primary outcomes and development fate.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. glucagon.com [glucagon.com]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. Understanding GLP-1 receptor agonists and their impact on drug discovery | Drug Discovery News [drugdiscoverynews.com]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. GLP-1: Molecular mechanisms and outcomes of a complex signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Pleiotropic Effects of GLP-1 and Analogs on Cell Signaling, Metabolism, and Function [frontiersin.org]
- 8. Mechanistic Pathways and Clinical Implications of GLP-1 Receptor Agonists in Type 1 Diabetes Management [mdpi.com]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. The Fate of this compound, a Weekly GLP-1 Receptor Agonist, Versus Twice-Daily Exenatide for Type 2 Diabetes: The T-emerge 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Semaglutide Versus Other Glucagon-Like Peptide-1 Agonists for Weight Loss in Type 2 Diabetes Patients: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Validating Taspoglutide's effect on pancreatic beta-cell function and survival
A comprehensive review of the experimental data supporting the effects of the glucagon-like peptide-1 (GLP-1) receptor agonist, taspoglutide, on pancreatic beta-cell function and survival. This guide provides a comparative analysis with other GLP-1 receptor agonists, detailed experimental methodologies, and visual representations of key biological pathways.
This compound, a long-acting human GLP-1 analogue, has demonstrated significant potential in improving pancreatic beta-cell health, a critical factor in the management of type 2 diabetes.[1][2] This guide synthesizes preclinical and clinical findings to provide researchers, scientists, and drug development professionals with a detailed comparison of this compound's performance against other GLP-1 receptor agonists. The data presented herein is supported by summaries of experimental protocols and visual diagrams to elucidate the underlying mechanisms of action.
Comparative Efficacy on Beta-Cell Function and Survival
This compound has been shown to exert protective and restorative effects on pancreatic beta-cells through various mechanisms, including the promotion of proliferation, inhibition of apoptosis, and enhancement of glucose-stimulated insulin secretion (GSIS).[1] The following tables summarize the quantitative data from key preclinical and clinical studies, offering a comparative perspective with other notable GLP-1 receptor agonists.
Preclinical In Vitro and In Vivo Data
| Parameter | This compound | Exenatide | Liraglutide | Semaglutide | Experimental Model |
| Beta-Cell Proliferation | Increased up to fourfold in MIN6B1 cells; significantly stimulated in isolated rat islets.[1] | - | Increased proliferation rate of pancreatic beta cells in alloxan-induced diabetic mice.[3] | Regulates pancreatic beta-cell proliferation via PDX-1 expression control.[4] | Murine pancreatic beta-cell lines (MIN6B1), isolated rat islets, alloxan-induced diabetic mice. |
| Beta-Cell Apoptosis | Almost completely prevented cytokine- and lipotoxicity-induced apoptosis in INS-1E cells and reduced apoptosis in isolated human islets.[1] | - | Protects INS-1 cells from FFA-induced apoptosis by promoting autophagy.[5] | - | Rat insulinoma cell line (INS-1E), isolated human islets. |
| Islet Morphology | Preserved healthy islet architecture in ZDF rats.[1] | - | Restores islet size in db/db mice.[2] | - | Zucker diabetic fatty (ZDF) rats, db/db mice. |
| Glucose-Stimulated Insulin Secretion (GSIS) | Normalized basal and glucose-stimulated insulin secretion in perfused ZDF rat pancreata.[1] | Improves GSIS in a canine model of pre-diabetes.[6] | - | Significantly increased first and second phase insulin secretion in participants with type 2 diabetes.[7] | Perfused pancreata from ZDF rats, canine model of pre-diabetes, humans with type 2 diabetes. |
Clinical Trial Data
| Parameter | This compound | Exenatide | Placebo | Study Population & Duration |
| HbA1c Reduction | -1.24% (10 mg) to -1.31% (20 mg) from baseline.[8] | -0.98% from baseline.[8] | -0.09% from baseline.[9] | Patients with type 2 diabetes inadequately controlled with metformin, 52 weeks.[8] / Drug-naive type 2 diabetic patients, 24 weeks.[9] |
| Fasting Plasma Glucose (FPG) Reduction | Significantly greater reduction compared to exenatide.[8] | - | -0.08 mmol/L.[9] | Patients with type 2 diabetes inadequately controlled with metformin, 52 weeks.[8] / Drug-naive type 2 diabetic patients, 24 weeks.[9] |
| HOMA-B (%) Improvement | Significantly increased from baseline and significantly better than exenatide.[8] | No significant increase from baseline.[8] | - | Patients with type 2 diabetes inadequately controlled with metformin, 52 weeks.[8] |
| Proinsulin/Insulin Ratio | Significantly decreased, similar to exenatide.[8] | Significantly decreased.[8] | - | Patients with type 2 diabetes inadequately controlled with metformin, 52 weeks.[8] |
| Body Weight Change | -1.6 kg (10 mg) to -2.3 kg (20 mg).[8] | -2.3 kg.[8] | -2.25 kg (this compound 20mg) vs placebo.[9] | Patients with type 2 diabetes inadequately controlled with metformin, 52 weeks.[8] / Drug-naive type 2 diabetic patients, 24 weeks.[9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used in the cited studies to evaluate the effects of this compound and other GLP-1 receptor agonists on beta-cell function and survival.
Beta-Cell Proliferation Assay
-
Cell Lines and Islets: Murine pancreatic beta (MIN6B1) cells and isolated rat islets were used.[1]
-
Method: Proliferation was assessed by imaging of 5-ethynyl-2'-deoxyuridine (EdU)-positive cells after culture with this compound.[1] EdU is a nucleoside analog of thymidine that is incorporated into DNA during active DNA synthesis.
-
Procedure:
-
Cells or islets were cultured in the presence of varying concentrations of this compound.
-
EdU was added to the culture medium for a specified period to allow for its incorporation into the DNA of proliferating cells.
-
Cells/islets were then fixed, permeabilized, and the incorporated EdU was detected using a fluorescent azide that binds to the ethynyl group of EdU (Click-iT chemistry).
-
The percentage of EdU-positive cells was quantified by imaging.
-
Beta-Cell Apoptosis Assay (TUNEL)
-
Cell Lines and Islets: Rat insulinoma (INS-1E) cells and isolated human islets were used.[1]
-
Method: Apoptosis was evaluated using the transferase-mediated 2'-deoxyuridine 5'-triphosphate nick-end labelling (TUNEL) assay.[1] This method detects DNA fragmentation, a hallmark of apoptosis.
-
Procedure:
-
Apoptosis was induced in cells or islets using cytokines (e.g., recombinant interleukin-1β, interferon-γ, tumour necrosis factor-α) or by inducing lipotoxicity (e.g., with palmitate).[1]
-
Cells/islets were co-incubated with or without this compound.
-
After treatment, the cells/islets were fixed and permeabilized.
-
The TUNEL reaction was performed, where terminal deoxynucleotidyl transferase (TdT) adds labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.
-
The labeled cells were then visualized and quantified using fluorescence microscopy.
-
Glucose-Stimulated Insulin Secretion (GSIS) in Perfused Pancreata
-
Animal Model: Prediabetic 6-week-old male Zucker diabetic fatty (ZDF) rats were treated with a single application of this compound.[1]
-
Method: In situ pancreas perfusion was performed 3-4 weeks after treatment to assess dynamic insulin secretion.
-
Procedure:
-
The pancreas of the anesthetized rat was surgically isolated and perfused with a Krebs-Ringer bicarbonate buffer.
-
The perfusion medium was switched between low (basal) and high glucose concentrations to stimulate insulin secretion.
-
Samples of the perfusate were collected at regular intervals and the insulin concentration was measured by radioimmunoassay (RIA) or ELISA.
-
This allowed for the determination of both basal and glucose-stimulated insulin secretion rates.
-
Homeostatic Model Assessment of Beta-Cell Function (HOMA-B)
-
Application: Used in clinical trials to estimate beta-cell function from fasting plasma glucose and insulin or C-peptide concentrations.
-
Formula: A common formula used is: (20 x Fasting Insulin [mU/L]) / (Fasting Glucose [mmol/L] - 3.5).
-
Procedure:
-
Fasting blood samples are collected from patients.
-
Plasma glucose and insulin concentrations are measured using standard laboratory methods.
-
The HOMA-B value is calculated using the specified formula, providing an index of beta-cell function.
-
Proinsulin-to-Insulin Ratio Measurement
-
Application: A marker of beta-cell dysfunction; an elevated ratio suggests inefficient proinsulin processing.
-
Method: Measurement of fasting proinsulin and insulin levels in plasma or serum.
-
Procedure:
-
Fasting blood samples are collected.
-
Specific immunoassays (ELISA or RIA) are used to measure the concentrations of intact proinsulin and insulin. It is crucial to use assays with minimal cross-reactivity.
-
The molar ratio of proinsulin to insulin is then calculated.
-
Visualizing the Mechanisms of Action
To better understand the cellular processes influenced by this compound, the following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows.
Caption: GLP-1 Receptor Signaling Pathway in Pancreatic Beta-Cells.
Caption: Preclinical Experimental Workflow for this compound Evaluation.
References
- 1. One-Year Treatment With Exenatide Improves β-Cell Function, Compared With Insulin Glargine, in Metformin-Treated Type 2 Diabetic Patients: A randomized, controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liraglutide, a human glucagon‐like peptide‐1 analogue, stimulates AKT‐dependent survival signalling and inhibits pancreatic β‐cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liraglutide Improves Pancreatic Beta Cell Mass and Function in Alloxan-Induced Diabetic Mice | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. Liraglutide Improves the Survival of INS-1 Cells by Promoting Macroautophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exenatide Treatment Alone Improves β-Cell Function in a Canine Model of Pre-Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of semaglutide on beta cell function and glycaemic control in participants with type 2 diabetes: a randomised, double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | PEGylated exenatide injection (PB-119) improves beta-cell function and insulin resistance in treatment-naïve type 2 diabetes mellitus patients [frontiersin.org]
- 9. The Korean Journal of Internal Medicine [kjim.org]
Taspoglutide vs. Sitagliptin: A Comparative Guide to Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mechanisms of action, signaling pathways, and supporting experimental data for taspoglutide and sitagliptin, two drugs developed for the management of type 2 diabetes mellitus. While both leverage the incretin system, their molecular targets and physiological outcomes differ significantly. Note: The development of this compound was discontinued due to adverse events, but its mechanism remains a valuable case study in GLP-1 receptor agonism.
Overview of Mechanisms of Action
This compound and sitagliptin represent two distinct therapeutic strategies for enhancing incretin hormone activity.
-
This compound is a direct, long-acting glucagon-like peptide-1 (GLP-1) receptor agonist.[1][2] It is an analog of human GLP-1, modified to be resistant to degradation by the enzyme dipeptidyl peptidase-4 (DPP-4).[1][3] By directly binding to and activating the GLP-1 receptor, this compound mimics the physiological effects of the endogenous hormone.[4]
-
Sitagliptin is an oral, competitive inhibitor of the DPP-4 enzyme.[5][6] DPP-4 is responsible for the rapid inactivation of endogenous incretin hormones, primarily GLP-1 and glucose-dependent insulinotropic polypeptide (GIP).[7][8] By inhibiting this enzyme, sitagliptin increases the circulating levels of active GLP-1 and GIP, thereby prolonging their natural effects.[9][10]
The core difference lies in their approach: this compound is a direct agonist that provides pharmacological activation of the GLP-1 receptor, whereas sitagliptin is an inhibitor that enhances the action of endogenously released incretins.[11]
Molecular Signaling Pathways
The distinct primary targets of these drugs initiate different signaling cascades, although they converge on similar downstream effects like glucose-dependent insulin secretion.
This compound Pathway: As a GLP-1 receptor agonist, this compound binds to the GLP-1 receptor, a G protein-coupled receptor on pancreatic β-cells.[12] This binding activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[3][12] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn potentiates glucose-stimulated insulin synthesis and secretion.[12]
Sitagliptin Pathway: Sitagliptin does not directly engage in cell signaling. Its mechanism is enzymatic inhibition. By blocking DPP-4, it prevents the cleavage and inactivation of GLP-1 and GIP released from the gut in response to a meal.[6][13] The resulting higher concentrations of active GLP-1 and GIP can then bind to their respective receptors on pancreatic cells, initiating the same downstream signaling events described for this compound and leading to enhanced insulin secretion and suppressed glucagon release.[14]
Figure 1: Molecular signaling pathways for this compound and Sitagliptin.
Comparative Performance Data
Head-to-head clinical trials, such as the T-emerge 4 trial, provide quantitative data on the comparative efficacy of this compound and sitagliptin when added to metformin therapy.[15][16]
| Parameter | This compound (10 mg QW) | This compound (20 mg QW) | Sitagliptin (100 mg QD) | Placebo |
| Mean HbA1c Reduction (24 weeks) | -1.23% | -1.30% | -0.89% | -0.10% |
| Mean FPG Reduction (52 weeks) (mmol/L) | -1.75 | -2.05 | -0.83 | N/A |
| Mean Body Weight Change (24 weeks) (kg) | -1.8 kg | -2.6 kg | -0.9 kg | -0.5 kg |
| Data sourced from the T-emerge 4 trial.[15][16] |
In vitro studies have also characterized the potency of this compound, showing it has a comparable binding affinity (1.1 nM) and potency in stimulating cAMP production (EC₅₀ 0.06 nM) to the native human GLP-1 hormone.[3][17]
Experimental Protocols
The following sections describe the general methodologies used to obtain the types of data presented in comparative clinical trials.
Glycated Hemoglobin (HbA1c) Measurement
Objective: To assess long-term glycemic control by measuring the percentage of hemoglobin that is glycated.
Methodology:
-
Sample Collection: Whole blood is collected from participants at baseline and specified follow-up intervals (e.g., 12 or 24 weeks) into EDTA-containing tubes to prevent coagulation.[18]
-
Sample Handling: For multicenter trials, samples are often shipped to a central laboratory to ensure consistency and minimize inter-laboratory variability.[19] If stored, samples are kept at -80°C.[18]
-
Analysis: HbA1c is measured using an NGSP-certified and IFCC-standardized method.[20][21] A common high-throughput method is latex-enhanced immunoturbidimetry.[22]
-
A hemolyzing reagent is added to the whole blood sample to lyse the red blood cells and release hemoglobin.
-
The total hemoglobin concentration is measured.
-
A specific antibody that binds to the N-terminal glycated amino acids of the hemoglobin beta-chain is introduced.
-
The resulting agglutination is measured turbidimetrically, which is proportional to the concentration of HbA1c.
-
-
Data Reporting: Results are reported as a percentage of total hemoglobin (%) and/or in mmol/mol.[19] The change from baseline is calculated for each treatment arm.
Active GLP-1 Level Measurement
Objective: To quantify the concentration of biologically active GLP-1 in plasma, particularly to confirm the mechanism of DPP-4 inhibition.
Methodology:
-
Sample Collection: Blood samples are drawn into chilled tubes containing a DPP-4 inhibitor (e.g., sitagliptin itself or a specific reagent) and a protease inhibitor like aprotinin.[23][24] This is critical to prevent the rapid ex vivo degradation of active GLP-1.[25][26]
-
Processing: The tubes are immediately centrifuged at a low temperature (e.g., 4°C) to separate the plasma.[23] The resulting plasma is aliquoted and stored at -80°C until analysis.[23]
-
Quantification: Active GLP-1 (7-36 amide and 7-37) is typically measured using a highly sensitive and specific sandwich immunoassay, such as an ELISA or a chemiluminescent assay.[26][27]
-
Plate wells are coated with a capture antibody specific to one end of the active GLP-1 molecule.
-
Plasma samples and standards are added to the wells.
-
After incubation and washing, a detection antibody (conjugated to an enzyme or reporter molecule) that binds to a different epitope of the active GLP-1 is added.
-
A substrate is added, and the resulting signal (colorimetric or light) is measured. The intensity is proportional to the concentration of active GLP-1.
-
-
Data Analysis: Concentrations are determined by comparison to a standard curve. For drug efficacy studies, postprandial levels or the area under the curve (AUC) after a meal challenge are compared between treatment groups.
Figure 2: A typical experimental workflow for quantifying active GLP-1.
Conclusion
This compound and sitagliptin achieve their glucose-lowering effects through fundamentally different mechanisms. This compound acts as a direct pharmacological agonist of the GLP-1 receptor, whereas sitagliptin functions as an enzyme inhibitor that increases the lifespan of endogenous incretin hormones.[4][5] Experimental data from head-to-head trials show that the direct agonism of this compound results in superior reductions in both HbA1c and body weight compared to the indirect action of sitagliptin.[15][16] However, the development of this compound was halted due to a high incidence of adverse events, including nausea, vomiting, and allergic reactions, which were more frequent than with sitagliptin.[16][28] This comparison underscores the critical interplay between the specific molecular mechanism, clinical efficacy, and the overall safety and tolerability profile in drug development.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. The Fate of this compound, a Weekly GLP-1 Receptor Agonist, Versus Twice-Daily Exenatide for Type 2 Diabetes: The T-emerge 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, an analog of human glucagon-like Peptide-1 with enhanced stability and in vivo potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. glucagon.com [glucagon.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Sitagliptin - Wikipedia [en.wikipedia.org]
- 7. droracle.ai [droracle.ai]
- 8. Mechanism of action of inhibitors of dipeptidyl-peptidase-4 (DPP-4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sitagliptin : Uses, Interactions, Mechanism Of Action | Enanti Labs [enantilabs.com]
- 10. What is the mechanism of Sitagliptin? [synapse.patsnap.com]
- 11. Mechanism of Action of DPP-4 Inhibitors—New Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GLP-1: Molecular mechanisms and outcomes of a complex signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]
- 14. mdpi.com [mdpi.com]
- 15. Efficacy and Safety of this compound Versus Sitagliptin for Type 2 Diabetes Mellitus (T-Emerge 4 Trial) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. researchgate.net [researchgate.net]
- 20. HbA1c: A Review of Analytical and Clinical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 21. diabetesjournals.org [diabetesjournals.org]
- 22. agdbio.com [agdbio.com]
- 23. mesoscale.com [mesoscale.com]
- 24. Model-Based Quantification of Glucagon-Like Peptide-1–Induced Potentiation of Insulin Secretion in Response to a Mixed Meal Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 25. droracle.ai [droracle.ai]
- 26. alpco.com [alpco.com]
- 27. diagenics.co.uk [diagenics.co.uk]
- 28. The fate of this compound, a weekly GLP-1 receptor agonist, versus twice-daily exenatide for type 2 diabetes: the T-emerge 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Taspoglutide vs. Native GLP-1: A Comparative Analysis of Potency and Stability
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synthetic glucagon-like peptide-1 (GLP-1) analog, Taspoglutide, and the native GLP-1 peptide. This analysis, supported by experimental data, delves into the critical parameters of potency and stability that underpin their therapeutic potential.
Native GLP-1 is a crucial incretin hormone that regulates glucose homeostasis. However, its therapeutic application is severely limited by its short in vivo half-life, as it is rapidly degraded by the enzyme dipeptidyl peptidase-4 (DPP-4).[1][2] this compound, a modified GLP-1 analog, was engineered to overcome this limitation by introducing specific amino acid substitutions that enhance its stability while maintaining or even improving its biological activity.[3][4] This guide will explore the molecular modifications of this compound, present a detailed comparison of its potency and stability against native GLP-1, and provide insights into the experimental methodologies used for these evaluations.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data comparing the potency and stability of this compound and native GLP-1.
Table 1: Comparative Potency of this compound and Native GLP-1
| Parameter | This compound | Native hGLP-1(7-36)NH2 | Reference |
| Receptor Binding Affinity (Ki, nM) | 1.1 ± 0.2 | 1.5 ± 0.3 | [3][4] |
| In Vitro Potency (cAMP production EC50, nM) | 0.06 | 0.08 | [3][4] |
| In Vivo Potency (Insulin Secretion EC50, µg/kg in rats) | 0.05 | 0.35 | [3] |
Table 2: Comparative Stability of this compound and Native GLP-1
| Parameter | This compound | Native hGLP-1 | Reference |
| In Vitro Plasma Half-life (rat plasma) | 9.8 hours | 0.9 hours (54 minutes) | [3] |
| In Vivo Half-life | Extended | ~2 minutes | [1] |
| DPP-4 Resistance | Fully resistant | Rapidly cleaved | [3][4] |
Key Structural Modifications of this compound
This compound's enhanced stability is primarily attributed to two key amino acid substitutions:
-
Alanine to α-aminoisobutyric acid (Aib) at position 8: This substitution at the N-terminus sterically hinders the cleavage of the peptide by DPP-4, the primary enzyme responsible for the rapid inactivation of native GLP-1.[3][5]
-
Glycine to α-aminoisobutyric acid (Aib) at position 35: This modification also contributes to the overall stability of the molecule.[3][4]
These modifications result in a molecule that is highly resistant to enzymatic degradation, leading to a significantly prolonged plasma half-life and sustained therapeutic action.[3]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this comparison.
Receptor Binding Affinity Assay
Objective: To determine the binding affinity of this compound and native GLP-1 to the human GLP-1 receptor (hGLP-1R).
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably overexpressing the hGLP-1R are cultured under standard conditions.
-
Membrane Preparation: Cell membranes are prepared by homogenization and centrifugation to isolate the membrane fraction containing the hGLP-1R.
-
Radioligand Binding Assay:
-
A constant concentration of a radiolabeled GLP-1 analog (e.g., [125I]GLP-1(7-36)amide) is incubated with the cell membranes.
-
Increasing concentrations of unlabeled competitor peptides (this compound or native GLP-1) are added to the incubation mixture.
-
The mixture is incubated to allow for competitive binding to the hGLP-1R.
-
The bound radioligand is separated from the unbound radioligand by rapid filtration.
-
The radioactivity of the filter-bound membranes is measured using a gamma counter.
-
-
Data Analysis: The concentration of the competitor peptide that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
In Vitro Potency Assay (cAMP Production)
Objective: To measure the functional potency of this compound and native GLP-1 in stimulating intracellular cyclic AMP (cAMP) production.
Methodology:
-
Cell Culture: CHO cells stably overexpressing the hGLP-1R are seeded in multi-well plates.
-
Peptide Stimulation: The cells are incubated with increasing concentrations of this compound or native GLP-1 in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation).
-
cAMP Measurement: After the incubation period, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay kit (e.g., ELISA or HTRF).
-
Data Analysis: The concentration of the peptide that produces 50% of the maximal cAMP response (EC50) is determined by fitting the dose-response data to a sigmoidal curve.
In Vitro Plasma Stability Assay
Objective: To assess the stability of this compound and native GLP-1 in the presence of plasma enzymes.
Methodology:
-
Incubation: this compound or native GLP-1 is incubated in fresh rat or human plasma at 37°C for various time points.
-
Sample Processing: At each time point, an aliquot of the plasma mixture is taken, and the reaction is stopped by adding a protein precipitating agent (e.g., acetonitrile). The sample is then centrifuged to remove precipitated proteins.
-
HPLC Analysis: The supernatant containing the remaining intact peptide is analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Data Analysis: The peak area of the intact peptide at each time point is quantified. The percentage of the remaining intact peptide is plotted against time, and the half-life (t1/2) is calculated from the degradation curve.
Visualizations
GLP-1 Receptor Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the binding of a GLP-1 receptor agonist.
References
- 1. Glucagon-like peptide-1 - Wikipedia [en.wikipedia.org]
- 2. Glucagon-like peptide 1 (GLP-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. This compound, an analog of human glucagon-like Peptide-1 with enhanced stability and in vivo potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Taspoglutide: A Comparative Efficacy Analysis Against Other Once-Weekly GLP-1 Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of the investigational once-weekly glucagon-like peptide-1 (GLP-1) receptor agonist, taspoglutide, with other prominent once-weekly GLP-1 agonists. While the development of this compound was discontinued due to hypersensitivity reactions and gastrointestinal side effects, the existing clinical trial data offers valuable insights for the ongoing development and evaluation of this important class of therapeutics for type 2 diabetes.[1][2][3][4] This document summarizes key efficacy data, details the experimental protocols of pivotal clinical trials, and visualizes the underlying signaling pathway.
Efficacy Comparison
The primary measures of efficacy for GLP-1 receptor agonists in clinical trials for type 2 diabetes are the reduction in glycated hemoglobin (HbA1c) and the change in body weight. The following tables summarize the comparative efficacy of this compound against other once-weekly GLP-1 agonists based on available clinical trial data and a network meta-analysis.
Table 1: Comparative Efficacy in HbA1c Reduction
| Drug (Dosage) | Mean Baseline HbA1c (%) | Mean Change from Baseline (%) | Comparator (Dosage) | Mean Change from Baseline (%) | Trial/Source |
| This compound (10 mg) | 8.1 | -1.24 | Exenatide (10 µg twice daily) | -0.98 | T-emerge 2[2][5] |
| This compound (20 mg) | 8.1 | -1.31 | Exenatide (10 µg twice daily) | -0.98 | T-emerge 2[2][5] |
| This compound (10 mg) | 7.7 | -1.0 (vs. placebo -0.2) | Placebo | -0.2 | T-emerge 1[6] |
| This compound (20 mg) | 7.7 | -1.2 (vs. placebo -0.2) | Placebo | -0.2 | T-emerge 1[6] |
| This compound (10 mg) | Not Specified | -0.9 | Placebo | Not Specified | Zaccardi et al. (Network Meta-Analysis)[1] |
| This compound (20 mg) | Not Specified | -1.1 | Placebo | Not Specified | Zaccardi et al. (Network Meta-Analysis)[1] |
| Dulaglutide (1.5 mg) | Not Specified | -1.4 | Placebo | Not Specified | Zaccardi et al. (Network Meta-Analysis)[1][7] |
| Exenatide (2 mg QW) | Not Specified | -1.3 | Placebo | Not Specified | Zaccardi et al. (Network Meta-Analysis)[1][7] |
| Semaglutide (1.0 mg) | Not Specified | -1.5 | Exenatide ER (2.0 mg) | -0.9 | SUSTAIN 3[8] |
Table 2: Comparative Efficacy in Weight Reduction
| Drug (Dosage) | Mean Baseline Weight (kg) | Mean Change from Baseline (kg) | Comparator (Dosage) | Mean Change from Baseline (kg) | Trial/Source |
| This compound (10 mg) | Not Specified | -1.6 | Exenatide (10 µg twice daily) | -2.3 | T-emerge 2[2][5] |
| This compound (20 mg) | Not Specified | -2.3 | Exenatide (10 µg twice daily) | -2.3 | T-emerge 2[2][5] |
| This compound (20 mg) | Not Specified | -1.5 (vs. dulaglutide 0.75 mg) | Dulaglutide (0.75 mg) | Not Specified | Zaccardi et al. (Network Meta-Analysis)[1] |
| Dulaglutide (1.5 mg) | Not Specified | -0.7 (vs. placebo) | Placebo | Not Specified | Zaccardi et al. (Network Meta-Analysis)[1][7] |
| Exenatide (2 mg QW) | Not Specified | Not Specified | Placebo | Not Specified | Zaccardi et al. (Network Meta-Analysis)[1][7] |
| Semaglutide (1.0 mg) | 95.8 | -5.6 | Exenatide ER (2.0 mg) | -1.9 | SUSTAIN 3[8] |
Experimental Protocols
The following sections detail the methodologies of the key clinical trial programs for this compound and its comparators.
This compound: T-emerge Program
The T-emerge clinical trial program was designed to evaluate the efficacy and safety of this compound in patients with type 2 diabetes.
-
T-emerge 1: This was a randomized, double-blind, placebo-controlled, multicenter trial. Drug-naive patients with type 2 diabetes were randomized to receive once-weekly subcutaneous injections of this compound 10 mg, this compound 20 mg (with an initial 4 weeks on 10 mg), or placebo for 24 weeks. The primary endpoint was the absolute change from baseline in HbA1c at 24 weeks.[6]
-
T-emerge 2: This was a randomized, open-label, active-comparator, parallel-group, phase 3 trial.[5] Overweight adults with inadequately controlled type 2 diabetes on metformin with or without a thiazolidinedione were randomized to receive subcutaneous this compound 10 mg weekly, this compound 20 mg weekly, or exenatide 10 µg twice daily.[2][5] The primary endpoint was the change in HbA1c after 24 weeks.[2][5]
-
T-emerge 3: This was a randomized, double-blind, parallel-group, placebo-controlled trial.[9][10] Patients with type 2 diabetes inadequately controlled with metformin plus pioglitazone were randomized to once-weekly subcutaneous injections of this compound 10 mg, this compound 20 mg (10 mg for the first 4 weeks), or placebo. The primary endpoint was the change from baseline in HbA1c at 24 weeks.[9][10]
Semaglutide: SUSTAIN Program
The Semaglutide Unabated Sustainability in Treatment of Type 2 Diabetes (SUSTAIN) program is a series of global clinical trials evaluating the efficacy and safety of once-weekly semaglutide.
-
SUSTAIN 3: This was a 56-week, phase 3a, open-label, active-comparator, parallel-group randomized trial. It compared the efficacy and safety of once-weekly semaglutide 1.0 mg subcutaneous injection versus once-weekly exenatide extended-release 2.0 mg subcutaneous injection in adults with type 2 diabetes inadequately controlled on oral antidiabetic drugs.[8]
-
SUSTAIN 9: This was a double-blind, parallel-group trial conducted at 61 centers in six countries. Adults with type 2 diabetes and an HbA1c between 7.0% and 10.0% despite at least 90 days of treatment with an SGLT-2 inhibitor were randomly assigned to receive subcutaneous semaglutide 1.0 mg or a volume-matched placebo once weekly for 30 weeks.[11]
Dulaglutide: AWARD Program
The Assessment of Weekly Administration of LY2189265 in Diabetes (AWARD) program was a series of phase 3 clinical trials that assessed the efficacy and safety of once-weekly dulaglutide.
-
AWARD-1: This study evaluated two doses of dulaglutide (1.5 mg and 0.75 mg) compared to exenatide and placebo in patients with type 2 diabetes. Placebo-treated patients were randomized to one of the dulaglutide doses after 26 weeks.[12]
-
AWARD-11: This phase 3, randomized, double-blind, parallel-arm study evaluated the efficacy and safety of two investigational doses of dulaglutide (3.0 mg and 4.5 mg) compared to the 1.5 mg dose in 1,842 participants with type 2 diabetes on concomitant metformin therapy. The primary objective was to demonstrate superiority in A1C reduction from baseline at 36 weeks.[13][14]
Liraglutide: LEADER Trial
The Liraglutide Effect and Action in Diabetes: Evaluation of Cardiovascular Outcome Results (LEADER) trial was a multicenter, randomized, double-blind, placebo-controlled trial. It investigated the long-term effects of liraglutide on cardiovascular outcomes in patients with type 2 diabetes at high risk of cardiovascular events.[15][16] Patients were randomized to receive either liraglutide (up to 1.8 mg daily) or placebo, in addition to standard care.[17]
Exenatide Once-Weekly: EXSCEL Trial
The EXenatide Study of Cardiovascular Event Lowering (EXSCEL) was a phase 3/4, double-blind, placebo-controlled, global trial. It aimed to compare the impact of adding exenatide once-weekly to usual care with usual care alone on major cardiovascular outcomes in patients with type 2 diabetes with a broad range of cardiovascular risk.[18] Participants were randomized to receive either exenatide 2 mg once-weekly or a matching placebo via subcutaneous injection.[18]
Signaling Pathways and Experimental Workflows
GLP-1 Receptor Signaling Pathway
GLP-1 receptor agonists exert their effects by activating the GLP-1 receptor, a G protein-coupled receptor. This activation initiates a cascade of intracellular signaling events, primarily in pancreatic beta cells, leading to enhanced glucose-dependent insulin secretion.
Caption: GLP-1 receptor signaling cascade in pancreatic beta cells.
Comparative Clinical Trial Workflow
The general workflow for the phase 3 clinical trials discussed in this guide follows a standardized process to ensure rigorous evaluation of the investigational drug against a comparator.
Caption: A generalized workflow for a phase 3 comparative clinical trial.
References
- 1. Benefits and Harms of Once-Weekly Glucagon-like Peptide-1 Receptor Agonist Treatments: A Systematic Review and Network Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The fate of this compound, a weekly GLP-1 receptor agonist, versus twice-daily exenatide for type 2 diabetes: the T-emerge 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Review of head-to-head comparisons of glucagon-like peptide-1 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Fate of this compound, a Weekly GLP-1 Receptor Agonist, Versus Twice-Daily Exenatide for Type 2 Diabetes: The T-emerge 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy and Safety of this compound Monotherapy in Drug-Naive Type 2 Diabetic Patients After 24 Weeks of Treatment: Results of a randomized, double-blind, placebo-controlled phase 3 study (T-emerge 1) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. Efficacy and safety of this compound in patients with type 2 diabetes inadequately controlled with metformin plus pioglitazone over 24 weeks: T-Emerge 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Semaglutide once weekly as add-on to SGLT-2 inhibitor therapy in type 2 diabetes (SUSTAIN 9): a randomised, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. diabetesjournals.org [diabetesjournals.org]
- 13. Lilly's AWARD-11 trial studying higher investigational doses of Trulicity® (dulaglutide) demonstrated superiority in A1C reduction in people with type 2 diabetes [prnewswire.com]
- 14. Efficacy and Safety of Dulaglutide 3.0 mg and 4.5 mg Versus Dulaglutide 1.5 mg in Metformin-Treated Patients With Type 2 Diabetes in a Randomized Controlled Trial (AWARD-11) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Follow the LEADER—Liraglutide Effect and Action in Diabetes: Evaluation of Cardiovascular Outcome Results Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. diabetesonthenet.com [diabetesonthenet.com]
- 17. Cardiovascular Risk Reduction With Liraglutide: An Exploratory Mediation Analysis of the LEADER Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Rationale and design of the EXenatide Study of Cardiovascular Event Lowering (EXSCEL) trial - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Potency of Taspoglutide: A Comparative Analysis with Other GLP-1 Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo potency of taspoglutide, a glucagon-like peptide-1 (GLP-1) receptor agonist, with other notable GLP-1 analogues. The information is supported by experimental data from preclinical and clinical studies to aid in research and development decisions.
Introduction to this compound and GLP-1 Analogues
This compound is a human GLP-1 analogue with two amino acid substitutions (Ala⁸ to α-aminoisobutyric acid and Gly³⁵ to α-aminoisobutyric acid) that confer resistance to dipeptidyl peptidase-4 (DPP-4) degradation, thereby extending its half-life and allowing for once-weekly administration.[1] GLP-1 receptor agonists are a class of therapeutic agents for type 2 diabetes and obesity that mimic the action of the endogenous incretin hormone GLP-1, leading to enhanced glucose-dependent insulin secretion, suppressed glucagon secretion, delayed gastric emptying, and reduced appetite.[2] This guide will compare the in vivo efficacy of this compound against other GLP-1 analogues such as exenatide, liraglutide, semaglutide, and dulaglutide, focusing on glycemic control and body weight reduction.
GLP-1 Receptor Signaling Pathway
GLP-1 receptor agonists exert their effects by binding to and activating the GLP-1 receptor, a G protein-coupled receptor. This activation initiates a cascade of intracellular signaling events, primarily through the Gαs subunit, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in pancreatic β-cells, leads to the closure of ATP-sensitive potassium channels, membrane depolarization, calcium influx, and ultimately, glucose-dependent insulin exocytosis.
Caption: GLP-1 Receptor Signaling Pathway
In Vivo Potency Comparison: Preclinical Data
Preclinical studies in animal models of type 2 diabetes and obesity provide foundational data on the potency of GLP-1 analogues.
Glycemic Control and Body Weight in Zucker Diabetic Fatty (ZDF) Rats
| Compound | Dose | Duration | Key Findings | Reference |
| This compound | 10 µg/kg (single dose) | 21 days | Reduced glucose excursion during oGTT. Chronic treatment significantly reduced postprandial glucose levels and resulted in ~7% lower body weight compared to vehicle. | [3] |
| Icovamenib + Semaglutide | 0.02 mg/kg (low-dose semaglutide) | 39 days | Combination led to 60% lower fasting blood glucose and >2% HbA1c decline by day 39 compared to semaglutide alone. | [4] |
Body Weight Reduction in Diet-Induced Obese (DIO) Mice
| Compound | Dose | Duration | Body Weight Reduction | Reference |
| Semaglutide | 1-100 nmol/kg | 3 weeks | Dose-dependent reduction of up to 22% from baseline. | [5] |
In Vivo Potency Comparison: Clinical Data
Human clinical trials provide the most relevant data for comparing the in vivo potency of GLP-1 analogues in a therapeutic context.
Head-to-Head Comparison: this compound vs. Exenatide (24 Weeks)
| Parameter | This compound (10 mg QW) | This compound (20 mg QW) | Exenatide (10 µg BID) | Reference |
| HbA1c Reduction | -1.24% | -1.31% | -0.98% | [6][7][8] |
| Fasting Plasma Glucose Reduction | Significantly greater than exenatide | Significantly greater than exenatide | - | [6] |
| Body Weight Reduction | -1.6 kg | -2.3 kg | -2.3 kg | [6][7][8] |
Glycemic Control and Body Weight Reduction in Type 2 Diabetes Patients (Various Studies)
| Compound | Dose | Duration | HbA1c Reduction | Body Weight Reduction | Reference |
| This compound (add-on to metformin) | 10 mg QW | 8 weeks | -1.2% | -2.1 kg | [9][10] |
| This compound (add-on to metformin) | 20 mg QW | 8 weeks | -1.2% | -2.8 kg | [9][10] |
| This compound (add-on to metformin + pioglitazone) | 10 mg QW | 24 weeks | -1.35% | -0.64 kg | [11] |
| This compound (add-on to metformin + pioglitazone) | 20 mg QW | 24 weeks | -1.40% | -1.04 kg | [11] |
| Exenatide (add-on to diet/exercise or metformin) | 10 µg BID | 28 days | -0.5% | -1.8 kg | [12] |
| Liraglutide (monotherapy or add-on) | 1.8 mg QD | 56 weeks | - | 5.0 kg | [13] |
| Liraglutide (monotherapy or add-on) | 3.0 mg QD | 56 weeks | - | 6.4 kg | [13] |
| Dulaglutide (add-on to metformin) | 1.5 mg QW | 36 weeks | -1.5% | -3.0 kg | [14] |
| Dulaglutide (add-on to metformin) | 3.0 mg QW | 36 weeks | -1.6% | -3.8 kg | [14] |
| Dulaglutide (add-on to metformin) | 4.5 mg QW | 36 weeks | -1.8% | -4.6 kg | [14] |
| Oral Semaglutide (as second-line therapy) | up to 14 mg QD | 18 months | -0.9% | -3.4 kg | [15] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings.
In Vivo Animal Studies
A general workflow for assessing the in vivo potency of GLP-1 analogues in rodent models is depicted below.
Caption: Preclinical In Vivo Assessment Workflow
-
Animal Models: Zucker diabetic fatty (ZDF) rats are a model for type 2 diabetes and obesity.[3] Diet-induced obese (DIO) mice are used to study obesity and its metabolic complications.[5]
-
Drug Administration: Compounds are typically administered via subcutaneous injection. Dosing regimens vary depending on the half-life of the analogue (e.g., once-daily, once-weekly).
-
Glycemic Control Assessment: Oral glucose tolerance tests (oGTT) are frequently used. After a period of fasting, animals are given an oral gavage of glucose solution. Blood glucose levels are then measured at various time points to assess glucose excursion.[3]
-
Body Weight and Food Intake: Body weight and food consumption are typically monitored daily throughout the study period.[3]
-
Insulin Sensitivity: The Matsuda index can be calculated from oGTT data to assess insulin sensitivity.[3]
Human Clinical Trials
-
Study Design: Randomized, double-blind, placebo-controlled, or active-comparator trials are the gold standard.[10][11]
-
Patient Population: Typically, adults with type 2 diabetes who have inadequate glycemic control on their current medication (e.g., metformin, pioglitazone).[10][11]
-
Primary Endpoints: The primary efficacy endpoint is often the change in glycosylated hemoglobin (HbA1c) from baseline after a specified treatment period (e.g., 24 weeks).[11]
-
Secondary Endpoints: These often include changes in fasting plasma glucose, body weight, and the proportion of patients achieving a target HbA1c level (e.g., <7%).[11]
-
Safety and Tolerability: Adverse events, including gastrointestinal side effects (nausea, vomiting) and injection-site reactions, are closely monitored.[11]
Summary and Conclusion
This compound demonstrates significant in vivo potency in both preclinical and clinical settings, leading to improvements in glycemic control and reductions in body weight.
-
Glycemic Control: Head-to-head clinical data indicates that once-weekly this compound (10 mg and 20 mg) provides superior reductions in HbA1c and fasting plasma glucose compared to twice-daily exenatide.[6] Its efficacy in lowering HbA1c is comparable to other long-acting GLP-1 analogues like dulaglutide, though direct head-to-head trials are limited.
-
Body Weight Reduction: this compound induces weight loss, with the 20 mg dose showing comparable effects to exenatide.[6] However, newer GLP-1 analogues, such as semaglutide and higher doses of dulaglutide, have demonstrated more substantial weight loss in clinical trials.[14][15]
-
Adverse Events: It is important to note that the clinical development of this compound was terminated due to a higher-than-anticipated incidence of gastrointestinal side effects and injection-site reactions.[16]
References
- 1. researchgate.net [researchgate.net]
- 2. GLP-1 receptor agonist - Wikipedia [en.wikipedia.org]
- 3. This compound, a novel human once-weekly analogue of glucagon-like peptide-1, improves glucose homeostasis and body weight in the Zucker diabetic fatty rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diabetes Drug Trial Shows 55% C-Peptide Boost, Enhanced GLP-1 Results | BMEA Stock News [stocktitan.net]
- 5. Semaglutide lowers body weight in rodents via distributed neural pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Fate of this compound, a Weekly GLP-1 Receptor Agonist, Versus Twice-Daily Exenatide for Type 2 Diabetes: The T-emerge 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fate of this compound, a Weekly GLP-1 Agonist, vs Exenatide [medscape.com]
- 9. Treatment With the Human Once-Weekly Glucagon-Like Peptide-1 Analog this compound in Combination With Metformin Improves Glycemic Control and Lowers Body Weight in Patients With Type 2 Diabetes Inadequately Controlled With Metformin Alone: A double-blind placebo-controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Treatment with the human once-weekly glucagon-like peptide-1 analog this compound in combination with metformin improves glycemic control and lowers body weight in patients with type 2 diabetes inadequately controlled with metformin alone: a double-blind placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Exenatide improves glycemic control and reduces body weight in subjects with type 2 diabetes: a dose-ranging study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Liraglutide for weight management: a critical review of the evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Higher investigational doses of Trulicity® (dulaglutide) meaningfully reduced A1C and body weight in people with type 2 diabetes - BioSpace [biospace.com]
- 15. research.unipd.it [research.unipd.it]
- 16. Review of head-to-head comparisons of glucagon-like peptide-1 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Taspoglutide vs. Pioglitazone: A Comparative Analysis of Metabolic Effects
A detailed guide for researchers and drug development professionals on the differential metabolic impacts of the GLP-1 receptor agonist Taspoglutide and the thiazolidinedione Pioglitazone.
This guide provides a comprehensive comparison of the metabolic effects of this compound and Pioglitazone, two anti-diabetic agents with distinct mechanisms of action. The information presented is collated from clinical trial data and metabolic studies to offer an objective overview for researchers, scientists, and professionals in drug development.
At a Glance: Key Metabolic Differences
| Feature | This compound | Pioglitazone |
| Drug Class | Glucagon-Like Peptide-1 (GLP-1) Receptor Agonist | Thiazolidinedione (TZD) |
| Primary Mechanism | Mimics incretin hormone GLP-1, enhancing glucose-dependent insulin secretion, suppressing glucagon, and slowing gastric emptying. | Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) agonist, improving insulin sensitivity in adipose tissue, skeletal muscle, and the liver.[1][2] |
| Effect on Glycemic Control (HbA1c) | Significant reduction. | Significant reduction. |
| Effect on Body Weight | Weight loss. | Weight gain.[3][4] |
| Effect on Insulin Sensitivity | Improves insulin sensitivity, partly due to weight loss. | Directly and significantly improves insulin sensitivity.[1][2][5] |
| Effect on Beta-Cell Function | Improves beta-cell function and has protective effects.[3][6] | May preserve beta-cell function by reducing insulin resistance.[7] |
| Lipid Profile | Modest reductions in total cholesterol, LDL-C, and triglycerides; no significant change in HDL-C.[7][8] | Significant increase in HDL-C, decrease in triglycerides, and a shift to larger, less dense LDL particles.[1][2] |
| Primary Side Effects | Gastrointestinal (nausea, vomiting), injection site reactions.[3][4] | Weight gain, fluid retention, edema.[8] |
Quantitative Comparison of Clinical Endpoints
The following tables summarize quantitative data from comparative clinical trials and meta-analyses.
Glycemic Control and Body Weight
Data from the T-emerge 3 trial, a 24-week, randomized, double-blind, placebo-controlled study in patients with type 2 diabetes inadequately controlled with metformin and pioglitazone, are presented below.[3][9]
| Parameter | This compound (10 mg) | This compound (20 mg) | Placebo (with Metformin + Pioglitazone) |
| Change in HbA1c (%) | -1.35 | -1.40 | -0.45 |
| Change in Body Weight (kg) | -0.64 | -1.04 | +0.59 |
Data from the T-emerge 6 trial, a 24-week, double-blind, double-dummy, parallel-group trial comparing this compound to pioglitazone in patients inadequately controlled with a sulphonylurea with or without metformin, are presented below.[4]
| Parameter | This compound (10 mg) | This compound (20 mg) | Pioglitazone (45 mg) |
| Change in HbA1c (%) | -1.18 | -1.36 | -1.30 |
| Change in Body Weight (kg) | -0.8 | -1.0 | +3.6 |
Lipid Profile Modifications
The following table synthesizes findings on the impact of this compound and Pioglitazone on lipid profiles from various studies.[1][2][7][8]
| Lipid Parameter | This compound | Pioglitazone |
| Total Cholesterol | Modest Reduction | Neutral or Slight Reduction |
| LDL-Cholesterol (LDL-C) | Modest Reduction | Neutral, but increases LDL particle size (less atherogenic) |
| HDL-Cholesterol (HDL-C) | No Significant Change | Significant Increase |
| Triglycerides (TG) | Significant Reduction | Significant Reduction |
Signaling Pathways and Mechanisms of Action
This compound Signaling Pathway
This compound, as a GLP-1 receptor agonist, activates the GLP-1 receptor on pancreatic beta-cells, leading to a cascade of intracellular events that enhance glucose-dependent insulin secretion.
Caption: this compound's signaling cascade in pancreatic beta-cells.
Pioglitazone Signaling Pathway
Pioglitazone acts by binding to and activating PPARγ, a nuclear receptor that regulates the transcription of genes involved in glucose and lipid metabolism.[1][2]
Caption: Pioglitazone's mechanism via PPARγ activation.
Experimental Protocols
Assessment of Insulin Sensitivity and Beta-Cell Function
Homeostasis Model Assessment (HOMA)
-
HOMA of Insulin Resistance (HOMA-IR): This index is calculated from fasting plasma glucose and fasting plasma insulin concentrations to estimate insulin resistance. The formula is:
-
HOMA-IR = (Fasting Insulin (μU/L) x Fasting Glucose (mmol/L)) / 22.5
-
-
HOMA of Beta-Cell Function (HOMA-B): This index estimates basal beta-cell function from fasting plasma glucose and fasting plasma insulin concentrations. The formula is:
-
HOMA-B = (20 x Fasting Insulin (μU/L)) / (Fasting Glucose (mmol/L) - 3.5)
-
Euglycemic-Hyperinsulinemic Clamp
This is the gold-standard method for assessing insulin sensitivity.
-
An intravenous insulin infusion is administered to achieve a high physiological insulin level.
-
A variable intravenous glucose infusion is simultaneously administered to maintain blood glucose at a normal (euglycemic) level.
-
The rate of glucose infusion required to maintain euglycemia is a direct measure of insulin-stimulated glucose uptake by peripheral tissues, and thus reflects insulin sensitivity.
Assessment of Lipid Profile
Standard lipid panels are measured from a fasting blood sample and typically include:
-
Total Cholesterol: Measured enzymatically.
-
High-Density Lipoprotein Cholesterol (HDL-C): Measured directly after precipitation of other lipoproteins.
-
Triglycerides (TG): Measured enzymatically.
-
Low-Density Lipoprotein Cholesterol (LDL-C): Often calculated using the Friedewald formula: LDL-C = Total Cholesterol - HDL-C - (Triglycerides / 5) (in mg/dL). Direct measurement may be performed if triglyceride levels are high.
Experimental Workflow Example
The following diagram illustrates a typical workflow for a clinical trial comparing the metabolic effects of this compound and Pioglitazone.
Caption: A typical experimental workflow for a comparative clinical trial.
Conclusion
This compound and Pioglitazone both offer effective glycemic control but through fundamentally different metabolic pathways, leading to distinct effects on body weight and lipid profiles. This compound, a GLP-1 receptor agonist, promotes weight loss and has modest beneficial effects on the lipid profile, primarily through reductions in triglycerides.[4][7] Its main liabilities are gastrointestinal side effects.[3][4] Pioglitazone, a PPARγ agonist, is a potent insulin sensitizer that significantly improves the lipid profile by raising HDL-C and lowering triglycerides, though it is associated with weight gain and fluid retention.[1][2][8] The choice between these agents in a clinical or developmental context would depend on the desired metabolic outcomes and the tolerance of their respective side effect profiles. The development of this compound was discontinued due to a higher than expected rate of adverse events, including gastrointestinal intolerance and hypersensitivity reactions.[4]
References
- 1. Effects of pioglitazone on lipid and lipoprotein metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Long-term effects on lipids and lipoproteins of pioglitazone versus gliclazide addition to metformin and pioglitazone versus metformin addition to sulphonylurea in the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigational daily pill lowered bad cholesterol as much as injectables | American Heart Association [newsroom.heart.org]
- 4. Novel Antidiabetic Agents and Their Effects on Lipid Profile: A Single Shot for Several Cardiovascular Targets [mdpi.com]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Effect of glucagon-like peptide-1 receptor agonists on lipid profiles among type 2 diabetes: a systematic review and network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel Antidiabetic Agents and Their Effects on Lipid Profile: A Single Shot for Several Cardiovascular Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
Safety Operating Guide
Proper Disposal of Taspoglutide: A Guide for Laboratory Professionals
Effective management and disposal of Taspoglutide, an experimental glucagon-like peptide-1 (GLP-1) receptor agonist, is crucial for ensuring laboratory safety, environmental protection, and regulatory compliance. Researchers, scientists, and drug development professionals handling this peptide must adhere to stringent protocols to mitigate risks associated with chemical and pharmaceutical waste. This guide provides essential, step-by-step procedures for the proper disposal of this compound in a research laboratory setting.
The disposal of investigational drugs like this compound is governed by federal, state, and local regulations. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) sets the standards for hazardous waste management.[1][2][3] All laboratory personnel must consult their institution's Environmental Health & Safety (EHS) department to ensure full compliance with specific institutional policies and local laws, which may be more stringent than federal guidelines.[4]
Experimental Protocol: this compound Disposal Workflow
The following protocol outlines the standard operating procedure for the safe disposal of this compound waste generated during research activities.
1. Waste Characterization and Segregation: The first critical step is to characterize and segregate waste at the point of generation. Since the hazards of an investigational compound like this compound may not be fully known, it is prudent to handle all forms of its waste as hazardous chemical waste.
-
Unused or Expired this compound: Pure, solid this compound (powder form) should be collected in a dedicated, sealed container clearly labeled as hazardous chemical waste.
-
Aqueous Solutions: Solutions containing this compound must not be disposed of down the drain.[3] They should be collected in a compatible, leak-proof liquid waste container, typically a high-density polyethylene (HDPE) carboy. The pH of the solution should be considered for compatibility with the container and other wastes if co-mingling is permitted by EHS.
-
Contaminated Labware (Non-Sharps): Items such as pipette tips, vials, gloves, and absorbent pads contaminated with this compound should be placed in a designated solid hazardous waste container.[5] These are often lined containers clearly marked for "Trace Chemical Waste" or "Chemotherapy Waste."
-
Sharps: All needles, syringes, or other sharps contaminated with this compound must be immediately placed into a rigid, puncture-resistant, and leak-proof sharps container.[6] These containers must be clearly labeled as hazardous waste.
2. Container Labeling and Storage: Proper labeling is essential for safety and regulatory compliance. Each waste container must be affixed with a hazardous waste label as soon as the first item is placed inside.[7]
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name(s) of the constituents (i.e., "this compound," and any solvents or buffers).
-
The approximate percentage of each constituent.
-
The specific hazard characteristics (e.g., Toxic).
-
The name of the principal investigator and the laboratory location (building and room number).
-
The date accumulation started.
All waste containers must be kept securely closed except when adding waste.[8] They should be stored in a designated Satellite Accumulation Area (SAA) , which must be at or near the point of generation and under the control of laboratory personnel.[7][8] Incompatible waste types, such as acids and bases, must be stored separately to prevent dangerous reactions.[7]
3. Final Disposal: Once a waste container is full or has been accumulating for the maximum time allowed by institutional policy (often 90 days to one year for partially filled containers in an SAA), a waste pickup must be scheduled with the institution's EHS department or a licensed hazardous waste contractor.[1][9] These specialized services will transport the waste for final disposal, which for pharmaceutical waste is typically high-temperature incineration.[2][4] A manifest or certificate of destruction will be provided, which should be retained as a record of proper disposal.[4]
Data Presentation: this compound Waste Stream Management
The following table summarizes the proper segregation and handling of different this compound waste streams.
| Waste Type | Description | Recommended Container | Disposal Stream |
| Solid this compound | Unused, expired, or residual this compound powder. | Sealable, compatible container (e.g., HDPE or glass jar). | Hazardous Chemical Waste (Solid) |
| Liquid this compound | Aqueous solutions, buffers, or organic solvents containing this compound. | Leak-proof, screw-cap container (e.g., HDPE carboy). | Hazardous Chemical Waste (Liquid) |
| Contaminated Labware | Gloves, pipette tips, vials, tubes, absorbent pads. | Lined container for solid waste, clearly marked for chemical contamination. | Hazardous Chemical Waste (Solid/Trace) |
| Contaminated Sharps | Needles, syringes, scalpels, glass Pasteur pipettes. | Puncture-resistant, leak-proof sharps container. | Hazardous Chemical Waste (Sharps) |
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe segregation and disposal of this compound waste.
References
- 1. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 2. getbiomed.com [getbiomed.com]
- 3. epa.gov [epa.gov]
- 4. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 5. orf.od.nih.gov [orf.od.nih.gov]
- 6. pharmaceuticalcommerce.com [pharmaceuticalcommerce.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. Safe Chemical Waste Disposal in Labs [emsllcusa.com]
Navigating the Safe Handling of Taspoglutide in a Research Setting
For researchers, scientists, and drug development professionals engaged with Taspoglutide, a long-acting glucagon-like peptide-1 (GLP-1) receptor agonist, ensuring a safe laboratory environment is paramount.[1][2] Adherence to stringent safety protocols, from the use of appropriate personal protective equipment (PPE) to the implementation of clear operational and disposal plans, is critical to mitigate potential risks associated with handling this compound. This guide provides essential, immediate safety and logistical information to support the safe and effective use of this compound in a research context.
Personal Protective Equipment (PPE)
When handling this compound, especially in its pure or concentrated forms, a comprehensive approach to personal protection is necessary. The following table summarizes the recommended PPE to prevent exposure through inhalation, skin contact, or eye contact.
| PPE Category | Item | Specification | Purpose |
| Hand Protection | Gloves | Chemical-impermeable | To prevent skin contact.[3] |
| Eye Protection | Safety Goggles | Snug-fitting with side shields | To protect eyes from splashes or dust.[4] |
| Body Protection | Laboratory Coat | Long-sleeved, fully buttoned | To protect skin and personal clothing. |
| Respiratory Protection | Respirator | Use in poorly ventilated areas or when dust/aerosols may be generated | To prevent inhalation of the substance. A self-contained breathing apparatus is recommended for firefighting.[4] |
Operational Plans: Handling and Accidental Release Measures
Proper handling and emergency preparedness are foundational to laboratory safety.
Standard Handling Procedures:
-
Work in a well-ventilated area.[3]
-
Avoid the formation of dust and aerosols.[3]
-
Prevent contact with skin and eyes.[3]
-
Wash hands thoroughly after handling.
Accidental Release Measures: In the event of a spill, immediate and appropriate action is crucial to contain the substance and protect personnel.
-
Evacuate: Evacuate non-essential personnel from the spill area.[4]
-
Ventilate: Ensure adequate ventilation of the area.[4]
-
Contain: Prevent further leakage or spillage if it is safe to do so. Keep the product away from drains and water sources.[3][4]
-
Absorb: For liquid spills, use an inert absorbent material. For solid spills, carefully sweep or scoop up the material, avoiding dust generation.
-
Collect: Place the spilled material and any contaminated absorbent into a sealed, labeled container for disposal.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
-
Personal Protection: Use full personal protective equipment during the entire cleanup process.[4]
Disposal Plan
The disposal of this compound and any associated contaminated materials must be handled with care to prevent environmental contamination and ensure compliance with local, state, and federal regulations.
General Disposal Guidance:
-
Unused Product: Dispose of as hazardous waste in accordance with all applicable regulations. Do not allow the chemical to enter drains.[3]
-
Contaminated Materials: All PPE, absorbent materials, and containers used in the handling or cleanup of this compound should be considered contaminated.[5] These materials should be placed in a sealed, labeled container and disposed of as hazardous waste.
Disposal of Sharps: If this compound is administered using needles and syringes or pre-filled pens in a research setting, all sharps must be disposed of in a designated, puncture-resistant sharps container. These containers should be disposed of as medical waste according to institutional and regulatory guidelines.
By adhering to these safety and logistical guidelines, research professionals can create a secure environment for the handling of this compound, fostering a culture of safety and responsibility in the laboratory.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
